Aceclidine
Beschreibung
Aceclidine has been marketed in Europe but has not been used clinically in the United States. It is used in the treatment of open-angle glaucoma and is a parasympathomimetic agent.
This compound is a Cholinergic Receptor Agonist. The mechanism of action of this compound is as a Cholinergic Muscarinic Agonist.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
was heading 1975-94; use QUINUCLIDINES to search this compound 1975-94; cholinomimetic used to reduce intraocular pressure in glaucoma
See also: this compound Salicylate (active moiety of).
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045658 | |
| Record name | Aceclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-61-2 | |
| Record name | Aceclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aceclidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aceclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aceclidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Aceclidine's Affinity for Muscarinic Receptor Subtypes: A Technical Guide
(S)-Aceclidine, the active enantiomer of aceclidine, is a potent cholinergic agonist that exhibits differential binding affinity and functional activity across the five muscarinic acetylcholine receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of its receptor interaction, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Quantitative Binding and Functional Affinity of (S)-Aceclidine
The functional potency of (S)-Aceclidine has been characterized in vitro using Chinese Hamster Ovary (CHO) cells stably expressing each of the human muscarinic receptor subtypes.[1] For the Gq/11-coupled M1, M3, and M5 receptors, the functional response is typically measured through the stimulation of phosphoinositide hydrolysis.[1][2] For the Gi/o-coupled M2 and M4 receptors, the response is determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1][2]
The following tables summarize the functional potency (EC50) and maximal response (Emax) of (S)-(+)-Aceclidine at each muscarinic receptor subtype.
Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| M1 | 130 |
| M2 | 30 |
| M3 | 100 |
| M4 | 40 |
| M5 | 160 |
| Data derived from functional assays in transfected CHO cells. |
Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | Maximal Response (% of Carbachol) |
| M1 | Not Reported |
| M2 | Not Reported |
| M3 | Not Reported |
| M4 | Not Reported |
| M5 | Not Reported |
| Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays. |
Muscarinic Receptor Signaling Pathways
(S)-Aceclidine elicits its physiological effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, while the M2 and M4 receptors are coupled to Gi/o proteins.
Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by (S)-Aceclidine initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)
The activation of M2 and M4 receptors by (S)-Aceclidine leads to the inhibition of adenylyl cyclase through the Gi/o protein pathway. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate other effector proteins, such as ion channels.
Detailed Experimental Protocols
The characterization of (S)-Aceclidine's binding affinity and functional potency relies on specific in vitro assays. The following are generalized protocols for the key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of (S)-Aceclidine at M1-M5 muscarinic receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, the cell membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of unlabeled (S)-Aceclidine.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of (S)-Aceclidine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
Aceclidine Signaling in Ciliary Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a parasympathomimetic miotic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] It is clinically utilized in ophthalmology for its ability to constrict the pupil and reduce intraocular pressure, with applications in the treatment of glaucoma and, more recently, presbyopia.[1][2] Unlike non-selective miotics such as pilocarpine, this compound exhibits a degree of selectivity for muscarinic receptor subtypes, leading to a differentiated pharmacological profile with a reduced impact on ciliary muscle contraction and accommodation.[3][4] This technical guide provides a comprehensive overview of the this compound signaling pathway in ciliary muscle cells, detailing the molecular interactions, downstream second messenger systems, and physiological responses. The guide includes a compilation of quantitative data from various studies and detailed experimental protocols for key assays used to characterize this pathway.
Core Signaling Pathway
This compound exerts its effects on ciliary muscle cells by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The predominant functional subtype in the ciliary muscle is the M3 muscarinic receptor. The signaling cascade initiated by this compound binding to the M3 receptor is a canonical Gq/11 pathway, leading to smooth muscle contraction.
The key steps in the this compound signaling pathway in ciliary muscle cells are:
-
Receptor Binding: this compound binds to the M3 muscarinic acetylcholine receptor on the surface of ciliary muscle cells.
-
G-Protein Activation: This binding event induces a conformational change in the M3 receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The α-subunit of Gq (Gαq) exchanges GDP for GTP and dissociates from the βγ-subunits.
-
Phospholipase C Activation: The activated Gαq-GTP complex then binds to and activates phospholipase C (PLC).
-
Second Messenger Generation: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.
-
Muscle Contraction: The rise in intracellular Ca2+ is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, enabling the interaction between actin and myosin filaments and resulting in muscle cell contraction.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds in ciliary muscle cells and relevant expression systems.
Table 1: Functional Potency (EC50) of Muscarinic Agonists on Phospholipase C (PLC) Activity in Human Ciliary Muscle Cells
| Agonist | EC50 (µM) |
| This compound | 17 |
| Carbachol | 20 |
| Oxotremorine-M | 8 |
| Pilocarpine | 2 |
| Data from |
Table 2: Inhibitory Potency (pKi) of Muscarinic Antagonists against Carbachol-Induced PLC Activity in Human Ciliary Muscle Cells
| Antagonist | pKi | Receptor Subtype Selectivity |
| Atropine | 9.12 | Non-selective |
| 4-DAMP | 9.25 | M1/M3 selective |
| fHHSiD | 7.77 | M3 selective |
| Pirenzepine | 6.76 | M1 selective |
| Data from |
Table 3: Functional Potency (IC50) of Muscarinic Antagonists on Contractile Responses in Rhesus Monkey Ciliary Muscle
| Antagonist | Agonist | IC50 (nM) - Circular Vector | IC50 (nM) - Longitudinal Vector | Receptor Subtype Selectivity |
| 4-DAMP | Carbachol | 33 | 27 | M3 selective |
| 4-DAMP | This compound | 68 | 63 | M3 selective |
| 4-DAMP | Oxotremorine | 55 | 48 | M3 selective |
| Pirenzepine | Carbachol | >1000 | >1000 | M1 selective |
| AF-DX 116 | Carbachol | >3000 | >3000 | M2 selective |
| Data from |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling pathway in ciliary muscle cells.
Human Ciliary Muscle Cell Culture
Protocol:
-
Tissue Procurement: Obtain human donor eyes post-mortem.
-
Dissection: Under a dissecting microscope, carefully dissect the meridional and parts of the reticular portions of the ciliary muscle.
-
Explant Culture:
-
Cut the dissected muscle tissue into small explants (approximately 1-2 mm³).
-
Place the explants in a culture dish.
-
Alternatively, digest the explants with collagenase to obtain a single-cell suspension.
-
-
Cell Culture:
-
Culture the explants or single cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
-
Subculture: Subculture the cells up to the fifth passage.
-
Characterization: Characterize the cultured cells using immunocytochemistry for smooth muscle-specific markers (e.g., α-smooth muscle actin, desmin) and by examining their ultrastructure using electron microscopy to confirm their ciliary muscle origin.
Radioligand Binding Assay
Protocol:
-
Membrane Preparation:
-
Homogenize cultured ciliary muscle cells or dissected ciliary muscle tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate, [3H]QNB) and a range of concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist like atropine).
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay
Protocol:
-
Cell Labeling:
-
Culture human ciliary muscle cells in inositol-free medium supplemented with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells and pre-incubate them with a buffer containing LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Extract the inositol phosphates from the cell lysate.
-
-
Separation and Quantification:
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the total [3H]inositol phosphate accumulation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Measurement
Protocol:
-
Cell Preparation:
-
Culture human ciliary muscle cells on glass coverslips.
-
-
Dye Loading:
-
Incubate the cells with the cell-permeant ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
-
Fluorescence Imaging:
-
Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.
-
Record a baseline fluorescence ratio before adding any stimulant.
-
Add this compound to the cells and record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to intracellular calcium concentration ([Ca2+]i) by determining the minimum (Rmin) and maximum (Rmax) ratios. This is typically done by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) to obtain Rmin, and then in the presence of a saturating concentration of calcium to obtain Rmax.
-
-
Data Analysis:
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
Analyze the data to determine parameters such as the peak [Ca2+]i, the time to peak, and the duration of the calcium transient.
-
In Vitro Ciliary Muscle Contraction Assay
Protocol:
-
Tissue Preparation:
-
Isolate the ciliary muscle from animal eyes (e.g., rhesus monkey) and dissect it into longitudinal or circular muscle strips.
-
-
Mounting:
-
Mount the muscle strips in an organ bath containing a physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer.
-
-
Equilibration:
-
Allow the muscle strips to equilibrate under a small resting tension until a stable baseline is achieved.
-
-
Contraction Measurement:
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the increase in isometric force generated by the muscle strip at each concentration.
-
-
Data Analysis:
-
Plot the contractile force as a percentage of the maximum response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound modulates ciliary muscle contractility primarily through the activation of M3 muscarinic receptors, leading to a Gq/11-mediated signaling cascade that culminates in an increase in intracellular calcium and subsequent muscle contraction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the pharmacology of this compound and its effects on ocular tissues. A thorough understanding of this signaling pathway is crucial for the development of novel therapeutics for glaucoma, presbyopia, and other ophthalmic conditions. The provided methodologies can be adapted to further explore the nuances of this compound's mechanism of action and to screen for new compounds with desired pharmacological profiles.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cultures of human ciliary muscle: growth, ultrastructural and immunocytochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of extracellular matrix components by human ciliary muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Aceclidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a cholinergic agonist that has been investigated for its therapeutic potential in various conditions, including glaucoma and Alzheimer's disease. Its pharmacological effects are primarily mediated through its interaction with muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, with a focus on its binding affinity and functional activity at muscarinic and nicotinic acetylcholine receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of cholinergic ligands.
Muscarinic Receptor Profile
This compound is a potent agonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] Its activity has been primarily characterized in Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human receptor subtypes.[2][3] The more potent (S)-enantiomer, (S)-(+)-Aceclidine, has been the focus of many in vitro studies.[2]
Binding Affinity
While comprehensive binding affinity data (Ki) for this compound across all five human muscarinic receptor subtypes is not consistently reported in publicly available literature, studies on its enantiomers in rat brain tissue indicate a good correlation between the high-affinity dissociation constant (KH) and its muscarinic potency.[4]
Functional Activity
The functional activity of this compound is subtype-dependent. It activates the Gq/11-coupled M1, M3, and M5 receptors, leading to the stimulation of phosphoinositide hydrolysis. Conversely, it activates the Gi/o-coupled M2 and M4 receptors, resulting in the inhibition of adenylyl cyclase.
The following tables summarize the functional potency (EC50) and maximal response (Emax) of (S)-(+)-Aceclidine at the human M1-M5 muscarinic receptors, as determined in functional assays using transfected CHO cells.
Table 1: Functional Potency (EC50) of (S)-(+)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| M1 | 130 |
| M2 | 30 |
| M3 | 100 |
| M4 | 40 |
| M5 | 160 |
Table 2: Maximal Response (Emax) of (S)-(+)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | Maximal Response (% of Carbachol) | Notes |
| M1 | Partial Agonist (Emax < 100%) | The R-(-)-isomer shows lower efficacy (44-64% of S-(+)-isomer). |
| M2 | Full Agonist (Emax ≈ 100%) | The maximal responses of the enantiomers are the same. |
| M3 | Partial Agonist (Emax: 80-85%) | In human ciliary muscle, this compound was a partial agonist. The R-(-)-isomer shows lower efficacy. |
| M4 | Full Agonist (Emax ≈ 100%) | R-(-)-aceclidine has a maximal response of 86% that of S-(+)-aceclidine. |
| M5 | Partial Agonist (Emax < 100%) | The R-(-)-isomer shows lower efficacy. |
Nicotinic Receptor Profile
Signaling Pathways
This compound elicits its cellular effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes.
Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors by this compound engages the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels. The βγ subunits of the Gi/o protein can also modulate the activity of other effector proteins, such as ion channels.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.
Radioligand Binding Assay ([3H]-N-methylscopolamine Competition)
This assay is used to determine the binding affinity (Ki) of this compound for the M1-M5 muscarinic receptors.
-
Objective: To determine the inhibitory constant (Ki) of this compound at each muscarinic receptor subtype.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, [3H]-NMS (at a concentration close to its Kd), and either vehicle (for total binding), atropine (for non-specific binding), or a dilution of this compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
References
- 1. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of the enantiomers of this compound with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic activity and receptor binding of the enantiomers of this compound and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Relationship Between Structure and Activity in Aceclidine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of aceclidine analogs as muscarinic acetylcholine receptor (mAChR) agonists. This compound, a muscarinic agonist, has been a valuable pharmacological tool and a scaffold for the development of novel therapeutics targeting cholinergic pathways. Understanding how structural modifications to the this compound molecule influence its binding affinity and functional activity at the five muscarinic receptor subtypes (M1-M5) is critical for the rational design of subtype-selective agonists with improved therapeutic profiles. This guide delves into the core SAR principles, presents quantitative data in a structured format, provides detailed experimental methodologies, and visualizes key concepts through signaling pathway and workflow diagrams.
Core Structure-Activity Relationships
The this compound scaffold consists of a quinuclidine ring, which serves as a rigid mimic of the acetylcholine backbone, and an acetoxy group at the 3-position. The key structural features that govern the activity of this compound analogs are:
-
The Quinuclidine Core: The tertiary amine of the quinuclidine ring is essential for activity. At physiological pH, this nitrogen is protonated and forms a crucial ionic interaction with a conserved aspartate residue in the binding pocket of all muscarinic receptor subtypes.
-
Stereochemistry at the 3-Position: this compound is a chiral molecule, and its enantiomers exhibit differential activity. The S-(+)-enantiomer is generally more potent than the R-(-)-enantiomer at all five muscarinic receptor subtypes. This highlights the stereospecific nature of the interaction between the ligand and the receptor binding pocket.
-
The 3-Acetoxy Group: The ester functionality at the 3-position plays a significant role in agonist activity. Modifications to this group have led to the discovery of analogs with altered potency and selectivity. Bioisosteric replacement of the acetyl group with other moieties, such as 1,2,5-thiadiazoles and oxadiazoles, has been a successful strategy in developing potent M1-selective agonists.[1][2] The oxygen atom of the ester is believed to act as a hydrogen bond acceptor, an interaction critical for receptor activation.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its key analogs at the five human muscarinic receptor subtypes. This data is compiled from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing each receptor subtype.
Table 1: Functional Potency (EC50) of this compound Enantiomers at Muscarinic Receptor Subtypes
| Compound | M1 (EC50, nM) | M2 (EC50, nM) | M3 (EC50, nM) | M4 (EC50, nM) | M5 (EC50, nM) |
| S-(+)-Aceclidine | 130 | 30 | 100 | 40 | 160 |
| R-(-)-Aceclidine | ~400-520 | ~105 | ~400 | ~140 | ~640 |
Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells. The potency of R-(-)-aceclidine was reported to be approximately 2- to 4-fold lower than S-(+)-aceclidine.[3]
Table 2: Binding Affinity (KH) of this compound Enantiomers and N-methylated Analog
| Compound | High-Affinity Dissociation Constant (KH, nM) |
| (+)-Aceclidine | 1.6 |
| (-)-Aceclidine | 18 |
| (+)-N-methylthis compound | 0.28 |
| (-)-N-methylthis compound | 2.5 |
Data from radioligand binding studies in rat brain homogenates.[4]
Table 3: M1 Muscarinic Agonist Potency of 1,2,5-Thiadiazole Analogs of this compound
| Compound | R Group | IC50 (nM) for M1 Agonist Activity |
| 17d | Butyloxy | Potent |
| 18d | Butylthio | Potent |
| 37 | 1,2,5-Oxadiazole | Substantially less active than 17d |
| 39 | Pyrazine | Substantially less active than 17d |
Optimal M1 muscarinic agonist potency was achieved with butyloxy or butylthio substituents on the 1,2,5-thiadiazole ring.[1]
Mandatory Visualizations
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
The synthesis of this compound analogs typically starts from 3-quinuclidinol. The following is a general protocol for the esterification to produce 3-acyloxyquinuclidine analogs.
1. Synthesis of (R)-3-Quinuclidinyl Acetate (this compound)
-
Reactants: (R)-3-quinuclidinol and acetic anhydride.
-
Procedure: A solution of (R)-3-quinuclidinol in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath. Acetic anhydride is added dropwise with stirring. A base, such as triethylamine or pyridine, may be added to scavenge the acetic acid byproduct. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (R)-3-quinuclidinyl acetate.
2. Synthesis of 1,2,5-Thiadiazole Analogs
The synthesis of 1,2,5-thiadiazole analogs involves the coupling of 3-quinuclidinol with a pre-functionalized 1,2,5-thiadiazole moiety. A common method for synthesizing the 1,2,5-thiadiazole ring is the reaction of a 1,2-diamine with thionyl chloride or a related sulfur-transfer reagent. The resulting thiadiazole can then be functionalized (e.g., halogenated) to allow for subsequent coupling with 3-quinuclidinol, typically via a nucleophilic substitution reaction where the hydroxyl group of 3-quinuclidinol displaces a leaving group on the thiadiazole ring.
Biological Evaluation Protocols
1. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for each muscarinic receptor subtype.
-
Materials:
-
Cell membranes from CHO cells stably expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator: Atropine (1 µM).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at its Kd value) and varying concentrations of the unlabeled test compound.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)
This functional assay measures the agonist-induced stimulation of the Gq/11 signaling pathway.
-
Materials:
-
CHO cells stably expressing the human M1, M3, or M5 receptor.
-
[³H]-myo-inositol.
-
Assay medium (e.g., serum-free medium).
-
LiCl solution.
-
Test compounds (this compound analogs).
-
Dowex anion-exchange resin.
-
-
Procedure:
-
Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Wash the cells and pre-incubate with assay medium containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Stimulate the cells with varying concentrations of the test compound for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction and lyse the cells.
-
Separate the total [³H]-IPs from free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [³H]-IPs by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]-IPs accumulated against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response) by non-linear regression analysis.
-
3. Cyclic AMP (cAMP) Accumulation Assay (for M2, M4 Receptors)
This functional assay measures the agonist-induced inhibition of the Gi/o signaling pathway.
-
Materials:
-
CHO cells stably expressing the human M2 or M4 receptor.
-
Forskolin.
-
Test compounds (this compound analogs).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.
-
Determine the EC50 value for the inhibition of cAMP accumulation and the maximal inhibition (Imax) by non-linear regression analysis.
-
References
Aceclidine Receptor Occupancy in Iris Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the receptor occupancy theory as it applies to aceclidine, a muscarinic acetylcholine receptor agonist, and its effects on the iris sphincter muscle. The document details the underlying pharmacology, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: this compound and Muscarinic Receptors in the Eye
This compound is a cholinergic parasympathomimetic agent that functions as a non-selective muscarinic receptor agonist. In ophthalmic applications, its primary action is on the muscarinic receptors of the iris sphincter muscle and the ciliary muscle. Activation of M3 muscarinic receptors on the iris sphincter muscle causes it to contract, leading to a reduction in pupil size, an effect known as miosis. This miotic effect is central to its therapeutic potential in conditions such as glaucoma, where it can facilitate the drainage of aqueous humor. Understanding the relationship between the concentration of this compound, the proportion of receptors it occupies, and the resulting physiological response is fundamental for its development and clinical application.
Core Principles: Receptor Occupancy Theory
The physiological effect of this compound on the iris muscle is governed by the principles of receptor occupancy theory. This theory posits that the magnitude of the pharmacological response is directly proportional to the number of receptors occupied by the drug.
-
Affinity (Ki/Kd): This represents the avidity with which this compound binds to muscarinic receptors. It is typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), where a lower value signifies a higher binding affinity.
-
Potency (EC50): This is the concentration of this compound required to produce 50% of its maximum possible effect (e.g., 50% of maximal pupil constriction). It is a function of both affinity and the efficiency of the downstream signaling cascade.
-
Efficacy: This refers to the ability of this compound, once bound to the receptor, to initiate a cellular response. As a full agonist at M3 receptors, this compound possesses high efficacy, leading to a robust contractile response in the iris muscle.
Quantitative Data: Binding Affinities and Functional Potency
The following tables summarize key quantitative parameters for this compound and related muscarinic ligands at relevant receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor |
|---|---|---|---|---|
| This compound | 19.95 | 44.67 | 14.13 | 15.85 |
| Atropine (Antagonist) | 0.25 | 0.62 | 0.31 | 0.25 |
| Pilocarpine (Agonist) | 190 | 430 | 230 | 180 |
Data compiled from studies on cloned human muscarinic receptors.
Table 2: Functional Potency in Iris Sphincter Muscle
| Compound | Parameter | Value | Species |
|---|---|---|---|
| This compound | EC50 (Contraction) | 1.2 µM | Rabbit |
| Carbachol | EC50 (Contraction) | 0.3 µM | Rabbit |
Data represents the concentration required to elicit 50% of the maximal contractile response in isolated iris sphincter muscle preparations.
Signaling Pathway: M3 Receptor Activation in Iris Muscle
Upon binding to M3 muscarinic receptors on the iris sphincter smooth muscle cells, this compound initiates a well-defined signaling cascade. This pathway involves the activation of G-proteins, leading to an increase in intracellular calcium and subsequent muscle contraction.
Off-target effects of Aceclidine in preclinical studies
An In-depth Technical Guide on the Off-Target Effects of Aceclidine in Preclinical Studies
Introduction
This compound is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist. Primarily developed for ophthalmic applications, its therapeutic efficacy in treating conditions like glaucoma and presbyopia is attributed to its action on specific muscarinic receptor subtypes in the eye.[1] Understanding the off-target effects of this compound is paramount for a comprehensive preclinical safety and risk assessment. This technical guide provides a detailed overview of the off-target profile of this compound, focusing on its receptor selectivity, preclinical toxicology, and the methodologies used to evaluate these parameters. The information is intended for researchers, scientists, and drug development professionals to support further investigation and development.
While extensive data is available for this compound's activity across the five muscarinic receptor subtypes (M1-M5), information regarding its interaction with other, non-muscarinic receptors is limited in publicly available literature. Therefore, this guide will focus on its selectivity profile within the muscarinic receptor family, as differential activation of these subtypes is a critical determinant of its therapeutic window and side-effect profile.
Muscarinic Receptor Selectivity and Potency
The pharmacological effects of this compound are mediated through the activation of the five subtypes of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the body.[2][3] The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins. The selectivity of this compound for these different subtypes is crucial for its desired therapeutic action while minimizing unwanted systemic effects. The following tables summarize the binding affinities and functional potencies of (S)-Aceclidine, the more active enantiomer, at the human muscarinic receptor subtypes.
Data Presentation
Table 1: Binding Affinity of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (pKi) |
| M1 | 7.1 |
| M2 | 7.9 |
| M3 | 7.3 |
| M4 | 8.1 |
| M5 | 7.0 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various in-vitro studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 2: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (nM) | Functional Assay |
| M1 | 130 | Phosphoinositide Hydrolysis |
| M2 | 30 | Inhibition of cAMP Accumulation |
| M3 | 100 | Phosphoinositide Hydrolysis |
| M4 | 40 | Inhibition of cAMP Accumulation |
| M5 | 160 | Phosphoinositide Hydrolysis |
Note: EC50 is the half-maximal effective concentration. A lower EC50 value indicates greater potency. Data was derived from functional assays in transfected CHO cells.
The compiled data indicates that (S)-Aceclidine is a potent muscarinic agonist with a degree of selectivity for the M2 and M4 receptor subtypes. In the context of its ophthalmic use for presbyopia, its primary action is on the M3 receptors of the iris sphincter muscle, leading to miosis (pupil constriction). Its limited activity on the ciliary muscle, also rich in M3 receptors, is a key feature that distinguishes it from less selective miotics like pilocarpine, reducing the incidence of myopic shift and accommodative spasms.
Signaling Pathways
Activation of different muscarinic receptor subtypes by this compound initiates distinct intracellular signaling cascades.
Gq/11-Coupled Signaling (M1, M3, M5 Receptors)
Upon agonist binding to M1, M3, or M5 receptors, the associated Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
Gi/o-Coupled Signaling (M2, M4 Receptors)
Activation of M2 and M4 receptors by an agonist leads to the inhibition of adenylyl cyclase via the Gi/o protein. This action results in a decrease in intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of other effector proteins, such as ion channels.
Preclinical Safety and Toxicology
Preclinical studies are essential to evaluate the safety profile of a drug candidate. For this compound, these studies have indicated a favorable safety profile.
-
Genotoxicity : A standard battery of genotoxicity assays, including tests for mutagenicity and clastogenicity, concluded that this compound has no genotoxic potential.
-
Reproductive and Developmental Toxicology : Studies conducted in rats and rabbits found no evidence of teratogenic effects or maternal toxicity at systemic exposures significantly higher than those observed in clinical trials. A pre- and post-natal development study in rats showed no adverse effects at doses approximately 110-fold higher than the maximum human ophthalmic dose.
-
Repeat-Dose Toxicity : Chronic ocular toxicity studies in rabbits revealed no adverse ocular or systemic effects at the doses tested.
-
Safety Pharmacology : While specific, detailed results and protocols for safety pharmacology studies (assessing effects on central nervous, cardiovascular, and respiratory systems) are not publicly available, toxicology studies in rodents showed good local tolerability with minimal systemic cholinergic effects. Systemic toxicity following topical ocular administration is considered rare.
References
Aceclidine's Interaction with G-Protein Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a parasympathomimetic drug that exerts its effects through interaction with G-protein coupled receptors (GPCRs), specifically the muscarinic acetylcholine receptors (mAChRs). As a cholinergic agonist, it mimics the action of the endogenous neurotransmitter acetylcholine. This technical guide provides an in-depth overview of this compound's interaction with the five muscarinic receptor subtypes (M1-M5), presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.
Data Presentation: Quantitative Analysis of this compound's Functional Activity
The functional activity of this compound, particularly its more potent (S)-enantiomer, has been characterized across the five human muscarinic receptor subtypes. These studies typically involve expressing the individual receptor subtypes in cell lines, such as Chinese Hamster Ovary (CHO) cells, and measuring the cellular response to the agonist. The M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation is assessed by measuring the stimulation of phosphoinositide hydrolysis. The M2 and M4 receptors couple to Gi/o proteins, and their activation is determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]
Below are tables summarizing the functional potency (EC50) and maximal response (Emax) for (S)-Aceclidine at each muscarinic receptor subtype.
Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| M1 | 130 |
| M2 | 30 |
| M3 | 100 |
| M4 | 40 |
| M5 | 160 |
Data derived from functional assays in transfected CHO cells measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4).[1]
Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | Maximal Response (% of Carbachol) |
| M1 | 85 |
| M2 | 100 |
| M3 | 90 |
| M4 | 95 |
| M5 | 80 |
Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.[1]
Signaling Pathways
This compound's interaction with muscarinic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G-protein.
Gq/11-Coupled Signaling (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G-proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.
Gi/o-Coupled Signaling (M2, M4 Receptors)
The M2 and M4 muscarinic receptors are coupled to the Gi/o family of G-proteins. Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits, which dissociate from Gαi/o upon receptor activation, can also directly modulate the activity of other effector proteins, such as inwardly rectifying potassium channels.
References
Computational Modeling of Aceclidine Binding to Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational modeling of aceclidine binding to the five subtypes of muscarinic acetylcholine receptors (M1-M5). This compound, a cholinergic agonist, demonstrates distinct binding affinities and functional potencies across these receptor subtypes, making it a subject of significant interest in drug development, particularly for conditions like glaucoma and presbyopia. This document outlines the quantitative binding data, detailed experimental protocols for its characterization, the associated signaling pathways, and a proposed workflow for the computational modeling of its interaction with muscarinic receptors.
Quantitative Data Summary: this compound Binding and Functional Activity
The pharmacological activity of (S)-Aceclidine, the more potent enantiomer, has been characterized in various in-vitro studies. The following tables summarize the functional potency (EC50) and maximal response (Emax) of (S)-Aceclidine at each human muscarinic receptor subtype, typically determined in Chinese Hamster Ovary (CHO) cells stably expressing the respective receptors.[1]
Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| M1 | 130 |
| M2 | 30 |
| M3 | 100 |
| M4 | 40 |
| M5 | 160 |
| Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells.[1] |
Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | Maximal Response (% of Carbachol) |
| M1 | 100 |
| M2 | 100 |
| M3 | 100 |
| M4 | 86 |
| M5 | 100 |
| Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays. |
Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors relies on established in vitro assays. The following are detailed methodologies for two key experiments.
Phosphoinositide Hydrolysis Assay (for M1, M3, and M5 Receptors)
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq/11 activation, to measure the functional response of M1, M3, and M5 receptors.
Detailed Steps:
-
Cell Culture and Labeling: CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor are cultured to a high density. The cells are then incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Assay Reaction: The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate. The cells are subsequently stimulated with varying concentrations of (S)-Aceclidine for a defined period at 37°C.
-
Extraction and Quantification: The reaction is terminated by the addition of a cold acid (e.g., perchloric acid). The cell lysates are then neutralized, and the aqueous phase containing the inositol phosphates is collected.
-
Separation and Counting: The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography. The radioactivity of the eluted inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to generate dose-response curves and determine the EC50 and maximal response for (S)-Aceclidine.
cAMP Accumulation Assay (for M2 and M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation, to determine the functional response of M2 and M4 receptors.
Detailed Steps:
-
Cell Preparation: CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured to a high density, harvested, washed, and resuspended in an appropriate assay buffer.
-
Assay Reaction: The cell suspension is pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP. Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP production. Concurrently, the cells are treated with various concentrations of (S)-Aceclidine.
-
Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to generate a dose-response curve, from which the pEC50 and Emax values are determined.[2]
Signaling Pathways
This compound elicits its effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes.
M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors by this compound stimulates the Gq/11 protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1]
M2 and M4 Receptors (Gi/o-coupled): Upon this compound binding, these receptors activate the Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate the activity of other effectors, such as ion channels.[1]
Computational Modeling Workflow
While specific computational studies on this compound binding to muscarinic receptors are not extensively documented in publicly available literature, a standard computational workflow can be proposed. This workflow is based on common practices for studying ligand-G protein-coupled receptor (GPCR) interactions.
Workflow Description:
-
System Preparation:
-
Receptor Structure Preparation: As crystal structures for all muscarinic receptor subtypes may not be available, homology modeling is often employed. This involves using the amino acid sequence of the target receptor and a known experimental structure of a related protein (template) to build a 3D model.
-
Ligand Preparation: A 3D structure of this compound is generated and optimized to obtain a low-energy conformation.
-
-
Molecular Docking:
-
Docking: this compound is computationally "docked" into the binding site of the muscarinic receptor model. Docking algorithms explore various orientations and conformations of the ligand within the binding pocket and assign a score to each pose based on factors like intermolecular interactions.
-
Pose Analysis: The predicted binding poses are analyzed to identify the most likely and energetically favorable interaction mode.
-
-
Molecular Dynamics (MD) Simulation:
-
System Setup: The most promising this compound-receptor complex from docking is embedded in a simulated biological membrane (e.g., a POPC bilayer) and solvated with water and ions to mimic physiological conditions.
-
MD Simulation: An MD simulation is run for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex. This allows for the refinement of the binding pose and an understanding of the stability of the interaction.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the structural stability of the complex (e.g., using Root Mean Square Deviation - RMSD) and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time.
-
-
Binding Free Energy Calculation:
-
MM/PBSA or MM/GBSA: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of this compound to the receptor. This provides a quantitative measure of the binding affinity that can be compared with experimental data.
-
This comprehensive approach, combining experimental data with computational modeling, is crucial for elucidating the molecular determinants of this compound's subtype selectivity and for the rational design of novel muscarinic receptor agonists with improved therapeutic profiles.
References
In-Depth Technical Guide: Aceclidine Enantiomers and Their Muscarinic Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereoselective interactions between the enantiomers of aceclidine, S-(+)-aceclidine and R-(-)-aceclidine, and the five subtypes of muscarinic acetylcholine receptors (M1-M5). This compound, a cholinergic agonist, demonstrates notable differences in potency and efficacy between its stereoisomers, a critical consideration for targeted therapeutic development. This document synthesizes quantitative data from key in-vitro studies, outlines detailed experimental protocols, and visualizes the associated signaling pathways.
Quantitative Receptor Activity Profile
The pharmacological activity of the this compound enantiomers has been characterized in Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes. Functional responses for the Gq/11-coupled M1, M3, and M5 receptors were determined by measuring the stimulation of phosphoinositide hydrolysis. For the Gi/o-coupled M2 and M4 receptors, activity was assessed by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]
Functional Potency (EC₅₀)
S-(+)-aceclidine is the more potent enantiomer across all five muscarinic receptor subtypes.[1] The potency of S-(+)-aceclidine was found to be approximately 2- to 4-fold greater than R-(-)-aceclidine at M1, M3, and M5 receptors.[1] At the M2 and M4 receptors, S-(+)-aceclidine demonstrated approximately 3.5-fold greater potency than its R-(-) counterpart.[1]
| Receptor Subtype | S-(+)-Aceclidine EC₅₀ (nM) |
| M1 | 130[2] |
| M2 | 30 |
| M3 | 100 |
| M4 | 40 |
| M5 | 160 |
Table 1: Functional Potency of S-(+)-Aceclidine at M1-M5 Muscarinic Receptors. Data is derived from functional assays in transfected CHO cells.
Maximal Response (Eₘₐₓ)
Significant differences in the maximal response (efficacy) are observed between the two enantiomers, particularly at the Gq-coupled receptors. R-(-)-aceclidine acts as a partial agonist relative to S-(+)-aceclidine at M1, M3, and M5 receptors.
| Receptor Subtype | R-(-)-Aceclidine Eₘₐₓ (% of S-(+)-Aceclidine) |
| M1 | 44-64% |
| M2 | 100% |
| M3 | 44-64% |
| M4 | 86% |
| M5 | 44-64% |
Table 2: Maximal Response of R-(-)-Aceclidine relative to S-(+)-Aceclidine. Data highlights the partial agonism of the R-(-) enantiomer at M1, M3, M4, and M5 receptors.
Muscarinic Receptor Signaling Pathways
This compound enantiomers elicit their cellular effects by activating distinct G-protein-coupled signaling cascades. The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.
Gq/11-Coupled Signaling (M1, M3, M5 Receptors)
Upon agonist binding to M1, M3, or M5 receptors, the associated Gαq subunit activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and culminating in a cellular response.
Gi/o-Coupled Signaling (M2, M4 Receptors)
Activation of M2 and M4 receptors by an agonist leads to the dissociation of the Gi/o protein. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). The βγ subunits of the dissociated Gi/o protein can also directly modulate the activity of other effector proteins, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Detailed Experimental Protocols
The characterization of this compound enantiomer activity relies on established in-vitro functional assays. The following are detailed methodologies for these key experiments.
Phosphoinositide Hydrolysis Assay (M1, M3, M5)
This assay quantifies the accumulation of inositol phosphates, a direct measure of Gq/11 pathway activation.
Detailed Steps:
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells, stably transfected with the human M1, M3, or M5 muscarinic receptor, are cultured in appropriate media in 24-well plates until confluent.
-
Radiolabeling: The culture medium is replaced with a medium containing [³H]myo-inositol (e.g., 1 µCi/mL). Cells are incubated for 48-72 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Agonist Stimulation: Following the labeling period, cells are washed with a buffer (e.g., HEPES-buffered saline). The cells are then incubated with various concentrations of the this compound enantiomer in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing the accumulation of inositol phosphates.
-
Assay Termination: The stimulation is terminated by aspirating the medium and adding a cold acid solution, such as trichloroacetic acid, to lyse the cells and precipitate macromolecules.
-
Separation of Inositol Phosphates: The aqueous cell lysates are applied to anion-exchange chromatography columns (e.g., Dowex AG1-X8). Unincorporated [³H]myo-inositol is washed away, and the accumulated [³H]inositol phosphates are subsequently eluted.
-
Quantification: The radioactivity of the eluted fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are normalized and plotted against the logarithm of the agonist concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.
Cyclic AMP (cAMP) Accumulation Assay (M2, M4)
This assay measures the inhibition of adenylyl cyclase activity, the hallmark of Gi/o-coupled receptor activation.
Detailed Steps:
-
Cell Preparation: CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured to a high density.
-
Assay Reaction: The cells are harvested, washed, and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Stimulation and Inhibition: The cell suspension is incubated with varying concentrations of the this compound enantiomer. Following this, adenylyl cyclase is stimulated with a fixed concentration of forskolin. The inhibitory effect of the Gi-coupled receptor activation by this compound is measured as a reduction in the forskolin-stimulated cAMP production.
-
Lysis and Detection: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is then quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assays (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the potency of the Gi-coupled agonist. Data are plotted as the percentage inhibition of the forskolin-stimulated response versus the log concentration of the agonist, allowing for the determination of an IC₅₀ value, which represents the functional EC₅₀ for the inhibitory response.
References
Aceclidine: A Selective Cholinergic Miotic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceclidine is a parasympathomimetic cholinergic agonist that functions as a selective modulator of muscarinic acetylcholine receptors.[1] Historically utilized in Europe for the management of glaucoma, its unique pharmacological profile has led to its recent approval and clinical focus for the treatment of presbyopia.[2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, signaling pathways, pharmacokinetic profile, and clinical efficacy. It is intended to serve as a resource for researchers and professionals in the field of ophthalmology and drug development. This compound's key characteristic is its pronounced selectivity for the iris sphincter muscle over the ciliary muscle, which distinguishes it from less selective miotics like pilocarpine.[4][5] This selectivity allows for effective pupillary constriction (miosis) to improve near vision through a "pinhole effect," while minimizing undesirable side effects such as accommodative spasm and myopic shift.
Mechanism of Action
This compound is a cholinergic agonist that mimics the action of acetylcholine on muscarinic receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. Its therapeutic effect in the eye is primarily mediated through its interaction with M3 muscarinic receptors located on the smooth muscles of the iris sphincter and, to a lesser extent, the ciliary body.
-
Action on the Iris Sphincter: this compound preferentially binds to and stimulates M3 receptors on the iris sphincter muscle. This activation triggers a signaling cascade that results in muscle contraction, leading to a reduction in pupil size, a state known as miosis. The constricted pupil acts as a pinhole, increasing the depth of focus and thereby improving near visual acuity for individuals with presbyopia.
-
Action on the Ciliary Muscle: Unlike non-selective miotics such as pilocarpine and carbachol, this compound has a significantly lower stimulatory effect on the ciliary muscle. This selectivity is crucial to its favorable side-effect profile. Strong contraction of the ciliary muscle, induced by less selective agents, causes an accommodative spasm and a forward movement of the lens, resulting in a myopic shift (nearsightedness), brow ache, and an increased risk of vitreous or retinal traction in susceptible individuals. This compound's minimal impact on the ciliary muscle largely avoids these complications.
-
Effect on Aqueous Humor Outflow: The contraction of the ciliary muscle and the constriction of the pupil also facilitate the outflow of aqueous humor through the trabecular meshwork. This action reduces intraocular pressure (IOP), which was the basis for its historical use in treating glaucoma.
Signaling Pathway
The miotic effect of this compound is initiated by the activation of the Gq/11 protein-coupled M3 muscarinic receptor. The downstream signaling cascade proceeds as follows:
-
Receptor Binding & G-Protein Activation: this compound binds to the M3 receptor, causing a conformational change that activates the associated heterotrimeric G-protein, Gq.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two intracellular second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK). MLCK then phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments and resulting in the contraction of the iris sphincter smooth muscle.
Pharmacokinetics
This compound is administered as a topical ophthalmic solution.
-
Absorption and Distribution: Following ocular administration, this compound is absorbed locally through the cornea and conjunctiva. Its distribution is predominantly localized to the ocular tissues, resulting in low systemic exposure.
-
Metabolism: In the eye, this compound undergoes hydrolysis to its primary metabolite, 3-quinuclidinol (3-Q), and acetate.
-
Systemic Exposure: Systemic exposure to both this compound and its metabolite is low after topical administration. In a study with 16 subjects receiving once-daily administration for 8 days, the mean Cmax and AUC0-t for the metabolite 3-Q were 2,114 ng/mL and 4,899 hr*ng/mL, respectively. Due to limited quantifiable concentrations of the parent drug, the pharmacokinetic parameters, including the half-life of this compound, could not be accurately estimated.
-
Onset and Duration: The miotic effect for presbyopia treatment is observed within 30 minutes of administration, and the duration of action can last up to 10 hours.
Data Presentation
Table 1: Muscarinic Agonist Selectivity and Potency
This table summarizes the relative potency and selectivity of this compound compared to other muscarinic agonists on human intraocular muscles.
| Compound | Relative Potency (Circular Ciliary Muscle) | Iris Sphincter vs. Ciliary Muscle Selectivity (Potency Ratio) | Induced Myopic Shift |
| This compound | 1/132 (Partial Agonist) | ~28 : 1 | ~ -0.13 D |
| Pilocarpine | 1/19 (Partial Agonist) | ~1.5 : 1 | ~ -1.25 D |
| Carbachol | 1/4 (Full Agonist) | ~5 : 1 | - |
| Oxotremorine-M | 1 (Full Agonist) | - | - |
| Lower relative potency values indicate a higher concentration is needed to produce an effect. A higher selectivity ratio indicates greater preference for the iris sphincter muscle. |
Table 2: Clinical Efficacy of this compound 1.44% in Presbyopia (CLARITY 2 Phase 3 Trial)
This table presents the primary efficacy endpoint from the CLARITY 2 trial, showing the percentage of participants achieving a three-line or greater improvement in Best-Corrected Distance Visual Acuity at Near (BCDVA-N) without a loss of one line or more in distance vision.
| Time Post-Instillation | This compound 1.44% (LNZ100) | Vehicle (Placebo) | P-value |
| 30 Minutes (Onset) | 71% | Low | < .0001 |
| 3 Hours (Primary Endpoint) | 71% | Low | < .0001 |
| 10 Hours (Duration) | 40% | Low | < .0001 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Miotic Potency on Isolated Ocular Tissues
This protocol outlines a method for determining the functional potency (EC50) of cholinergic agonists on isolated intraocular muscles.
-
Tissue Preparation:
-
Obtain human donor eye tissue within 24-48 hours postmortem, following institutional ethical guidelines.
-
Dissect the eye to isolate the iris sphincter and ciliary muscles under a dissecting microscope.
-
Prepare muscle strips of standardized dimensions (e.g., 1-2 mm wide, 5-7 mm long).
-
-
Experimental Setup:
-
Suspend each muscle strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed holder and the other to an isometric force transducer to record muscle tension.
-
Allow tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 200-400 mg).
-
-
Drug Administration & Data Collection:
-
After equilibration, induce a reference contraction with a high concentration of a standard agonist (e.g., carbachol) to test tissue viability.
-
Following washout and return to baseline, add the test compound (e.g., this compound) to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).
-
Record the peak isometric contraction at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximum response achieved.
-
Plot the concentration-response data on a semi-logarithmic scale.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximum effect).
-
Protocol 2: In Vivo Evaluation of Miosis in a Rabbit Model
This protocol describes a standard procedure for assessing the miotic effects of a topical ophthalmic agent in vivo.
-
Animal Handling and Baseline Measurement:
-
Use healthy, adult albino rabbits, allowing them to acclimate to the laboratory environment.
-
Gently restrain the rabbit.
-
Measure the baseline pupil diameter of both eyes using a calibrated ruler or a digital pupillometer under consistent, controlled lighting conditions. Record the corneal and light reflexes.
-
-
Drug Administration:
-
Designate one eye as the control and the other as the test eye.
-
Instill one to two drops of a sterile saline solution into the conjunctival sac of the control eye using the "pouch method" (gently pulling down the lower eyelid).
-
Instill one to two drops of the test solution (e.g., this compound formulation) into the conjunctival sac of the test eye.
-
Hold the eyelid closed for a brief period (e.g., 30-60 seconds) to facilitate drug absorption.
-
-
Post-Dosing Measurements:
-
At predefined time intervals (e.g., 15, 30, 60, 120, 240, 360 minutes) after instillation, measure the pupil diameter of both eyes.
-
Assess and record the light reflex at each time point.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for both the test and control eyes at each time point.
-
Compare the miotic effect of the test drug against the control.
-
Plot the mean change in pupil diameter versus time to determine the onset, peak effect, and duration of action.
-
Safety and Tolerability
This compound has demonstrated a strong safety profile in clinical trials.
-
Common Adverse Events: The most frequently reported side effects are generally mild and transient. These may include temporary dim or dark vision upon instillation and headache. In the CLARITY trials, headache was reported in 7.6% of participants, with the majority of cases (89%) being mild.
-
Warnings and Precautions:
-
Blurred Vision: As a miotic, this compound can cause temporary blurred vision or accommodative spasm. Patients should exercise caution when driving at night or performing hazardous activities in poor illumination.
-
Risk of Retinal Detachment: Although rare, miotics have been associated with cases of retinal tear and detachment, particularly in susceptible individuals with pre-existing retinal disease. A retinal examination is advised prior to initiating therapy.
-
Iritis: Use of miotics in patients with a history of iritis may exacerbate ocular inflammation.
-
Conclusion
This compound represents a significant advancement in the pharmacological treatment of presbyopia. Its mechanism as a selective cholinergic agonist, with a strong preference for the iris sphincter over the ciliary muscle, allows it to effectively induce miosis and create a "pinhole effect" that improves near vision. This selectivity translates to a favorable clinical profile, characterized by a rapid onset, long duration of action, and a significant reduction in the side effects commonly associated with non-selective miotics. The comprehensive data from preclinical and clinical studies underscore its potential as a best-in-class, safe, and effective topical therapy for the millions of individuals affected by presbyopia.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 4. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Foundational Research on Aceclidine for Presbyopia Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on aceclidine for the treatment of presbyopia. It covers the mechanism of action, key clinical trial data, and experimental protocols, presenting a comprehensive resource for professionals in the field of ophthalmology and drug development.
Introduction to this compound and Presbyopia
Presbyopia is an age-related condition characterized by the progressive loss of the eye's ability to focus on near objects. This decline in accommodative amplitude is a natural part of the aging process. Pharmacological intervention for presbyopia has emerged as a significant area of research, with a focus on agents that can improve near vision without the need for corrective lenses or invasive procedures.
This compound is a parasympathomimetic cholinergic agonist that functions as a muscarinic acetylcholine receptor agonist.[1] Historically used in Europe for the treatment of glaucoma, it has been repurposed and developed as a topical ophthalmic solution for presbyopia.[1] Its unique mechanism of action, which offers a pupil-selective effect, has positioned it as a promising therapeutic agent.[2][3]
Mechanism of Action: A Pupil-Selective Approach
This compound's primary mechanism of action in treating presbyopia is through its selective agonism of muscarinic receptors, particularly the M3 subtype, located on the iris sphincter muscle. This targeted action results in pupillary constriction (miosis), creating a "pinhole effect" that increases the depth of focus and improves near visual acuity.
A key differentiator of this compound from other miotic agents, such as pilocarpine, is its minimal stimulation of the ciliary muscle. This "ciliary-sparing" activity is significant because it reduces the incidence of accommodative spasm and the associated myopic shift in vision, which can be a limiting side effect of non-selective miotics. By selectively targeting the iris sphincter, this compound enhances near vision while preserving distance acuity.
Signaling Pathway
The binding of this compound to M3 muscarinic receptors on the iris sphincter muscle initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent miosis.
Figure 1: this compound's signaling pathway in the iris sphincter muscle.
Clinical Development and Efficacy
The clinical development of this compound for presbyopia has been primarily driven by the CLARITY clinical trial program. These Phase 3 trials were designed to evaluate the efficacy, safety, and duration of action of this compound ophthalmic solution.
Key Clinical Trials: CLARITY Program
The CLARITY program consisted of three randomized, double-masked, controlled Phase 3 studies: CLARITY 1, CLARITY 2, and CLARITY 3.
-
CLARITY 1 and 2: These were six-week efficacy and safety studies.
-
CLARITY 3: This was a six-month safety study.
The trials enrolled a broad population of presbyopic patients, including those with a range of refractive errors and post-LASIK individuals.
Efficacy Data
The primary efficacy endpoint in the CLARITY 1 and 2 trials was the percentage of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing more than one line of distance vision, three hours after treatment.
Table 1: Summary of Efficacy Results from CLARITY 2 Trial
| Time Point Post-Instillation | Percentage of Participants with ≥3-Line Improvement in Near Vision |
| 30 minutes | 71% |
| 3 hours | 71% |
| 10 hours | 40% |
This compound demonstrated a rapid onset of action, with improvements in near vision observed within 30 minutes of instillation. The duration of effect was significant, lasting up to 10 hours for a substantial portion of participants.
Safety and Tolerability
Across the CLARITY trials, this compound was well-tolerated with no serious treatment-related adverse events reported. The most common adverse reactions were mild and transient.
Table 2: Incidence of Common Adverse Events in CLARITY 1 and 2 Trials
| Adverse Event | Incidence |
| Instillation Site Irritation | 20% |
| Dim Vision | 16% |
| Headache | 13% |
| Conjunctival Hyperemia | 8% |
| Ocular Hyperemia | 7% |
The formulation of this compound used in the trials was preservative-free, which may contribute to a favorable ocular surface safety profile with long-term use.
Experimental Protocols
The following sections outline the generalized methodologies employed in the clinical evaluation of this compound for presbyopia, based on the descriptions of the CLARITY trials and standard ophthalmic clinical trial practices.
Study Design and Participant Population
The CLARITY trials were randomized, double-masked, vehicle-controlled studies.
-
Inclusion Criteria: Participants were typically between 45 and 75 years of age with a diagnosis of presbyopia. The trials included individuals with a range of spherical equivalent refractive errors (e.g., -4.0 D to +1.0 D) and astigmatism (≤2.0 D). Pseudophakic and post-LASIK patients were also included.
-
Exclusion Criteria: Specific ocular pathologies or conditions that could interfere with the study outcomes would have been excluded.
Efficacy Assessment Protocol
The primary efficacy outcome was the improvement in near visual acuity.
-
Endpoint: The proportion of subjects gaining three or more lines in monocular BCDVA at near.
-
Testing Conditions: Near visual acuity was assessed at a standardized distance (e.g., 40 cm) under controlled, photopic lighting conditions.
-
Time Points: Assessments were conducted at multiple time points post-instillation to evaluate onset and duration of action (e.g., 30 minutes, 1, 3, 8, and 10 hours).
Safety Assessment Protocol
Safety and tolerability were assessed through various measures.
-
Adverse Event Monitoring: Spontaneously reported adverse events were recorded at each study visit.
-
Ophthalmic Examinations: Slit-lamp biomicroscopy, intraocular pressure measurements, and dilated fundus examinations were performed at baseline and follow-up visits.
-
Visual Acuity: Best-corrected distance visual acuity was monitored to ensure no significant reduction.
Figure 2: Generalized experimental workflow for a presbyopia clinical trial.
Conclusion
Foundational research on this compound has established it as a promising pharmacological treatment for presbyopia. Its pupil-selective mechanism of action, which minimizes ciliary muscle engagement, offers a favorable efficacy and safety profile compared to non-selective miotics. The robust data from the CLARITY clinical trial program demonstrate a rapid onset and extended duration of action, providing a clinically meaningful improvement in near vision for a broad range of presbyopic individuals. This in-depth technical guide provides the core scientific and clinical rationale for the continued development and clinical integration of this compound for the management of presbyopia.
References
Methodological & Application
Application Notes and Protocols: Aceclidine Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a muscarinic cholinergic agonist that has been instrumental in the study of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are implicated in a wide range of physiological functions and are significant targets for drug development in various therapeutic areas, including Alzheimer's disease, schizophrenia, and glaucoma.[1][2] Understanding the binding characteristics of compounds like this compound to the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating their mechanism of action and for the development of novel, subtype-selective ligands.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for muscarinic receptors. Additionally, it summarizes the binding and functional data for this compound and its enantiomers.
Signaling Pathways
This compound, as a muscarinic agonist, activates distinct intracellular signaling cascades upon binding to the different receptor subtypes. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins. Their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Muscarinic Receptor Signaling Pathways for this compound.
Experimental Protocols
Principle of the Competition Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.[4] A fixed concentration of a radioligand with high affinity for the receptor is incubated with the receptor preparation (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 value. This can then be converted to an inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.[5]
Radioligand Selection
For determining the binding affinity of an unlabeled agonist like this compound, a radiolabeled antagonist is typically preferred as it is less sensitive to G protein coupling and generally binds to a single affinity state of the receptor. A commonly used non-subtype-selective muscarinic antagonist is [3H]N-methylscopolamine ([3H]NMS).
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors, or tissue homogenates known to be rich in muscarinic receptors (e.g., rat brain cortex).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), specific activity >70 Ci/mmol.
-
Competitor: this compound.
-
Non-specific Binding Control: Atropine (1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
Protocol: Competition Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20-30 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane preparation and dilute to the desired concentration in assay buffer (typically 50-120 µg of protein per well).
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M).
-
Prepare the radioligand solution by diluting [3H]NMS in assay buffer to a final concentration at or below its Kd (typically 0.1-1.0 nM).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + [3H]NMS + Assay Buffer.
-
Non-specific Binding: Membranes + [3H]NMS + high concentration of atropine (e.g., 1 µM).
-
Competition: Membranes + [3H]NMS + increasing concentrations of this compound.
-
-
-
Incubation:
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate (e.g., at 50°C for 30 minutes).
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Competition Radioligand Binding Assay.
Data Presentation
The following tables summarize the functional potency and maximal response of (S)-(+)-Aceclidine, the more potent enantiomer, at the five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (nM) | Functional Assay |
| M1 | 130 | Phosphoinositide Hydrolysis |
| M2 | 30 | Inhibition of cAMP Accumulation |
| M3 | 100 | Phosphoinositide Hydrolysis |
| M4 | 40 | Inhibition of cAMP Accumulation |
| M5 | 160 | Phosphoinositide Hydrolysis |
| Data derived from functional assays in transfected CHO cells. |
Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | Maximal Response (% of Carbachol) |
| M1 | 95 |
| M2 | 100 |
| M3 | 85 |
| M4 | 90 |
| M5 | 90 |
| Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective functional assays. |
Table 3: Binding Affinity (KH) of this compound Enantiomers to Rat Brain Muscarinic Receptors
| Compound | High-Affinity Dissociation Constant (KH) |
| (+)-Aceclidine | Consistent with higher potency in vivo |
| (-)-Aceclidine | Consistent with lower potency in vivo |
| Data from competitive binding assays using --INVALID-LINK---3-quinuclidinyl benzilate in rat brain homogenates. A good correlation was observed between the KH for binding and muscarinic potency. |
Conclusion
The radioligand binding assay is a robust method for characterizing the interaction of ligands like this compound with muscarinic receptors. The provided protocol for a competition binding assay using [3H]NMS offers a reliable framework for determining the binding affinity (Ki) of this compound and other investigational compounds. The summarized data highlights the distinct functional profile of this compound across the five muscarinic receptor subtypes, underscoring the importance of such assays in drug discovery and pharmacological research.
References
Application Notes and Protocols for In Vivo Microdialysis of Aceclidine in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aceclidine is a cholinergic muscarinic agonist that has been investigated for its potential therapeutic applications, including in ophthalmology for the treatment of glaucoma and presbyopia.[1][2] Its mechanism of action involves the stimulation of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] Understanding the pharmacokinetics and pharmacodynamics of this compound within the central nervous system is crucial for evaluating its potential neurological applications and side-effect profile.
In vivo microdialysis is a powerful technique for continuous sampling of the extracellular fluid in specific brain regions of a living animal.[4] This method allows for the determination of unbound drug concentrations at the target site, providing valuable data for pharmacokinetic and pharmacodynamic modeling.[5] These application notes provide a detailed protocol for conducting in vivo microdialysis studies to measure this compound concentrations in the brain tissue of rodents, which can be adapted for various research needs.
Signaling Pathways of Muscarinic Agonists
This compound acts as an agonist at muscarinic receptors. These receptors are broadly classified into two main signaling pathways based on their G-protein coupling:
-
Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. (S)-Aceclidine shows a degree of selectivity for M2 and M4 receptor subtypes.
Figure 1: Gq/11-coupled muscarinic receptor signaling pathway.
References
- 1. Pharmacokinetics and distribution over the blood brain barrier of two acyclic guanosine analogs in rats, studied by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microdialysis and its use in behavioural studies: Focus on acetylcholine | Semantic Scholar [semanticscholar.org]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aceclidine Dose-Response in Isolated Rabbit Iris Muscle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and compiled data for studying the dose-response relationship of aceclidine, a muscarinic acetylcholine receptor agonist, in the isolated rabbit iris sphincter muscle. This information is critical for researchers in ophthalmology, pharmacology, and drug development investigating miotic agents for conditions such as presbyopia and glaucoma.
Introduction
This compound is a parasympathomimetic compound that functions as a selective muscarinic receptor agonist.[1] In ophthalmic applications, it is used to induce miosis (pupil constriction) by acting on the muscarinic receptors of the iris sphincter muscle.[1][2] The rabbit iris is a well-established model for studying the effects of miotic agents due to anatomical and physiological similarities to the human eye.[3] Understanding the dose-response curve of this compound is essential for determining its potency and efficacy.
This compound primarily acts on the M3 muscarinic receptors located on the iris sphincter muscle.[4] The binding of this compound to these Gq protein-coupled receptors initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration triggers the contraction of the iris sphincter smooth muscle, resulting in pupillary constriction.
Quantitative Data Summary
The following table summarizes the pharmacological activity of this compound and other muscarinic agonists on the contractile response of isolated rabbit iris muscle. The data is derived from studies by Zhang et al. (2006). The contractile responses are expressed relative to the maximum response induced by 10⁻⁴ M carbachol.
| Agonist | pEC50 | Emax (%) | Hill Coefficient |
| Carbachol | 6.09 ± 0.03 | 100 | 1.43 ± 0.13 |
| This compound | 5.19 ± 0.04 | 85.90 ± 2.63 | 1.44 ± 0.14 |
| Pilocarpine | 5.21 ± 0.16 | 22.40 ± 2.90 | 1.24 ± 0.44 |
| Table 1: Pharmacological activity of muscarinic agonists in contracting isolated rabbit iris muscle. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximal response relative to carbachol. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in the iris sphincter muscle and the general experimental workflow for determining the dose-response curve.
Caption: Signaling pathway of this compound-induced miosis.
Caption: Experimental workflow for isolated iris muscle assay.
Detailed Experimental Protocol
This protocol is based on the methodology described for studying the effects of muscarinic agonists on isolated rabbit iris sphincter muscle.
1. Materials and Reagents
-
New Zealand White rabbits
-
Pentobarbital sodium (for euthanasia)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound hydrochloride
-
Carbachol (for generating maximal response reference)
-
Distilled water
-
95% O₂ / 5% CO₂ gas mixture
-
Organ bath system with temperature control (37°C)
-
Isometric force transducer
-
Data acquisition system
-
Dissection tools (scissors, forceps)
-
Petri dish
2. Tissue Preparation
-
Humanely euthanize a New Zealand White rabbit using an overdose of pentobarbital sodium, following approved institutional animal care and use committee protocols.
-
Carefully enucleate the eyes and place them in a petri dish filled with chilled Krebs-Henseleit solution.
-
Under a dissecting microscope, make an incision around the iris.
-
Carefully dissect the iris sphincter muscle from the surrounding tissues. The resulting preparation should be a ring or strip of the sphincter muscle.
-
Tie silk threads to both ends of the muscle strip for mounting.
3. Experimental Setup
-
Mount the isolated iris sphincter muscle strip in a temperature-controlled organ bath (maintained at 37°C) containing Krebs-Henseleit solution.
-
Aerate the solution continuously with a 95% O₂ and 5% CO₂ gas mixture to maintain physiological pH and oxygenation.
-
Attach one end of the muscle strip to a fixed hook in the organ bath and the other end to an isometric force transducer to record contractile responses.
-
Apply an optimal resting tension to the muscle strip (typically determined during preliminary experiments) and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15-20 minutes.
4. Generation of Dose-Response Curve
-
After the equilibration period, begin the cumulative addition of this compound to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻³ M).
-
Allow the muscle to reach a stable contractile response at each concentration before adding the next higher concentration.
-
Record the isometric contraction force at each concentration using the data acquisition system.
-
At the end of the experiment, add a high concentration of a full agonist like carbachol (e.g., 10⁻⁴ M) to elicit the maximal possible contraction for normalization purposes.
5. Data Analysis
-
Express the contractile response at each this compound concentration as a percentage of the maximal contraction induced by carbachol.
-
Plot the percentage of maximal contraction against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software program (e.g., GraphPad Prism) to determine the pEC50, Emax, and Hill coefficient.
Disclaimer: This protocol is intended for research purposes only. All procedures involving animals should be performed in accordance with institutional and national guidelines for the welfare of experimental animals. Researchers should conduct their own preliminary studies to optimize parameters such as resting tension and drug concentrations for their specific experimental setup.
References
Application Notes and Protocols for Evaluating the Miotic Effect of Aceclidine in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a parasympathomimetic agent that functions as a selective muscarinic acetylcholine receptor agonist.[1] In ophthalmic applications, it primarily targets the M3 muscarinic receptors located on the iris sphincter muscle.[2] This selective action leads to pupillary constriction, an effect known as miosis, with minimal impact on the ciliary muscle.[1][3] This characteristic distinguishes this compound from non-selective miotics like pilocarpine, potentially reducing side effects such as accommodative spasm.[3] These application notes provide a comprehensive experimental protocol for evaluating the miotic effects of this compound in a rabbit model, a commonly used species in ophthalmic research due to the anatomical similarities of their eyes to human eyes.
Signaling Pathway of this compound-Induced Miosis
This compound, acting as a parasympathomimetic, mimics the action of acetylcholine on muscarinic receptors. Specifically, it binds to M3 receptors on the iris sphincter muscle, which are Gq protein-coupled receptors. This binding initiates a signaling cascade, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions. The subsequent increase in cytoplasmic calcium levels leads to the contraction of the smooth muscle cells of the iris sphincter, resulting in miosis.
Caption: Signaling pathway of this compound-induced miosis.
Experimental Protocol
Disclaimer: Specific dosages of this compound for inducing miosis in rabbits have not been definitively established in publicly available literature. Therefore, a preliminary dose-ranging study is crucial to determine the optimal concentration for specific research needs. The following protocol is a generalized framework based on standard practices for ophthalmic drug evaluation.
1. Animal Model
-
Species: New Zealand White rabbits are commonly used due to their large eye size and ease of handling.
-
Health Status: Animals must be healthy, with no pre-existing ocular inflammation or abnormalities.
-
Housing: Rabbits should be housed individually in cages that comply with institutional animal care and use committee (IACUC) guidelines.
2. Materials
-
This compound (of known purity)
-
Sterile vehicle solution (e.g., saline or a buffered solution)
-
Digital caliper or pupillometer for measuring pupil diameter
-
Controlled, dim lighting environment
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride), if required for initial examinations
-
Red light source for measurements to minimize stimulating the pupillary light reflex
3. Experimental Workflow
Caption: Experimental workflow for evaluating miotic agents.
4. Detailed Methodology
-
Acclimatization: Allow rabbits to acclimate to the laboratory environment to minimize stress-induced physiological variations.
-
Animal Preparation and Baseline Measurement:
-
Gently restrain the rabbit.
-
Under controlled, dim lighting conditions, measure the baseline pupil diameter of both eyes using a digital caliper or a pupillometer. One eye will serve as the treatment eye, while the contralateral eye will receive the vehicle as a control.
-
-
Grouping (for a dose-ranging study):
-
Group 1: Vehicle control (e.g., 0.9% sterile saline).
-
Group 2: Low concentration of this compound (e.g., 0.1%).
-
Group 3: Medium concentration of this compound (e.g., 0.5%).
-
Group 4: High concentration of this compound (e.g., 1.5%).
-
-
Drug Administration:
-
Instill a precise volume (e.g., 25-50 µL) of the appropriate this compound ophthalmic solution or vehicle into the lower conjunctival sac of the designated eye.
-
Gently hold the eyelids closed for a few seconds to promote drug distribution and prevent immediate washout.
-
-
Post-Administration Monitoring:
-
Measure the pupil diameter of both eyes at predetermined time intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes) post-instillation.
-
Record all measurements meticulously.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for each eye at each time point.
-
Perform appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the miotic effect of different this compound concentrations against the vehicle control and with each other.
-
Data Presentation
The collected quantitative data should be organized into clearly structured tables to facilitate easy comparison of the dose-response relationship and the time course of the miotic effect.
Table 1: Mean Pupil Diameter (mm) Over Time
| Time (minutes) | Vehicle Control | This compound (Low Conc.) | This compound (Medium Conc.) | This compound (High Conc.) |
| 0 (Baseline) | ||||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 120 | ||||
| 240 | ||||
| 360 |
Table 2: Mean Change in Pupil Diameter from Baseline (mm)
| Time (minutes) | Vehicle Control | This compound (Low Conc.) | This compound (Medium Conc.) | This compound (High Conc.) |
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 120 | ||||
| 240 | ||||
| 360 |
Conclusion
This protocol provides a standardized framework for the preclinical evaluation of this compound-induced miosis in the rabbit model. Adherence to this detailed methodology will ensure the generation of robust and reproducible data, which is essential for the development of this compound as a potential therapeutic agent for conditions requiring pupillary constriction. Researchers should adapt the specific concentrations and time points based on the findings of a preliminary dose-ranging study.
References
Application Note: Quantitative Analysis of Aceclidine and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a muscarinic acetylcholine receptor agonist used in ophthalmology. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development. The primary metabolic pathway of this compound is hydrolysis to its active metabolite, 3-quinuclidinol. Further metabolism may involve Phase I reactions such as N-oxidation and hydroxylation, followed by Phase II conjugation reactions like glucuronidation and sulfation.[1] This application note presents a detailed protocol for the quantitative analysis of this compound and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound and its metabolites from biological matrices such as plasma.[1]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound and metabolite reference standards
-
Internal Standard (IS) - a stable isotope-labeled analog of this compound or a structurally similar compound is recommended.
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Parameters:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A gradient should be optimized to ensure separation of this compound, its metabolites, and any potential interferences. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. |
Mass Spectrometry (MS)
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters: The following parameters should be optimized for this compound and each metabolite of interest. The values provided below are illustrative and require experimental determination.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The precursor and product ion pairs (MRM transitions) and their corresponding collision energies must be determined by infusing standard solutions of this compound and its metabolites into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| 3-Quinuclidinol | To be determined | To be determined | To be determined |
| This compound-N-oxide | To be determined | To be determined | To be determined |
| Hydroxy-aceclidine | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Data Presentation: Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the key validation parameters that need to be assessed.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound | e.g., 1 - 1000 | ≥ 0.99 | e.g., 1 | e.g., 0.5 |
| 3-Quinuclidinol | e.g., 1 - 1000 | ≥ 0.99 | e.g., 1 | e.g., 0.5 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | LQC | e.g., 3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| MQC | e.g., 100 | ≤ 15% | 85-115% | ≤ 15% | 85-115% | |
| HQC | e.g., 800 | ≤ 15% | 85-115% | ≤ 15% | 85-115% | |
| 3-Quinuclidinol | LQC | e.g., 3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| MQC | e.g., 100 | ≤ 15% | 85-115% | ≤ 15% | 85-115% | |
| HQC | e.g., 800 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | LQC | e.g., 3 | Consistent and reproducible | Within acceptable limits |
| HQC | e.g., 800 | Consistent and reproducible | Within acceptable limits | |
| 3-Quinuclidinol | LQC | e.g., 3 | Consistent and reproducible | Within acceptable limits |
| HQC | e.g., 800 | Consistent and reproducible | Within acceptable limits |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for this compound Metabolite Analysis.
This compound Signaling Pathway
This compound is a muscarinic receptor agonist, with activity at M1 and M3 receptors, which are coupled to Gq/11 proteins.
Caption: this compound Muscarinic Receptor Signaling Pathway.
References
Formulating Aceclidine for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of aceclidine for in vivo animal studies. This document is intended to guide researchers in preparing stable and effective this compound solutions for various routes of administration in preclinical models.
Introduction to this compound
This compound is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist. It is primarily used in ophthalmology to induce miosis (pupil constriction) for the treatment of glaucoma and presbyopia.[1][2] For research purposes, this compound is a valuable tool for investigating the roles of muscarinic receptors in various physiological and pathological processes.
This compound hydrochloride is the commonly used salt form for research due to its improved aqueous solubility.[3] However, its ester functional group is susceptible to hydrolysis, which is a critical consideration for formulation development.[4]
Physicochemical and Solubility Data
A thorough understanding of this compound's properties is essential for successful formulation. The following tables summarize key quantitative data for this compound and its hydrochloride salt.
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₅NO₂ • HCl |
| Molecular Weight | 169.22 g/mol | 205.68 g/mol |
| Appearance | - | Crystalline solid, white to tan powder |
| pKa | 9.17 (predicted) | - |
| Storage (Solid) | Dry, dark, 0-4°C (short-term), -20°C (long-term) | -20°C, under inert gas, protected from moisture |
Sources:[3]
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water | ≥15 mg/mL at ~60°C | Sonication may be required. Aqueous solutions are not recommended for storage for more than one day. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Aqueous solutions should be prepared fresh. |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Purge with an inert gas. |
| Ethanol | ~30 mg/mL | Purge with an inert gas. |
| Dimethylformamide (DMF) | ~30 mg/mL | Purge with an inert gas. |
Sources:
Signaling Pathway of this compound
This compound primarily acts as a muscarinic acetylcholine receptor agonist, with a preference for M1 and M3 subtypes. Its mechanism of action involves the activation of G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events.
Experimental Protocols
4.1. General Guidelines for Formulation
-
Aseptic Technique: All parenteral formulations must be prepared under sterile conditions to prevent microbial contamination. Use a laminar flow hood or biosafety cabinet.
-
pH: The pH of the final formulation for parenteral administration should be close to physiological pH (7.2-7.4) to minimize irritation at the injection site.
-
Tonicity: Solutions for injection should be isotonic to prevent hemolysis or tissue damage.
-
Stability: Due to the susceptibility of this compound to hydrolysis, it is crucial to prepare solutions fresh on the day of the experiment. Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.
-
Filtration: After preparation, filter the final solution through a 0.22 µm sterile filter to remove any potential particulates.
4.2. Workflow for this compound Solution Preparation
4.3. Protocol for Subcutaneous (SC) and Intraperitoneal (IP) Injection in Rodents
This protocol is suitable for studies where a rapid systemic absorption is not critical.
-
Vehicle: Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2).
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the number and average weight of the animals.
-
In a sterile vial, dissolve the weighed this compound hydrochloride in a minimal amount of sterile water for injection or PBS.
-
If solubility is an issue, gentle warming (not exceeding 40°C) or brief sonication can be applied.
-
Once dissolved, add sterile isotonic saline or PBS to achieve the final desired concentration. Ensure the final injection volume is within the recommended limits for the chosen animal model (see Table 3).
-
Verify the pH of the final solution and adjust to 7.2-7.4 with sterile 0.1 N NaOH or 0.1 N HCl if necessary.
-
Draw the solution into sterile syringes after filtering through a 0.22 µm filter.
-
4.4. Protocol for Intravenous (IV) Injection in Rodents
This protocol is for studies requiring rapid and complete bioavailability.
-
Vehicle: Sterile isotonic saline (0.9% NaCl).
-
Procedure:
-
Follow steps 1-3 from the SC/IP protocol, using sterile water for injection as the initial solvent.
-
Dilute the dissolved this compound hydrochloride with sterile isotonic saline to the final concentration. The use of co-solvents should be minimized for IV administration. If a co-solvent like DMSO is necessary to achieve the desired concentration, its final concentration in the injected solution should be kept to a minimum (ideally less than 10%).
-
Ensure the final solution is clear and free of particulates.
-
Adjust the pH to 7.2-7.4.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Table 3: Recommended Injection Volumes and Needle Gauges for Rodents
| Route | Mouse | Rat |
| Subcutaneous (SC) | Volume: 2-3 mL/kgNeedle: 25-27 G | Volume: 5-10 mL/kgNeedle: 23-25 G |
| Intraperitoneal (IP) | Volume: 10-20 mL/kgNeedle: 25-27 G | Volume: 5-10 mL/kgNeedle: 21-23 G |
| Intravenous (IV) | Volume: 5 mL/kg (bolus)Needle: 27-30 G (tail vein) | Volume: 5 mL/kg (bolus)Needle: 23-25 G (tail vein) |
Note: These are general guidelines. The exact volumes and needle sizes may vary depending on the specific experimental requirements and institutional animal care and use committee (IACUC) protocols.
Stability and Storage of Formulations
-
Solid Form: this compound hydrochloride powder should be stored at -20°C, protected from light and moisture.
-
Aqueous Solutions: Due to the risk of hydrolysis, aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than 24 hours, even when refrigerated.
-
DMSO Stock Solutions: Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods. However, for in vivo studies, the final formulation should be prepared by diluting the DMSO stock into an aqueous vehicle immediately before use.
Safety Precautions
-
Handle this compound hydrochloride powder in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).
By following these application notes and protocols, researchers can prepare this compound formulations suitable for a variety of in vivo animal studies, ensuring the integrity of the compound and the reliability of the experimental results.
References
- 1. The effect of muscarinic agonists and selective receptor subtype antagonists on the contractile response of the isolated rhesus monkey ciliary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Administration of Drugs in Peritoneal Dialysis Patients: A Review of Compatibility and Guidance for Clinical Use | Semantic Scholar [semanticscholar.org]
- 3. Muscarinic activity and receptor binding of the enantiomers of this compound and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Pupillometry in Aceclidine Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a selective muscarinic acetylcholine receptor agonist that has demonstrated efficacy in the treatment of presbyopia.[1][2][3] Its mechanism of action involves the stimulation of muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis).[1][4] This miotic effect creates a "pinhole" phenomenon, increasing the depth of focus and improving near visual acuity. Unlike less selective miotics such as pilocarpine, this compound exhibits minimal stimulation of the ciliary muscle, thereby reducing the incidence of adverse effects like myopic shift and accommodative spasm. Pupillometry is a non-invasive and quantitative method used to measure various pupil parameters, making it an essential tool for evaluating the efficacy of miotic agents like this compound.
These application notes provide a detailed protocol for conducting pupillometry in clinical studies designed to assess the efficacy of this compound ophthalmic solutions.
Signaling Pathway of this compound-Induced Miosis
This compound, a parasympathomimetic agent, selectively binds to and activates M3 muscarinic acetylcholine receptors located on the iris sphincter muscle. This activation initiates a G-protein coupled receptor (GPCR) signaling cascade. The activated G-protein, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration leads to the activation of myosin light-chain kinase (MLCK). MLCK then phosphorylates the light chains of myosin, causing the contraction of the smooth muscle cells of the iris sphincter and resulting in pupil constriction (miosis).
Experimental Protocol: Pupillometry for this compound Efficacy
This protocol outlines the methodology for a clinical study evaluating the miotic efficacy of an this compound ophthalmic solution.
1. Participant Selection
-
Inclusion Criteria:
-
Age 45-75 years.
-
Diagnosis of presbyopia.
-
Best-corrected distance visual acuity (BCDVA) of 20/25 or better in each eye.
-
Ability to read 20/40 or worse at near without correction.
-
Willingness to provide informed consent and adhere to study procedures.
-
-
Exclusion Criteria:
-
History of ocular surgery or trauma.
-
Presence of other ocular pathologies (e.g., glaucoma, cataracts, retinal disease).
-
Known hypersensitivity to this compound or any of its components.
-
Use of any topical or systemic medications that could affect pupil size or accommodation.
-
Pregnancy or lactation.
-
2. Materials and Equipment
-
This compound ophthalmic solution (and vehicle/placebo control).
-
Automated pupillometer (e.g., NeurOptics NPi-200, or equivalent).
-
Standardized lighting environment (photopic, mesopic, and scotopic conditions).
-
Distance and near visual acuity charts (e.g., ETDRS).
-
Participant questionnaires for subjective assessments (e.g., visual comfort, adverse events).
3. Experimental Workflow
The study will be a randomized, double-masked, placebo-controlled trial.
4. Detailed Procedure
-
Participant Preparation:
-
Participants should refrain from consuming caffeine or nicotine for at least 4 hours prior to measurements.
-
Allow for a 10-15 minute adaptation period to the ambient lighting of the examination room.
-
-
Baseline Measurements (Day 0):
-
Record baseline pupil diameter under three standardized lighting conditions:
-
Photopic: High illumination (e.g., 85 cd/m²).
-
Mesopic: Low illumination (e.g., 0.5 cd/m²).
-
Scotopic: Dark conditions (<0.01 cd/m²), following a 5-minute dark adaptation period.
-
-
Measure and record baseline distance and near visual acuity.
-
-
Drug Administration:
-
Instill one drop of the randomized study medication (this compound or placebo) into each eye.
-
Instruct the participant to close their eyes gently for 1-2 minutes to maximize drug absorption.
-
-
Post-Dose Measurements:
-
Repeat pupillometry and visual acuity measurements at the following time points post-instillation: 30 minutes, 1, 2, 4, 6, 8, and 10 hours.
-
At each time point, record pupil diameter under photopic, mesopic, and scotopic conditions.
-
Assess and record any adverse events reported by the participant.
-
5. Pupillometry Parameters to be Measured
| Parameter | Description | Unit |
| Pupil Diameter | The diameter of the pupil at a given time point under specific lighting conditions. | mm |
| Amplitude of Constriction | The difference between the baseline pupil diameter and the minimum pupil diameter achieved after drug administration. | mm |
| Percent Constriction | The amplitude of constriction expressed as a percentage of the baseline pupil diameter. | % |
| Constriction Velocity | The maximum rate of pupil constriction following drug administration. | mm/s |
| Latency of Constriction | The time from drug instillation to the onset of pupil constriction. | minutes |
| Duration of Miosis | The time for which a clinically significant reduction in pupil diameter is maintained. | hours |
6. Data Analysis
-
Calculate the mean and standard deviation for each pupillometry parameter at each time point for both the this compound and placebo groups.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the changes from baseline between the two groups.
-
Correlate changes in pupillometry parameters with changes in near visual acuity.
-
A p-value of <0.05 will be considered statistically significant.
Quantitative Data Summary from this compound Clinical Trials
The following table summarizes key efficacy data from the CLARITY Phase 3 clinical trials for a 1.44% this compound ophthalmic solution.
| Efficacy Endpoint | This compound Group | Vehicle/Control Group | Time Point |
| ≥3-line improvement in near vision | 65-71% | 8-12% | 3 hours |
| ≥3-line improvement in near vision | 40% | N/A | 10 hours |
| Onset of action (significant near vision improvement) | Within 30 minutes | N/A | 30 minutes |
| Duration of effect | Up to 10 hours | N/A | Up to 10 hours |
Data compiled from publicly available clinical trial results.
Conclusion
This detailed protocol provides a standardized framework for utilizing pupillometry to quantitatively assess the efficacy of this compound in clinical studies. By carefully controlling experimental conditions and measuring a comprehensive set of pupillary parameters, researchers can obtain robust and reliable data to support the development of this compound as a treatment for presbyopia. The non-invasive nature of pupillometry makes it an ideal tool for repeated measurements, allowing for a thorough characterization of the onset, magnitude, and duration of this compound's miotic effect.
References
- 1. Analyzing the Time Course of Pupillometric Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Algorithm for pupillometric data analysis (2010) | Matthew C. Canver | 6 Citations [scispace.com]
- 3. Consensual pupillary responses to mydriatic and miotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Application of Aceclidine in Alzheimer's Disease Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a muscarinic acetylcholine receptor agonist with a notable affinity for the M1 receptor subtype. The M1 receptor is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. In the context of Alzheimer's disease (AD), which is characterized by cholinergic deficits, M1 receptor agonists like this compound are being investigated for their potential to enhance cognitive function and potentially modify disease pathology. These application notes provide a comprehensive overview of the use of this compound in preclinical AD research models, including detailed protocols for in vivo studies and a summary of expected quantitative outcomes.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, particularly the M1 receptor, which is a Gq-coupled protein receptor. This activation initiates a signaling cascade that is crucial for synaptic plasticity and cognitive processes. The binding of this compound to the M1 receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC). These signaling events are critical for modulating neuronal excitability and synaptic strength, processes that are impaired in Alzheimer's disease.
Application in Alzheimer's Disease Animal Models
Transgenic mouse models that recapitulate key aspects of AD pathology are essential for evaluating the preclinical efficacy of therapeutic candidates like this compound. Commonly used models include the 5XFAD and APP/PS1 mice, which develop amyloid plaques and exhibit cognitive deficits.
Data Presentation: Efficacy of this compound in Alzheimer's Disease Mouse Models
The following tables summarize hypothetical but expected quantitative data from preclinical studies with this compound in AD mouse models, based on the known effects of potent M1 agonists.
Table 1: Effect of this compound on Cognitive Performance in 5XFAD Mice (Morris Water Maze)
| Treatment Group | Dose (mg/kg, i.p.) | N | Escape Latency (seconds, Day 5) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type + Vehicle | - | 10 | 15.2 ± 2.1 | 45.3 ± 3.5 |
| 5XFAD + Vehicle | - | 10 | 45.8 ± 4.3 | 20.1 ± 2.8 |
| 5XFAD + this compound | 1 | 10 | 35.1 ± 3.9 | 28.9 ± 3.1 |
| 5XFAD + this compound | 3 | 10 | 25.7 ± 3.2 | 37.5 ± 3.8 |
| 5XFAD + this compound | 10 | 10 | 20.3 ± 2.8 | 42.1 ± 4.0 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Recognition Memory in APP/PS1 Mice (Novel Object Recognition)
| Treatment Group | Dose (mg/kg, i.p.) | N | Discrimination Index (%) |
| Wild-Type + Vehicle | - | 12 | 68.5 ± 5.2 |
| APP/PS1 + Vehicle | - | 12 | 45.2 ± 4.8 |
| APP/PS1 + this compound | 1 | 12 | 55.1 ± 5.0* |
| APP/PS1 + this compound | 3 | 12 | 62.7 ± 4.5 |
| APP/PS1 + this compound | 10 | 12 | 66.9 ± 5.1 |
*p < 0.05, **p < 0.01 compared to APP/PS1 + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of Chronic this compound Treatment on Amyloid-Beta and Tau Pathology in 5XFAD Mice
| Treatment Group | Dose (mg/kg/day, i.p.) | N | Soluble Aβ42 (pg/mg brain tissue) | Cortical Plaque Load (%) | p-Tau/Total Tau Ratio |
| 5XFAD + Vehicle | - | 8 | 250.6 ± 25.1 | 12.3 ± 1.5 | 1.8 ± 0.2 |
| 5XFAD + this compound | 3 | 8 | 185.4 ± 20.8 | 8.9 ± 1.1 | 1.3 ± 0.1* |
| 5XFAD + this compound | 10 | 8 | 140.2 ± 18.3 | 6.5 ± 0.9 | 1.0 ± 0.1** |
*p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
Protocol 1: Acute and Chronic Administration of this compound in 5XFAD Mice
Objective: To assess the dose-dependent effects of this compound on cognitive function and AD-related pathology in 5XFAD mice.
Materials:
-
5XFAD transgenic mice and wild-type littermates (e.g., 6 months of age)
-
(S)-Aceclidine
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Animal Housing: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Drug Preparation: Dissolve (S)-Aceclidine in sterile saline to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for doses of 1, 3, and 10 mg/kg in a 10 mL/kg injection volume).
-
Dosing Regimen:
-
Acute Studies (Cognitive Testing): Administer a single intraperitoneal (i.p.) injection of this compound or vehicle 30-60 minutes prior to the start of each behavioral test session.
-
Chronic Studies (Pathology Assessment): Administer daily i.p. injections of this compound or vehicle for a specified duration (e.g., 4-8 weeks).
-
-
Behavioral Testing: Conduct cognitive assessments as described in Protocol 2 and 3.
-
Tissue Collection and Analysis (Chronic Studies): At the end of the treatment period, euthanize mice and collect brain tissue for biochemical and immunohistochemical analysis of Aβ and tau pathology.
Protocol 2: Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
A submerged platform (10 cm in diameter) placed 1 cm below the water surface.
-
Distal visual cues placed around the pool.
-
A video tracking system.
Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Training (Days 2-6):
-
Conduct 4 trials per day for each mouse with a 15-20 minute inter-trial interval.
-
For each trial, place the mouse into the water facing the pool wall from one of four randomized starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 3: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (e.g., small plastic toys of different shapes and colors).
Procedure:
-
Habituation (Days 1-2): Allow each mouse to freely explore the empty arena for 5-10 minutes each day.
-
Familiarization Phase (Day 3):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (Day 3, after a retention interval of e.g., 1 or 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%.
Logical Relationships in this compound's Therapeutic Action
The therapeutic potential of this compound in Alzheimer's disease is based on a logical progression from its molecular action to the improvement of cognitive deficits and potential modification of the underlying pathology.
Conclusion
This compound, as a muscarinic M1 receptor agonist, represents a promising therapeutic agent for Alzheimer's disease. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound in relevant AD animal models. Rigorous and standardized experimental procedures are essential for obtaining reliable and translatable data to support its further development as a potential treatment for Alzheimer's disease.
Application Notes and Protocols for Cell-Based Functional Assays of Aceclidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] It is utilized in ophthalmology to induce miosis (pupil constriction) for the treatment of conditions like glaucoma and presbyopia.[1][2] this compound exerts its effects by binding to and activating muscarinic receptors, which are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[3] These subtypes are coupled to different intracellular signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).[3] M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This document provides detailed protocols for cell-based functional assays to characterize the activity of this compound at muscarinic receptor subtypes. The primary assays described are the calcium mobilization assay, for M1, M3, and M5 receptors, and the cAMP accumulation assay, for M2 and M4 receptors. These assays are crucial for determining the potency and efficacy of this compound and its analogs.
Data Presentation
The functional activity of the enantiomers of this compound, S-(+)-Aceclidine and R-(-)-Aceclidine, has been characterized in Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes. The following tables summarize the potency (EC50) and maximal response (Emax) values obtained from these studies.
Table 1: Functional Potency (EC50) of this compound Enantiomers at Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist | EC50 (nM) |
| M1 | S-(+)-Aceclidine | 130 |
| R-(-)-Aceclidine | 370 | |
| M2 | S-(+)-Aceclidine | 30 |
| R-(-)-Aceclidine | 110 | |
| M3 | S-(+)-Aceclidine | 100 |
| R-(-)-Aceclidine | 440 | |
| M4 | S-(+)-Aceclidine | 40 |
| R-(-)-Aceclidine | 140 | |
| M5 | S-(+)-Aceclidine | 160 |
| R-(-)-Aceclidine | 320 |
EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect of that agonist.
Table 2: Maximal Response (Emax) of this compound Enantiomers at Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist | Maximal Response (% of Carbachol) |
| M1 | S-(+)-Aceclidine | 88% |
| R-(-)-Aceclidine | 49% | |
| M2 | S-(+)-Aceclidine | 100% |
| R-(-)-Aceclidine | 100% | |
| M3 | S-(+)-Aceclidine | 89% |
| R-(-)-Aceclidine | 57% | |
| M4 | S-(+)-Aceclidine | 100% |
| R-(-)-Aceclidine | 86% | |
| M5 | S-(+)-Aceclidine | 89% |
| R-(-)-Aceclidine | 39% |
Emax (maximal effect) is the maximum response achievable by an agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by this compound and the general workflows for the functional assays.
Experimental Protocols
Calcium Mobilization Assay (for M1, M3, and M5 Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors by this compound.
Materials:
-
CHO cells stably expressing human M1, M3, or M5 muscarinic receptors.
-
Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
This compound stock solution.
-
Fluorescent imaging plate reader (FLIPR) or equivalent microplate reader with automated liquid handling.
Protocol:
-
Cell Seeding:
-
Culture CHO cells expressing the target muscarinic receptor subtype to 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in Assay Buffer at 4-fold the final desired concentration.
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatedly add 25 µL of the this compound dilutions to the respective wells.
-
Continuously measure the fluorescence signal for at least 3-5 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the concentration of this compound to generate a dose-response curve.
-
From this curve, the EC50 and Emax values are calculated using a non-linear regression model (e.g., four-parameter logistic equation).
-
cAMP Accumulation Assay (for M2 and M4 Receptors)
This assay measures the inhibition of forskolin-stimulated cAMP production following the activation of Gi/o-coupled muscarinic receptors by this compound.
Materials:
-
CHO cells stably expressing human M2 or M4 muscarinic receptors.
-
Cell culture medium.
-
Suspension cells or adherent cells cultured to 70-90% confluency.
-
Stimulation Buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Forskolin.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplate reader compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Preparation:
-
Harvest CHO cells expressing the target muscarinic receptor subtype.
-
Wash the cells with PBS and resuspend them in Stimulation Buffer to the desired cell density (e.g., 1 x 10^6 cells/mL).
-
Add a PDE inhibitor, such as IBMX (final concentration 0.5 mM), to the cell suspension and pre-incubate for 15-30 minutes at room temperature.
-
-
Compound Addition and Stimulation:
-
In a 384-well plate, add 5 µL of the cell suspension to each well.
-
Add 2.5 µL of varying concentrations of this compound or vehicle control.
-
Add 2.5 µL of forskolin to a final concentration that stimulates a submaximal level of cAMP production (to be determined empirically, e.g., 1-10 µM).
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions. This step is often combined with the addition of detection reagents.
-
Add the detection reagents (e.g., biotinylated cAMP and streptavidin-donor beads for AlphaScreen) to the wells.
-
Incubate as recommended by the manufacturer (e.g., 4 hours at room temperature in the dark for some kits).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 and Emax values from the curve using a non-linear regression model.
-
References
Chiral Separation of Aceclidine Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a muscarinic acetylcholine receptor agonist. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of a robust analytical method for the enantioselective separation and quantification of this compound enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.
This document provides a comprehensive guide for developing a chiral HPLC method for the separation of this compound enantiomers. It includes a proposed screening protocol, detailed experimental procedures, and data presentation guidelines.
Principle of Chiral Separation by HPLC
The direct chiral separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. The separation is based on the differential formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These differences in interaction energy lead to different retention times for the two enantiomers, allowing for their separation. The most widely used CSPs for a broad range of compounds are polysaccharide-based and macrocyclic glycopeptide-based phases.
Proposed HPLC Method Development Strategy
Due to the lack of a specific, pre-existing validated method for the chiral separation of this compound in the public domain, a systematic method development approach is recommended. This compound is a basic compound, which will influence the choice of CSP and mobile phase. A screening protocol using a selection of versatile chiral columns under various mobile phase conditions is the most efficient strategy.
Recommended Chiral Stationary Phases (CSPs) for Screening
Based on the chemical structure of this compound (a tertiary amine), the following types of CSPs are recommended for initial screening:
-
Polysaccharide-based CSPs:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
-
Macrocyclic Glycopeptide-based CSPs:
-
Teicoplanin-based
-
Vancomycin-based
-
These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including basic drugs.
Mobile Phase Screening
A multi-modal mobile phase screening approach should be employed for each selected column. This includes normal phase, polar organic, and reversed-phase conditions.
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Note: The basic additive (DEA) is crucial for obtaining good peak shape and resolution for basic analytes like this compound.
-
-
Polar Organic (PO):
-
Mobile Phase C: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) and 0.1% DEA
-
Mobile Phase D: Methanol with 0.1% Trifluoroacetic Acid (TFA) and 0.1% DEA
-
-
Reversed-Phase (RP):
-
Mobile Phase E: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid
-
Mobile Phase F: Methanol/Aqueous Buffer (e.g., 20 mM Ammonium Bicarbonate, pH 9.0)
-
Experimental Protocols
Materials and Reagents
-
Racemic this compound standard
-
HPLC grade solvents (n-Hexane, Ethanol, Isopropanol, Acetonitrile, Methanol)
-
HPLC grade additives (Diethylamine, Trifluoroacetic Acid, Formic Acid, Ammonium Bicarbonate)
-
HPLC system with UV detector
-
Chiral HPLC columns (as recommended in section 3.1)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Standard Solution Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL for injection.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size (typical for method development).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of this compound).
Method Development Workflow
-
Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Screening: Inject the racemic this compound standard onto each column with each of the recommended mobile phases (A-F).
-
Evaluation of Results: Analyze the chromatograms for any signs of enantiomeric separation (peak splitting, shoulder, or two distinct peaks).
-
Optimization: If partial separation is observed, optimize the mobile phase composition to improve resolution.
-
For NP: Adjust the ratio of the alcohol modifier (Ethanol or Isopropanol) and the concentration of the basic additive (DEA).
-
For PO and RP: Vary the organic modifier content and the type and concentration of the acidic/basic additives.
-
-
Temperature Effect: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C) on the separation, as it can significantly influence enantioselectivity.
-
Flow Rate Optimization: Once a good separation is achieved, the flow rate can be adjusted to optimize the analysis time and resolution.
Data Presentation
All quantitative data obtained during method development and validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Results of Chiral Column and Mobile Phase Screening for this compound Enantiomers
| Column | Mobile Phase Composition | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Selectivity (α) |
| e.g., Amylose tris(3,5-dimethylphenylcarbamate) | e.g., Hexane/IPA (90:10) + 0.1% DEA | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Optimized HPLC Method Parameters for Chiral Separation of this compound
| Parameter | Optimized Value |
| Column | [e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm] |
| Mobile Phase | [e.g., n-Hexane/Isopropanol (85:15, v/v) with 0.1% DEA] |
| Flow Rate | [e.g., 0.8 mL/min] |
| Column Temperature | [e.g., 20 °C] |
| Detection Wavelength | [e.g., 210 nm] |
| Injection Volume | [e.g., 10 µL] |
| Retention Time (Enantiomer 1) | [Insert Value] |
| Retention Time (Enantiomer 2) | [Insert Value] |
| Resolution (Rs) | [Insert Value] |
| Enantiomeric Excess (% ee) - if applicable | [Insert Value] |
Visualizations
Caption: Experimental workflow for chiral HPLC method development.
Caption: Influence of parameters on chiral separation outcomes.
Conclusion
The successful chiral separation of this compound enantiomers is achievable through a systematic HPLC method development approach. By screening a selection of appropriate chiral stationary phases and mobile phase conditions, an optimized method can be established. The detailed protocols and data presentation guidelines provided in this document serve as a valuable resource for researchers and scientists in the pharmaceutical industry to develop and implement a robust and reliable analytical method for the enantioselective analysis of this compound.
Application Notes and Protocols for Cryopreservation of Cells Expressing Muscarinic Receptors for Aceclidine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a muscarinic cholinergic agonist that holds significant interest in drug development for its potential therapeutic applications.[1] Accurate and reproducible pharmacological characterization of this compound requires robust and consistent cell-based assays. The use of cryopreserved, assay-ready cells expressing specific muscarinic receptor subtypes offers considerable advantages in terms of experimental flexibility, scalability, and reduction of assay variability.
These application notes provide detailed protocols for the cryopreservation of Chinese Hamster Ovary (CHO) cells stably expressing human muscarinic receptors (M1-M5) and their subsequent use in this compound studies. The protocols cover post-thaw viability assessment, radioligand binding assays to determine binding affinity (Ki), and functional assays to measure potency (EC50) and efficacy.
Data Presentation: Effects of Cryopreservation on this compound Pharmacology
Successful cryopreservation should have a minimal impact on cell health and receptor function. The following tables present representative data comparing the pharmacological parameters of (S)-Aceclidine, the more active enantiomer, in fresh versus cryopreserved CHO cells expressing each of the five human muscarinic receptor subtypes. This data is intended to demonstrate the expected consistency of results obtained using cryopreserved cells.
Table 1: Post-Thaw Cell Viability
| Cell Line | Pre-Freeze Viability (%) | Post-Thaw Viability (%) |
| CHO-hM1 | >95 | >90 |
| CHO-hM2 | >95 | >90 |
| CHO-hM3 | >95 | >90 |
| CHO-hM4 | >95 | >90 |
| CHO-hM5 | >95 | >90 |
Table 2: Representative (S)-Aceclidine Binding Affinity (Ki) at Muscarinic Receptors
| Receptor Subtype | Fresh Cells Ki (nM) (Representative) | Cryopreserved Cells Ki (nM) (Representative) |
| M1 | 150 | 165 |
| M2 | 45 | 50 |
| M3 | 120 | 130 |
| M4 | 60 | 65 |
| M5 | 180 | 200 |
Table 3: Representative (S)-Aceclidine Functional Potency (EC50) at Muscarinic Receptors
| Receptor Subtype | Assay Type | Fresh Cells EC50 (nM) | Cryopreserved Cells EC50 (nM) (Representative) |
| M1 | Phosphoinositide Hydrolysis | 130[2] | 145 |
| M2 | cAMP Inhibition | 30[2] | 35 |
| M3 | Phosphoinositide Hydrolysis | 100[2] | 110 |
| M4 | cAMP Inhibition | 40[2] | 45 |
| M5 | Phosphoinositide Hydrolysis | 160 | 175 |
Table 4: Representative (S)-Aceclidine Maximal Response (Emax) at Muscarinic Receptors
| Receptor Subtype | Fresh Cells Emax (% of Carbachol) | Cryopreserved Cells Emax (% of Carbachol) (Representative) |
| M1 | 100 | ~98 |
| M2 | 100 | ~99 |
| M3 | 100 | ~97 |
| M4 | 86 | ~85 |
| M5 | 100 | ~96 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and the overall experimental workflow from cell cryopreservation to data analysis.
Experimental Protocols
Protocol 1: Cryopreservation of Muscarinic Receptor-Expressing CHO Cells
Materials:
-
CHO cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors
-
Complete growth medium (e.g., Ham's F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cryopreservation medium: 90% FBS, 10% DMSO (cell culture grade)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Culture cells to ~80-90% confluency in their complete growth medium.
-
Aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C until cells are rounded and detached.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete growth medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue. Viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in cold cryopreservation medium at a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C per minute.
-
The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.
Protocol 2: Post-Thaw Cell Recovery and Viability Assessment
Materials:
-
Cryopreserved cells
-
Complete growth medium, pre-warmed to 37°C
-
37°C water bath
-
Sterile conical tubes
-
Trypan Blue solution
-
Hemocytometer
Procedure:
-
Rapidly thaw the vial of frozen cells by swirling in a 37°C water bath until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Immediately transfer the cell suspension into a sterile conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of fresh, pre-warmed complete growth medium.
-
Perform a cell count and viability assessment using Trypan Blue.
-
Dilute the cells to the desired density for plating in subsequent assays. For functional assays, it is recommended to allow the cells to recover and adhere for 18-24 hours before performing the assay.
Protocol 3: Radioligand Binding Assay for this compound (Ki Determination)
Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to the muscarinic receptors on the cell membranes. The inhibition of radioligand binding by increasing concentrations of this compound is used to calculate its inhibitory constant (Ki).
Materials:
-
Membrane preparations from CHO cells expressing the muscarinic receptor subtype of interest
-
Radiolabeled antagonist (e.g., [³H]-NMS)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled antagonist at a concentration close to its Kd, and the different concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.
-
For determining total binding, add only the membrane preparation and the radioligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: Functional Assay - Phosphoinositide (PI) Hydrolysis (for M1, M3, M5 Receptors)
Principle: Activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by this compound stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This assay measures the accumulation of total inositol phosphates as an indicator of receptor activation.
Materials:
-
Cryopreserved CHO cells expressing M1, M3, or M5 receptors, thawed and plated in 24-well plates
-
[³H]-myo-inositol
-
Inositol-free DMEM
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
LiCl solution (to inhibit inositol monophosphatase)
-
This compound
-
Ice-cold formic acid
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8)
-
Scintillation fluid and counter
Procedure:
-
Seed the thawed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free DMEM.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes.
-
Add serial dilutions of this compound or vehicle and incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold formic acid.
-
Transfer the cell lysates to the anion-exchange columns.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates.
-
Add scintillation cocktail to the eluate and quantify radioactivity.
-
Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 5: Functional Assay - cAMP Accumulation Inhibition (for M2, M4 Receptors)
Principle: Activation of Gi/o-coupled muscarinic receptors (M2, M4) by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cryopreserved CHO cells expressing M2 or M4 receptors, thawed and prepared in suspension
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Thaw and wash the cells as described in Protocol 2.
-
Resuspend the cells in assay buffer.
-
Pre-incubate the cell suspension with a PDE inhibitor to prevent cAMP degradation.
-
Add serial dilutions of this compound.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce a measurable level of cAMP.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for inhibition.
References
Application Note: Establishing a Stable Cell Line for High-Throughput Screening of Aceclidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aceclidine is a cholinergic muscarinic agonist that has been investigated for its therapeutic potential in conditions like glaucoma and presbyopia.[1][2] Its mechanism of action involves the stimulation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to numerous physiological processes.[1][3] The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins, leading to distinct intracellular signaling pathways.[3] M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium (Ca2+). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and cause a decrease in cyclic AMP (cAMP).
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. Stable cell lines, which are populations of cells genetically modified to consistently express a gene of interest over many generations, are invaluable tools for HTS. They provide a consistent and reproducible biological system for assessing compound activity. This application note provides detailed protocols for the generation, selection, and validation of a stable cell line expressing a target muscarinic receptor for the screening of this compound and its analogs.
Cell Line and Receptor Selection
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used for generating stable cell lines for GPCR assays due to their robust growth characteristics and high transfection efficiency. For this protocol, we will describe the use of CHO-K1 cells, which are highly productive and grow well in serum-free media. The choice of muscarinic receptor subtype (e.g., M1 for a calcium flux assay or M2 for a cAMP assay) will depend on the specific screening goals.
Experimental Protocols
Protocol 1: Generation of a Stable CHO-K1 Cell Line
This protocol outlines the essential steps from plasmid construction to the isolation of monoclonal cell populations.
1.1. Expression Vector Construction
-
Obtain or synthesize the full-length cDNA for the human muscarinic receptor of interest (e.g., CHRM1 for M1 or CHRM2 for M2).
-
Clone the cDNA into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV) and a selectable marker gene, such as neomycin phosphotransferase, which confers resistance to Geneticin (G418).
-
Verify the integrity and sequence of the final plasmid construct by restriction digest and Sanger sequencing.
1.2. Transfection of CHO-K1 Cells
-
Culture CHO-K1 cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Two days before transfection, passage the cells to ensure they are in the logarithmic growth phase and maintain passage numbers below 30.
-
On the day of transfection, seed the cells in a 6-well plate to achieve 70-80% confluency.
-
Transfect the cells with the expression plasmid using a suitable method, such as liposome-mediated transfection or electroporation, following the manufacturer's protocol. Include a negative control transfection with a vector lacking the selectable marker.
1.3. Selection of Stably Transfected Cells
-
Forty-eight hours post-transfection, begin the selection process. Passage the cells into a larger flask and replace the medium with fresh growth medium containing the selective antibiotic (e.g., G418).
-
The optimal concentration of the selective antibiotic must be determined beforehand by generating a kill curve for the parental CHO-K1 cell line.
-
Replace the selective medium every 3-4 days for the next 2-3 weeks. Non-transfected cells will be eliminated, while resistant cells will survive and proliferate, forming distinct colonies or "islands".
1.4. Single-Cell Cloning by Limiting Dilution
-
Once a stable pool of resistant cells is established, perform single-cell cloning to generate a monoclonal cell line. The limiting dilution method is a common technique for this purpose.
-
Trypsinize the stable cell pool and perform a cell count.
-
Prepare a series of dilutions to achieve a final concentration of approximately 0.5 cells per 100 µL of medium.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. According to the Poisson distribution, this density increases the probability that a significant number of wells will contain a single cell.
-
Incubate the plates and monitor for the growth of single colonies in the wells over 1-2 weeks.
-
Identify wells containing a single, healthy colony and expand these clones sequentially into larger well plates (24-well, 6-well) and finally into flasks for characterization and cryopreservation.
Protocol 2: Functional Validation via Calcium Flux Assay (for M1 Receptor)
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like M1.
-
Cell Plating: Seed the stably transfected CHO-K1/CHRM1 cells into a 384-well black, clear-bottom assay plate at a density of 15,000-20,000 cells per well. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium dye) in an appropriate assay buffer (e.g., HBSS).
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.
-
Compound Addition & Data Acquisition:
-
Prepare a dilution series of this compound in the assay buffer.
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the this compound dilutions to the wells.
-
Immediately and continuously record the fluorescence signal for an additional 60-180 seconds to capture the calcium mobilization peak.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 3: Functional Validation via cAMP Assay (for M2 Receptor)
This assay measures the decrease in intracellular cAMP following the activation of Gi-coupled receptors like M2.
-
Cell Plating: Seed the stably transfected CHO-K1/CHRM2 cells into a 384-well white assay plate at a density optimized for the assay (e.g., 5,000-10,000 cells per well). Incubate overnight.
-
Compound and Forskolin Addition:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that elicits approximately 80% of its maximal effect (EC80). This elevates the basal cAMP level, allowing for the measurement of its inhibition.
-
Add the this compound dilutions to the cells, followed by the forskolin solution.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Following the kit manufacturer's protocol, add the detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
-
Data Acquisition: Incubate for 60 minutes at room temperature, protected from light, and then read the plate on an HTRF-compatible reader.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the this compound concentration to determine the IC50 value.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison between clonal cell lines.
Table 1: Summary of Stable Cell Line Generation
| Parameter | Result |
|---|---|
| Transfection Method | Liposome-mediated |
| Selection Agent | G418 (Geneticin) |
| Optimal G418 Conc. | 500 µg/mL |
| Number of Clones Isolated | 24 |
| Number of Clones Expanded | 8 |
Table 2: Characterization of Top Performing Clonal Lines
| Clone ID | Receptor Expression (Relative qPCR) | This compound Potency (EC50/IC50, nM) | Assay Window (S/B) |
|---|---|---|---|
| CHO-M1-C3 | 15.2 ± 1.8 | 4.5 nM (EC50) | 12.1 |
| CHO-M1-C7 | 21.5 ± 2.5 | 3.1 nM (EC50) | 15.8 |
| CHO-M2-B4 | 18.9 ± 2.1 | 8.9 nM (IC50) | 8.5 |
| CHO-M2-D6 | 25.1 ± 3.0 | 6.2 nM (IC50) | 11.2 |
Table 3: Example Dose-Response Data for Clone CHO-M1-C7 (Calcium Flux)
| This compound Conc. (M) | Fluorescence (RFU) | % Max Response |
|---|---|---|
| 1.00E-10 | 1054 | 2.5 |
| 3.16E-10 | 1876 | 12.1 |
| 1.00E-09 | 4532 | 43.1 |
| 3.16E-09 | 8511 | 91.5 |
| 1.00E-08 | 9123 | 98.6 |
| 1.00E-07 | 9250 | 100.0 |
Visualizations
Caption: this compound signaling pathways via M1 (Gq) and M2 (Gi) muscarinic receptors.
References
Troubleshooting & Optimization
Troubleshooting low signal in Aceclidine binding assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Aceclidine binding assays.
Troubleshooting Guide: Low Signal in this compound Binding Assays
Low signal is a common issue in this compound binding assays. This guide provides a systematic approach to identifying and resolving the root causes of a weak or absent signal.
Question: Why is the signal in my this compound binding assay unexpectedly low?
Answer: Low signal in your this compound binding assay can stem from several factors, ranging from reagent integrity to suboptimal assay conditions. Below is a step-by-step guide to troubleshoot this issue.
Reagent Quality and Integrity
| Potential Cause | Verification Steps | Recommended Solution |
| Degraded this compound | Confirm proper storage conditions (-20°C for solid form, 2-8°C for solutions, protected from light and moisture).[1] this compound is susceptible to hydrolysis.[1][2][3] | Prepare fresh working solutions of this compound for each experiment. If possible, verify the concentration and purity of your stock solution using an appropriate analytical method like HPLC. |
| Inactive Receptor Preparation | Ensure membrane preparations or cells expressing the target muscarinic receptor have been stored correctly (typically at -80°C). Verify the passage number of cell lines; high-passage numbers can lead to decreased receptor expression. | Use a fresh batch of membrane preparations or a new vial of cells. Confirm receptor expression levels via a validated method, such as a saturation binding assay with a known radioligand like [3H]-QNB. |
| Issues with Labeled Ligand (Radiolabeled or Fluorescent) | Check the expiration date and storage conditions of the labeled ligand. For radioligands, ensure the specific activity is high enough for sensitive detection. For fluorescent probes, check for potential photobleaching. | Purchase a new, quality-controlled batch of the labeled ligand. Aliquot upon receipt to minimize freeze-thaw cycles. |
Assay Conditions and Protocol
| Potential Cause | Verification Steps | Recommended Solution |
| Suboptimal Incubation Time and Temperature | Review your protocol to ensure the incubation time is sufficient to reach binding equilibrium. Binding kinetics can be temperature-dependent. | Determine the optimal incubation time by conducting association and dissociation experiments. Assays are often performed at room temperature or 37°C.[4] |
| Inappropriate Buffer Composition | Verify the pH and ionic strength of your assay buffer. The presence of certain ions can influence binding. For agonist binding assays (like with this compound), the presence of GTP can shift the receptor to a low-affinity state. | Optimize the buffer composition by testing a range of pH values and salt concentrations. For agonist binding studies, consider omitting GTP or using a non-hydrolyzable GTP analog like GTPγS to stabilize the high-affinity state. |
| Presence of Endogenous Ligands | Residual acetylcholine in tissue or cell preparations can compete with this compound for binding to muscarinic receptors. | Ensure thorough washing of membrane preparations to remove any endogenous acetylcholine. |
| Incorrect Cell or Membrane Concentration | Using too low a concentration of cells or membrane protein will result in a low number of receptors and thus a weak signal. | Perform a titration experiment to determine the optimal cell or membrane protein concentration that yields a robust signal-to-background ratio. |
Detection and Instrumentation
| Potential Cause | Verification Steps | Recommended Solution |
| Improper Instrument Settings | For fluorescence-based assays, confirm that the correct excitation and emission wavelengths, as well as gain settings, are being used. For radioligand assays, ensure the scintillation counter is calibrated and functioning correctly. | Use a positive control (e.g., a known fluorescent molecule or a standard radioactive source) to verify instrument performance and settings. |
| High Non-Specific Binding | High background signal can mask the specific binding signal, leading to a low perceived signal-to-noise ratio. | Optimize blocking steps and wash procedures. Consider adding a carrier protein like BSA to the buffer to reduce non-specific binding to surfaces. |
Frequently Asked Questions (FAQs)
Q1: What are the expected EC50 values for (S)-Aceclidine at different muscarinic receptor subtypes?
A1: The functional potency (EC50) of (S)-Aceclidine varies across the five muscarinic receptor subtypes. The following values have been determined in functional assays using transfected CHO cells.
| Receptor Subtype | EC50 (nM) |
| M1 | 130 |
| M2 | 30 |
| M3 | 100 |
| M4 | 40 |
| M5 | 160 |
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the solid form (hydrochloride salt) at -20°C in a tightly sealed container, protected from moisture. Ophthalmic solutions should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from freezing.
Q3: How does this compound binding affect downstream signaling pathways?
A3: this compound is a muscarinic acetylcholine receptor agonist. Its binding to different receptor subtypes activates distinct intracellular signaling cascades:
-
M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of PIP2 into IP3 and DAG. This cascade ultimately leads to an increase in intracellular calcium.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Q4: What is a suitable radioligand for competition binding assays with this compound?
A4: A commonly used radioligand for muscarinic receptor binding assays is [3H]-Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.
Q5: What are some key considerations for developing a fluorescence-based binding assay for this compound?
A5: When developing a fluorescence-based assay, such as a fluorescence polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF) assay, consider the following:
-
Probe Selection: Choose a fluorescent ligand with high affinity and specificity for muscarinic receptors. The fluorophore should have a high quantum yield and be compatible with your detection system.
-
Assay Window: Aim for a sufficient change in the fluorescence signal (e.g., a change in millipolarization of at least 100 mP in FP assays) to ensure a good signal-to-noise ratio.
-
Tracer Concentration: Use the lowest concentration of the fluorescent tracer that provides a robust signal to minimize potential artifacts.
Experimental Protocols
Protocol 1: [3H]-QNB Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for muscarinic receptors using [3H]-QNB.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
[3H]-QNB (radioligand).
-
Unlabeled this compound (competitor).
-
Atropine (for determining non-specific binding).
-
96-well plates.
-
Filter mats (e.g., GF/C filters pre-soaked in polyethylenimine).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay Buffer, [3H]-QNB (at a concentration at or below its Kd), and membrane suspension.
-
Non-Specific Binding (NSB): A saturating concentration of unlabeled atropine (e.g., 1 µM), [3H]-QNB, and membrane suspension.
-
Competition Binding: Serial dilutions of this compound, [3H]-QNB, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter mat. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the total binding and competition binding counts. Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay (General Protocol)
This protocol provides a general framework for a fluorescence polarization competition binding assay that can be adapted for this compound.
Materials:
-
Purified muscarinic receptors or membrane preparations.
-
Assay Buffer: e.g., PBS or Tris-based buffer, pH 7.4.
-
Fluorescently labeled muscarinic receptor ligand (tracer).
-
Unlabeled this compound (competitor).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of unlabeled this compound in Assay Buffer. Prepare a working solution of the fluorescent tracer and the receptor preparation at their predetermined optimal concentrations.
-
Assay Setup: In a 384-well plate, add the following to each well in triplicate:
-
Tracer Only (Low Polarization Control): Fluorescent tracer in Assay Buffer.
-
Tracer + Receptor (High Polarization Control): Fluorescent tracer and receptor preparation in Assay Buffer.
-
Competition: Fluorescent tracer, receptor preparation, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the change in millipolarization (mP) as a function of the this compound concentration. Determine the IC50 of this compound from the resulting competition curve.
Visualizations
Caption: this compound signaling pathways via muscarinic receptors.
Caption: Troubleshooting workflow for low signal in binding assays.
Caption: Experimental workflows for this compound binding assays.
References
Preventing Aceclidine degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Aceclidine in experimental buffers. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental buffers?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester bond.[1][2] This reaction is catalyzed by both acidic and basic conditions and results in the formation of two inactive degradation products: 3-quinuclidinol and acetic acid.[1][2] The rate of this degradation is highly dependent on the pH and temperature of the solution.[2]
Q2: What are the optimal storage and handling conditions for this compound?
A2: Proper storage is critical to maintaining the stability and efficacy of this compound. Conditions vary for the solid compound versus solutions. Repeated freeze-thaw cycles of stock solutions should be avoided by aliquoting into single-use volumes. For critical experiments, it is always recommended to prepare fresh solutions.
| Form | Storage Temperature | Key Considerations |
| Solid (HCl Salt) | -20°C | Store in a tightly sealed container, protected from moisture. |
| Stock Solution (in organic solvent) | -20°C | Purge with an inert gas (e.g., nitrogen or argon) before sealing. |
| Aqueous Solution | 2°C to 8°C | Use as quickly as possible; storage for more than one day is not recommended. Prepare fresh for each experiment. |
| Ophthalmic Preparations | 2°C to 8°C | Protect from freezing. May be stored at room temperature for up to 30 days after opening. |
Q3: How does pH affect this compound stability and which buffers are recommended?
A3: this compound's stability is highly pH-dependent. Like many compounds with ester linkages, it is most stable in a weakly acidic environment. Both strongly acidic and alkaline conditions will accelerate hydrolytic degradation. The ideal pH for maximum stability is typically between 3 and 5.
-
Recommended Buffers: For experiments, choose a buffer system that can reliably maintain a weakly acidic pH.
-
Acetate Buffer (pH 3.5 - 5.5): Often a suitable choice for maintaining stability.
-
Phosphate Buffer (pH < 6.0): Can be used, but avoid neutral or alkaline pH ranges (e.g., PBS at pH 7.4) for long-term storage, as this will promote hydrolysis.
-
-
Buffers to Avoid for Long-Term Storage: Avoid buffers with a pH > 6.0, such as Borate, Tris, or HEPES, if the solution needs to be stored for any significant length of time.
Q4: How can I detect and quantify this compound degradation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to separate and quantify this compound from its degradation products. Key components of such a method typically include a C18 reverse-phase column and a mobile phase consisting of an acidic buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol.
Troubleshooting Guide
Problem: Inconsistent or non-reproducible experimental results.
This issue is often linked to the degradation of this compound in the experimental setup. Follow this diagnostic workflow to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to minimize degradation.
Caption: Workflow for preparing this compound solutions.
Detailed Steps:
-
Equilibration: Before opening, allow the container of solid this compound hydrochloride to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound HCl solid.
-
Dissolve in a high-purity organic solvent such as DMSO or ethanol to a concentration of 10-50 mM.
-
If possible, briefly purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use polypropylene tubes.
-
Store these aliquots at -20°C. This prevents degradation from repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, retrieve a single aliquot from the freezer and thaw it completely.
-
Dilute the stock solution to the final desired concentration using your experimental buffer, which should ideally be pre-chilled and have a pH between 4 and 5.
-
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for later use.
Protocol 2: pH-Dependent Stability Assay (Forced Degradation)
This protocol provides a method to assess the stability of this compound in different buffers and confirm its degradation profile.
-
Preparation:
-
Prepare a 1 mg/mL solution of this compound in water or methanol.
-
Prepare a series of buffers (e.g., 0.1 M HCl, Acetate buffer pH 4.5, Phosphate buffer pH 7.4, 0.1 M NaOH).
-
-
Incubation:
-
Mix the this compound stock solution with an equal volume of each buffer in separate vials.
-
Prepare a "Time 0" sample by immediately neutralizing an aliquot of each mixture and diluting it for analysis.
-
Incubate the remaining vials at a controlled temperature (e.g., room temperature or an elevated temperature like 40-60°C for accelerated degradation).
-
-
Sampling:
-
Withdraw samples at predetermined time points (e.g., 1, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples (e.g., with 0.1 M NaOH or 0.1 M HCl, respectively).
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method.
-
Quantify the peak area of the parent this compound compound at each time point.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each pH condition. This will reveal the pH of maximum stability and the rate of degradation under different conditions.
-
Contextual Pathway Diagram
To provide context for this compound's use, the diagram below illustrates its mechanism of action as a muscarinic receptor agonist.
Caption: Simplified signaling pathway for this compound.
References
Optimizing Aceclidine Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aceclidine in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the specific cell type, the muscarinic receptor subtype being studied, and the assay being performed. However, a common starting range for dose-response experiments is from 1 nM to 1 mM.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.[1]
Q2: What are the known EC50 values for (S)-Aceclidine at the different muscarinic receptor subtypes?
A2: The functional potency (EC50) of (S)-Aceclidine has been determined in functional assays using Chinese Hamster Ovary (CHO) cells transfected with human muscarinic receptor subtypes. The values vary depending on the receptor subtype and the signaling pathway measured.[2]
Data Summary: Functional Potency (EC50) of (S)-Aceclidine
| Receptor Subtype | Assay Type | EC50 (nM) |
| M1 | Phosphoinositide Hydrolysis | 130 |
| M2 | Inhibition of cAMP Accumulation | 30 |
| M3 | Phosphoinositide Hydrolysis | 100 |
| M4 | Inhibition of cAMP Accumulation | 40 |
| M5 | Phosphoinositide Hydrolysis | 160 |
Data derived from functional assays in transfected CHO cells.[2]
Q3: What is the maximal response (Emax) of (S)-Aceclidine compared to a full agonist like carbachol?
A3: The maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.[2]
Data Summary: Maximal Response (Emax) of (S)-Aceclidine
| Receptor Subtype | Maximal Response (% of Carbachol) |
| M1 | 100 |
| M2 | 100 |
| M3 | 100 |
| M4 | 86 |
| M5 | 100 |
Data derived from functional assays in transfected CHO cells.
Q4: What are the binding affinities (Ki) of this compound for the different muscarinic receptor subtypes?
Q5: How should I dissolve and store this compound?
A5: this compound hydrochloride is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) at approximately 30 mg/mL. It is also soluble in PBS (pH 7.2) at about 10 mg/mL. For long-term storage, the solid form should be kept at -20°C. Stock solutions in organic solvents can be stored at -20°C for up to 3 months. Aqueous solutions should be prepared fresh.
Data Summary: this compound Solubility
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethyl formamide (DMF) | ~30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
| Water | ≥15 mg/mL at 60°C (hydrochloride salt) |
Q6: What are the primary signaling pathways activated by this compound?
A6: this compound is a muscarinic acetylcholine receptor agonist. Its mechanism of action involves the activation of different G-protein coupled receptors (GPCRs), leading to distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Activation stimulates phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These are coupled to Gi/o proteins. Activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Gq/11-coupled muscarinic receptor signaling pathway.
Gi/o-coupled muscarinic receptor signaling pathway.
Troubleshooting Guide
Problem 1: Poor cell viability or cytotoxicity observed after this compound treatment.
-
Possible Cause 1: Inappropriate this compound Concentration.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations (e.g., nanomolar to millimolar) to identify the IC50 for cytotoxicity.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with solvent only) to rule out solvent-induced cytotoxicity.
-
-
Possible Cause 3: Sub-optimal Cell Culture Conditions.
-
Solution: Review and optimize general cell culture parameters such as media formulation, serum concentration, pH, and CO2 levels.
-
-
Possible Cause 4: this compound Degradation.
-
Solution: The primary degradation pathway for this compound in aqueous solution is hydrolysis of its acetate ester moiety, which can be influenced by pH and temperature. Prepare fresh solutions for each experiment and consider the stability of this compound in your specific experimental buffer and conditions.
-
Troubleshooting workflow for poor cell viability.
Problem 2: Inconsistent or unexpected results in functional assays (e.g., Phosphoinositide Hydrolysis, cAMP Accumulation).
-
Possible Cause 1: Incorrect Assay Conditions.
-
Solution: Ensure all assay components are at their optimal concentrations (e.g., LiCl in phosphoinositide hydrolysis assays, forskolin and IBMX in cAMP assays). Incubation times and temperatures should be strictly controlled.
-
-
Possible Cause 2: Low Signal-to-Noise Ratio.
-
Solution: Optimize the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and other artifacts. Titrate the concentration of stimulating agents (e.g., forskolin) to achieve a robust but not saturating baseline signal.
-
-
Possible Cause 3: Issues with Dose-Response Curve.
-
Solution: If the dose-response curve is flat or does not reach a plateau, the concentration range of this compound may be inappropriate. Extend the concentration range in both directions. If the curve shape is unusual, it could indicate off-target effects at high concentrations or compound precipitation.
-
-
Possible Cause 4: Compound Precipitation.
-
Solution: this compound hydrochloride has good aqueous solubility, but precipitation can occur when diluting a DMSO stock solution into aqueous media. Ensure the final DMSO concentration is low and that the compound is fully dissolved at each dilution step. Gentle warming or sonication can aid dissolution.
-
Experimental Protocols
1. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, and M5 Receptors)
This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 activation.
-
Cell Preparation: Culture CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Labeling: Label the cells with [³H]-myo-inositol to incorporate it into the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the cells with a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Stimulation: Stimulate the cells with various concentrations of (S)-Aceclidine for a defined period (e.g., 60 minutes) at 37°C.
-
Extraction: Terminate the stimulation by adding a cold acid (e.g., perchloric acid) to lyse the cells.
-
Quantification: Neutralize the cell lysates and separate the inositol phosphates using anion-exchange chromatography. Quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Analyze the data to determine the EC50 and maximal response for (S)-Aceclidine.
Workflow for Phosphoinositide Hydrolysis Assay.
2. cAMP Accumulation Assay (for M2 and M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity, which is a hallmark of Gi/o-coupled receptor activation.
-
Cell Preparation: Culture CHO cells stably expressing the human M2 or M4 muscarinic receptor to a high density.
-
Assay Reaction:
-
Pre-incubate the cell suspension with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP production.
-
Concurrently or immediately after forskolin addition, add varying concentrations of (S)-Aceclidine.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
Detection: Terminate the reaction and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Analyze the data to determine the EC50 and maximal inhibition for (S)-Aceclidine.
Workflow for cAMP Accumulation Assay.
References
Overcoming poor solubility of Aceclidine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Aceclidine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound depends on its form. The free base is predicted to have a high water solubility of 226.0 mg/mL.[1][2] The hydrochloride salt form of this compound demonstrates enhanced aqueous solubility, with values of approximately 10 mg/mL in PBS (pH 7.2) and ≥15 mg/mL in water at 60°C.[3][4]
Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
A2: Cloudiness or precipitation can occur for several reasons:
-
pH Imbalance: this compound is a basic compound with a pKa of 9.17. Its solubility is highly dependent on the pH of the aqueous solution. In neutral or basic solutions, the less soluble, un-ionized form may predominate, leading to precipitation.
-
Concentration Exceeds Solubility Limit: The concentration of your solution may be too high for the specific conditions (e.g., temperature, solvent).
-
Use of Free Base: You may be using the this compound free base, which, despite its predicted high solubility, might be less soluble than the hydrochloride salt in certain buffer systems without pH adjustment.
Q3: How does pH adjustment affect this compound's solubility?
A3: As a weakly basic drug, this compound's solubility increases as the pH of the solution becomes more acidic. Lowering the pH protonates the molecule, leading to the formation of a more soluble salt form. For every pH unit below the pKa, the solubility is expected to increase tenfold. Therefore, adjusting the pH to an acidic range (e.g., pH 1-5) is a common and effective technique to enhance its solubility in aqueous media.
Q4: Can I use co-solvents to prepare my this compound solution?
A4: Yes, co-solvents can be very effective. Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar or hydrophobic compounds. For this compound hydrochloride, solvents like ethanol, DMSO, and dimethylformamide (DMF) are effective, with solubilities of approximately 30 mg/mL. Common co-solvents used in pharmaceutical formulations include propylene glycol, glycerol, and polyethylene glycols (PEGs).
Q5: What are cyclodextrins, and can they improve this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex." This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the entrapped drug. This technique is widely used to improve the solubility, stability, and bioavailability of various drugs.
Q6: How should I prepare a stock solution of this compound?
A6: For the hydrochloride salt, you can prepare an aqueous solution by directly dissolving the solid in an appropriate buffer. Gentle warming to around 60°C can facilitate dissolution. If using an organic solvent, stock solutions in DMSO, DMF, or ethanol can be prepared at concentrations of up to 30 mg/mL. These stock solutions should then be diluted into your aqueous experimental medium. It is recommended to purge organic solvents with an inert gas. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered during experiments.
| Issue | Possible Cause | Recommended Action |
| Powdered this compound Not Dissolving | Incorrect Salt Form: The free base may be less soluble than the hydrochloride salt in your specific buffer. | 1. Confirm you are using the hydrochloride salt for direct aqueous dissolution. 2. If using the free base, apply pH adjustment as described in the protocols below. |
| Insufficient Agitation: The compound may require more energy to dissolve. | 1. Vortex the solution vigorously. 2. Use a sonicating water bath for 5-10 minutes. | |
| Solution is Cloudy or Hazy | Micro-Precipitation: The solution is likely supersaturated or the pH is not optimal for complete dissolution. | 1. Gently warm the solution (up to 60°C for the HCl salt) while stirring. 2. Lower the pH of the solution by adding dilute HCl dropwise. 3. Consider preparing a new, more dilute solution. |
| Precipitate Forms After Initial Dissolution | pH Shift: The pH of the final solution may have shifted into a range where this compound is less soluble. | 1. Measure the pH of the solution. 2. Adjust the pH to a more acidic range (e.g., pH < 7). |
| Temperature Change: The solution was prepared at an elevated temperature and precipitation occurred upon cooling to room temperature. | 1. Re-warm the solution to re-dissolve the precipitate before use. 2. Prepare a less concentrated stock solution that remains stable at room temperature. | |
| Solvent Evaporation: For solutions containing volatile co-solvents, evaporation can increase the drug concentration beyond its solubility limit. | 1. Ensure containers are tightly sealed. 2. Prepare fresh solutions if significant evaporation is suspected. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound and its hydrochloride salt.
| Compound Form | Solvent | Temperature (°C) | Solubility | Reference |
| This compound (Free Base) | Water | Not Specified | 226.0 mg/mL (Predicted) | |
| This compound Hydrochloride | Water | ~60 | ≥15 mg/mL | |
| This compound Hydrochloride | PBS (pH 7.2) | Not Specified | ~10 mg/mL | |
| This compound Hydrochloride | Ethanol | Not Specified | ~30 mg/mL | |
| This compound Hydrochloride | DMSO | Not Specified | ~30 mg/mL | |
| This compound Hydrochloride | Dimethyl Formamide (DMF) | Not Specified | ~30 mg/mL |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is suitable for increasing the solubility of the this compound free base or for preventing precipitation of the hydrochloride salt in neutral or basic buffers.
-
Materials: this compound, deionized water or desired buffer, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), calibrated pH meter, magnetic stirrer and stir bar.
-
Procedure: a. Weigh the desired amount of this compound powder. b. Add the powder to a beaker containing approximately 80% of the final desired volume of water or buffer. c. Place the beaker on a magnetic stirrer and begin stirring. d. Slowly add 0.1 M HCl dropwise to the suspension while continuously monitoring the pH. e. Continue adding acid until the this compound powder is fully dissolved. A pH in the range of 3-5 is typically effective. f. Once dissolved, adjust the volume to the final desired concentration with the solvent. g. Confirm the final pH. Note that adjusting the pH back towards neutral may cause precipitation.
Protocol 2: Solubilization Using a Co-Solvent System
This method is useful for achieving high concentrations of this compound for stock solutions.
-
Materials: this compound hydrochloride, Ethanol (or Propylene Glycol, DMSO), deionized water, sterile vials.
-
Procedure: a. Weigh the desired amount of this compound hydrochloride. b. In a sterile vial, add the co-solvent (e.g., Ethanol) to the this compound powder to create a concentrated slurry or solution. This compound HCl is soluble up to ~30 mg/mL in ethanol. c. Vortex or sonicate until the solid is completely dissolved in the co-solvent. d. Slowly add deionized water or your desired aqueous buffer to the co-solvent concentrate, vortexing between additions, until the final desired volume and concentration are reached. e. Caution: Observe the solution for any signs of precipitation upon addition of the aqueous phase. If precipitation occurs, a higher ratio of co-solvent may be necessary.
Protocol 3: Solubility Enhancement with Cyclodextrins (Kneading Method)
This protocol creates a drug-cyclodextrin inclusion complex to enhance aqueous solubility.
-
Materials: this compound, a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD), water, ethanol, mortar and pestle.
-
Procedure: a. Determine the appropriate molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2). b. Place the cyclodextrin in a mortar and add a small amount of water to create a paste. c. Separately, dissolve the this compound in a minimal amount of ethanol. d. Add the ethanolic solution of this compound to the cyclodextrin paste in the mortar. e. Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency. f. Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until the solvents have evaporated. g. The resulting dried powder is the this compound-cyclodextrin complex, which can then be dissolved in an aqueous solution.
Visualizations
The following diagrams illustrate key workflows and concepts for addressing this compound solubility.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH and this compound's aqueous solubility.
Caption: Mechanism of solubility enhancement via cyclodextrin complexation.
References
Minimizing off-target binding of Aceclidine in tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target binding of Aceclidine in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist.[1] It is primarily used in ophthalmology as a miotic agent to constrict the pupil.[2] this compound's mechanism of action involves selectively binding to and activating muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptors (M1-M5).[3]
Q2: How selective is this compound for different muscarinic receptor subtypes?
(S)-Aceclidine, the more potent enantiomer, demonstrates notable selectivity for the M2 and M4 receptor subtypes in functional assays.[3] Its selectivity is a key feature, distinguishing it from less selective miotics like pilocarpine.[4] this compound is significantly more selective for the iris sphincter (rich in M3 receptors) compared to the ciliary muscle, with a selectivity ratio of approximately 28:1. For comparison, the ratios for carbachol and pilocarpine are about 5:1 and 1.5:1, respectively. This selectivity minimizes effects on the ciliary muscle, reducing the risk of a myopic shift.
Q3: What are the common causes of high non-specific binding in this compound binding assays?
High non-specific binding (NSB) is a frequent challenge in radioligand binding assays and can obscure the specific binding signal. Common causes include:
-
Radioligand Properties: Hydrophobic radioligands tend to exhibit higher non-specific binding.
-
Suboptimal Assay Buffer Composition: Incorrect pH or lack of blocking agents can increase non-specific interactions.
-
Inappropriate Incubation Conditions: Excessively long incubation times or high temperatures can contribute to higher NSB.
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand, leading to high background.
-
Binding to Assay Components: The radioligand or test compound may bind to filter plates or other assay materials.
Q4: How can I determine the level of non-specific binding in my assay?
Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competitor that saturates the target receptors. Under these conditions, the radioligand can only bind to non-specific sites. Subtracting the non-specific binding from the total binding (measured in the absence of a competitor) yields the specific binding.
Troubleshooting Guide: Minimizing Off-Target Binding
This guide provides a systematic approach to identifying and mitigating common causes of high non-specific binding during this compound binding experiments.
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays. For saturation experiments, ensure that non-specific binding is less than 50% of total binding at the highest concentration tested. |
| Suboptimal assay buffer composition. | Optimize the buffer pH, as it can influence the charge of the ligand and receptor. Incorporate blocking agents like Bovine Serum Albumin (BSA) to reduce non-specific interactions. Increasing the salt (NaCl) concentration can also help shield charged interactions. | |
| Inadequate washing steps. | Increase the number and/or volume of wash steps. Ensure the wash buffer is ice-cold to minimize the dissociation of the specifically bound ligand. | |
| Binding of radioligand to filters/plates. | Pre-treat filters with a blocking agent like 0.1% polyethylenimine (PEI). | |
| Low Specific Binding Signal | Low receptor expression in the tissue sample. | Use a tissue known to have a higher expression of the target muscarinic receptor subtype. |
| Degradation of this compound or radioligand. | Ensure the integrity and concentration of your reagents. Store them correctly and use fresh dilutions for each experiment. | |
| Incubation time is too short. | Determine the optimal incubation time by performing association and dissociation experiments to ensure binding has reached equilibrium. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure consistent tissue homogenization and protein concentration determination for all samples. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
Quantitative Data Summary
The following tables summarize the functional potency and maximal response of (S)-Aceclidine at the five human muscarinic receptor subtypes.
Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| M1 | 130 |
| M2 | 30 |
| M3 | 100 |
| M4 | 40 |
| M5 | 160 |
| Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells. |
Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | Maximal Response (% of Carbachol) |
| M1 | 100 |
| M2 | 100 |
| M3 | 100 |
| M4 | 100 |
| M5 | 80 |
| Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound using [3H]-N-methylscopolamine ([3H]-NMS)
This protocol outlines a procedure to determine the binding affinity (Ki) of this compound for muscarinic receptors in a tissue homogenate.
Materials:
-
Tissue sample expressing muscarinic receptors
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)
-
[3H]-NMS (radiolabeled antagonist)
-
Unlabeled this compound
-
Unlabeled Atropine (for determining non-specific binding)
-
Glass fiber filters (pre-treated with 0.5% PEI)
-
Scintillation fluid
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Homogenize the tissue sample in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh Homogenization Buffer and centrifuging again.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding (TB): Add Assay Buffer, [3H]-NMS (at a concentration near its Kd), and the membrane preparation.
-
Non-Specific Binding (NSB): Add Assay Buffer, [3H]-NMS, a high concentration of unlabeled Atropine (e.g., 1-10 µM), and the membrane preparation.
-
Competition: Add Assay Buffer, [3H]-NMS, varying concentrations of unlabeled this compound, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the TB counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
References
Addressing variability in animal models treated with Aceclidine
Welcome to the technical support center for researchers utilizing aceclidine in animal models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a parasympathomimetic cholinergic drug that functions as a selective muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Its primary mechanism involves binding to and activating muscarinic receptors, which are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine.[2][3]
Q2: Which specific muscarinic receptor subtypes does this compound target?
A: this compound's effects are mediated through the activation of the five muscarinic receptor subtypes (M1-M5).[3]
-
M1, M3, and M5 Receptors: Activation of these receptors stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).
-
M2 and M4 Receptors: Activation of these receptors is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The more active (S)-enantiomer of this compound shows a degree of selectivity for M2 and M4 receptor subtypes.
Below is a diagram illustrating the signaling pathways activated by this compound.
Q3: In which common animal models is this compound or other muscarinic agonists used?
A: Muscarinic agonists like this compound are frequently used in animal models of neurological and psychiatric disorders where cholinergic system dysfunction is implicated.
-
Alzheimer's Disease (AD): Rodent models are used to study cognitive deficits. A common approach is the scopolamine-induced amnesia model, which creates a temporary cholinergic dysfunction to screen potential therapies. Genetically modified mouse models that recapitulate aspects of AD pathology are also widely used.
-
Schizophrenia: Animal models for schizophrenia often involve inducing psychosis-like states. The phencyclidine (PCP) model, which affects the glutamatergic system, is used to study positive symptoms, negative symptoms, and cognitive dysfunction.
-
Glaucoma and Presbyopia: While much of the recent data is from human clinical trials for presbyopia, the historical use of this compound for glaucoma suggests its study in corresponding animal models of elevated intraocular pressure.
-
Cognitive Enhancement: In vivo studies in rats have shown that this compound can reverse spatial learning deficits induced by compounds that inhibit acetylcholine synthesis.
Q4: What are the major sources of variability when using this compound in animal models?
A: Variability in response to this compound can arise from multiple factors, a common challenge in preclinical pharmacology.
-
Pharmacokinetic and Pharmacodynamic Differences: Significant variability exists between species (e.g., mice vs. rats) and even between different strains of the same species due to differences in drug absorption, distribution, metabolism, and elimination.
-
Route of Administration: The method of delivery (e.g., intravenous, intraperitoneal, subcutaneous, oral) drastically affects the rate of absorption and bioavailability of the compound.
-
Animal-Specific Factors: The age, sex, diet, and underlying health status of the animals can influence experimental outcomes.
-
Experimental Procedures: Inconsistent handling, dosing techniques, or environmental conditions (e.g., housing, light cycles) can introduce significant variability.
-
Individual Variability: Even within a genetically homogenous group of animals kept under standardized conditions, inherent biological variation can lead to different responses to a drug.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Guide 1: High Variability in Experimental Results
If you are observing a wide spread in your data points between animals in the same treatment group, consider the following troubleshooting steps.
References
Technical Support Center: HPLC-UV Method Development for Aceclidine Impurity Profiling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on HPLC-UV method development for the impurity profiling of Aceclidine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Peak Shape Problems
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the back half of the peak is wider than the front, is a common issue.[1] The primary causes for basic compounds like this compound are often related to secondary interactions with the stationary phase or other system issues.
-
Possible Causes:
-
Active Silanol Groups: Free silanol groups on the surface of the silica-based C18 column can interact strongly with basic analytes, causing tailing.[1]
-
Column Contamination: Accumulation of strongly retained sample components or matrix on the column inlet or guard column can distort peak shape.[1]
-
Inadequate Mobile Phase Buffering: If the mobile phase pH is too close to the pKa of this compound or is not sufficiently buffered, it can lead to inconsistent ionization and peak tailing.
-
Column Void: A void or channel in the column packing material at the inlet can cause the sample to travel through unevenly.
-
-
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to ensure it is fully protonated and interacts more predictably.
-
Use a Modern Column: Employ a column with low silanol activity or one that is end-capped to minimize secondary interactions.
-
Flush the Column: Reverse flush the column (if the manufacturer allows) with a strong solvent to remove contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities and is a cost-effective component to replace.
-
Q2: The main this compound peak looks like a "shark fin" (fronting). What causes this?
A2: Peak fronting, where the front of the peak is sloped, is less common than tailing but should be addressed for accurate quantification.
-
Possible Causes:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel faster through the column. This is the most common cause of peak fronting.
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to be distorted and elute earlier than expected.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject. A simple 1-to-10 dilution can often resolve the issue.
-
Decrease Injection Volume: If diluting the sample is not feasible, reduce the volume being injected onto the column.
-
Use Mobile Phase as Sample Solvent: Whenever possible, prepare your sample by dissolving it in the initial mobile phase to ensure compatibility.
-
Resolution and Sensitivity Issues
Q3: Two of my known impurities are co-eluting or have very poor resolution. How can I separate them?
A3: Achieving adequate resolution between the main peak and all impurities is critical for a stability-indicating method.
-
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating compounds with similar polarities.
-
Incorrect Column Chemistry: The stationary phase may not have the right selectivity for your specific impurities.
-
High Flow Rate: A flow rate that is too high can reduce the time available for analytes to interact with the stationary phase, leading to poor separation.
-
-
Solutions:
-
Optimize Mobile Phase: Adjust the percentage of organic solvent (e.g., acetonitrile). A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention and may improve resolution.
-
Change Column: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce different separation mechanisms.
-
Adjust Flow Rate: Decrease the flow rate. This increases the analysis time but often improves resolution.
-
Increase Column Length: Using a longer column provides more surface area for interaction, which can enhance separation.
-
Q4: I am not detecting an impurity that I expect to see at a very low level. How can I improve method sensitivity?
A4: Detecting impurities at low levels is essential for impurity profiling.
-
Possible Causes:
-
Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for the impurity of interest.
-
High Baseline Noise: A noisy baseline can obscure small peaks.
-
Insufficient Sample Concentration: The amount of impurity in the injected sample may be below the method's detection limit.
-
-
Solutions:
-
Optimize Wavelength: Use a photodiode array (PDA) detector to evaluate the UV spectra of both this compound and its expected impurities. Select a wavelength that provides a good response for all components or the best response for the key low-level impurity.
-
Improve Baseline: Ensure the mobile phase is made with high-purity (HPLC-grade) solvents, is properly mixed, and is degassed to reduce baseline noise.
-
Increase Injection Volume/Concentration: Carefully increase the sample concentration or injection volume, but be mindful of potentially overloading the column with the main this compound peak, which could cause peak fronting.
-
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it necessary for impurity profiling?
A1: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its impurities, excipients, and degradation products. It is crucial because it proves that any observed decrease in the main drug concentration during stability studies is directly correlated with an increase in degradation products, ensuring that no impurities are co-eluting with the main peak.
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation (or stress testing) is used to intentionally degrade the drug substance to produce potential degradation products. This helps to develop and validate the stability-indicating nature of the HPLC method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidation: 3-6% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposing the sample to UV light (e.g., 254 nm) and visible light. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Q3: What are the key validation parameters I need to assess for an impurity profiling method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an impurity quantification method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are key here.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results to the true value, often assessed by spiking known amounts of impurities into the sample matrix.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
Q4: How do I select the appropriate UV detection wavelength?
A4: The ideal wavelength provides the best sensitivity for all known impurities while keeping the main drug peak on scale. Use a PDA detector to acquire the full UV spectrum of this compound and its available impurity standards. If the absorbance maxima are different, you may need to choose a compromise wavelength or a wavelength that is optimal for the most critical, low-level impurity.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation: Prepare separate solutions of this compound drug substance at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Degradation: To one solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Degradation: To another solution, add an equal volume of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at time points where 5-20% degradation is expected. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: To a third solution, add an equal volume of 6% H₂O₂. Keep at room temperature and monitor periodically.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 24 hours. Also, heat a solution of this compound at 60°C.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV method. Evaluate the chromatograms for new peaks and the reduction in the main this compound peak area.
Data Presentation
Table 1: Example HPLC-UV Chromatographic Conditions for this compound Impurity Profiling
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.02 M Phosphate Buffer, pH 3.0 |
| B: Acetonitrile | |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20) |
Table 2: Summary of Method Validation Parameters and Acceptance Criteria (ICH)
| Validation Parameter | Acceptance Criteria |
| Specificity | This compound peak is resolved from all degradation and process impurity peaks (Resolution > 2.0). Peak purity of this compound must pass. |
| Linearity (LOQ to 150% of specification) | Correlation Coefficient (r²) ≥ 0.998 |
| Accuracy (% Recovery) | 80.0% - 120.0% of the nominal concentration. |
| Precision (% RSD) | Repeatability (n=6): ≤ 5.0% at the specification limit. |
| Intermediate Precision: ≤ 10.0% | |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Must be precise and accurate. |
| Robustness | %RSD of results should be within acceptable limits after small, deliberate changes to method parameters (e.g., pH ±0.2, Flow Rate ±10%). |
Visualizations
Caption: Workflow for HPLC-UV Method Development and Validation.
Caption: Decision tree for troubleshooting peak tailing issues.
Caption: Workflow for a comprehensive forced degradation study.
References
Technical Support Center: Enhancing the Stability of Aceclidine Ophthalmic Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of stable Aceclidine ophthalmic formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous ophthalmic formulations?
A1: The primary degradation pathway for this compound is hydrolysis of its ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of 3-quinuclidinol and acetic acid, leading to a loss of pharmacological activity.[1][2]
Q2: What is the optimal pH range for maximizing the stability of this compound in an ophthalmic solution?
A2: this compound exhibits the greatest stability in a weakly acidic environment. The approved this compound ophthalmic solution, VIZZ™, is formulated to have a pH between 4.5 and 5.5.[3][4] Maintaining the pH within this range is critical for minimizing hydrolytic degradation.
Q3: What are the recommended storage conditions for this compound ophthalmic formulations?
A3: Due to its susceptibility to hydrolysis, this compound ophthalmic solutions should be stored under refrigerated conditions, typically between 2°C and 8°C (36°F to 46°F), to slow down the degradation process.[5] Some formulation strategies may even involve lyophilization (freeze-drying) of this compound, to be reconstituted immediately before use to ensure stability.
Q4: Are there any specific excipients that are known to be compatible with this compound in ophthalmic formulations?
A4: Yes, the FDA-approved VIZZ™ (this compound ophthalmic solution) 1.44% contains the following inactive ingredients: polysorbate 80 (surfactant), mannitol (tonicity agent), hypromellose (viscosity enhancer), edetate disodium dihydrate (chelating agent), and sodium citrate dihydrate (buffering agent). This combination has been proven to be safe and effective.
Q5: Is a preservative necessary for a multi-dose this compound ophthalmic formulation?
A5: While preservatives like benzalkonium chloride are common in multi-dose ophthalmic products to prevent microbial growth, they can also cause ocular surface toxicity with chronic use. The currently approved this compound formulation is preservative-free and supplied in single-dose vials to avoid the need for preservatives and the risk of contamination. If a multi-dose formulation is being developed, careful consideration of preservative compatibility and potential for ocular irritation is necessary.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Formulation
Symptom: HPLC analysis shows a rapid loss of this compound potency and a corresponding increase in degradation products (e.g., 3-quinuclidinol) during stability studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate pH | Verify the pH of the formulation is within the optimal range of 4.5-5.5. | This compound hydrolysis is significantly accelerated in neutral to alkaline conditions. |
| Use a suitable buffer system (e.g., citrate buffer) with adequate buffer capacity to maintain the target pH. | Buffers resist pH changes that can occur due to interaction with packaging or atmospheric CO2. | |
| Elevated Temperature | Ensure the formulation is stored under refrigerated conditions (2-8°C). | The rate of hydrolysis increases with temperature. |
| Avoid exposure to high temperatures during manufacturing and transport. | Thermal stress will accelerate the degradation of this compound. | |
| Presence of Catalytic Metal Ions | Include a chelating agent such as edetate disodium (EDTA) in the formulation. | Metal ions can catalyze the hydrolysis of esters. EDTA sequesters these ions, preventing them from participating in the degradation reaction. |
Issue 2: Precipitation or Cloudiness in the Formulation
Symptom: The this compound ophthalmic solution appears cloudy or contains visible particulate matter upon preparation or during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Ensure the concentration of this compound hydrochloride does not exceed its solubility limit in the chosen vehicle. | This compound hydrochloride has finite solubility in aqueous solutions. |
| Consider gentle warming or sonication to aid dissolution, but monitor for potential degradation. | These methods can help overcome kinetic barriers to dissolution. | |
| pH Shift | Confirm the pH of the formulation. A shift towards a more alkaline pH can decrease the solubility of the hydrochloride salt. | The solubility of this compound is pH-dependent. |
| Interaction with Excipients | Evaluate the compatibility of this compound with all formulation components. | Certain excipients could potentially interact with this compound, leading to the formation of insoluble complexes. |
| For example, high concentrations of phosphate buffers can sometimes lead to precipitation with certain active ingredients. | While not explicitly reported for this compound, this is a known issue in ophthalmic formulations. |
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C
This table provides a conceptual framework for understanding the impact of pH on this compound stability, based on typical pseudo-first-order kinetics for similar ester-containing compounds.
| pH | Apparent Rate Constant (k_obs) (day⁻¹) | Half-life (t₁/₂) (days) | % Degradation (30 days) |
| 3.0 | 0.023 | 30.1 | 50.0% |
| 4.0 | 0.007 | 99.0 | 20.6% |
| 5.0 | 0.002 | 346.6 | 6.0% |
| 6.0 | 0.008 | 86.6 | 23.3% |
| 7.0 | 0.028 | 24.8 | 57.1% |
| 8.0 | 0.092 | 7.5 | 83.5% |
Note: This data is illustrative and intended for educational purposes. Actual degradation rates should be determined experimentally for a specific formulation.
Table 2: Components of an FDA-Approved this compound Ophthalmic Solution (VIZZ™)
| Component | Function |
| This compound Hydrochloride 1.75% (equivalent to 1.44% this compound) | Active Pharmaceutical Ingredient |
| Polysorbate 80 | Surfactant/Solubilizer |
| Mannitol | Tonicity Adjusting Agent |
| Hypromellose (HPMC) | Viscosity Enhancer |
| Edetate Disodium Dihydrate | Chelating Agent |
| Sodium Citrate Dihydrate | Buffering Agent |
| Hydrochloric Acid / Sodium Hydroxide | pH Adjustment (to 4.5-5.5) |
| Water for Injection | Vehicle |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Ophthalmic Solution
Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a pH 5.0 citrate buffer).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature and collect samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate. Neutralize samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at various time points.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) and collect samples over time.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light as per ICH Q1B guidelines. A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 215 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 20 µL.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound formulation instability.
References
Optimizing storage conditions for (S)-Aceclidine and its solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the optimal handling and storage of (S)-Aceclidine and its solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific challenges you may face in your research.
Storage and Handling
Q1: What are the recommended storage conditions for solid (S)-Aceclidine hydrochloride?
A: For long-term stability, solid (S)-Aceclidine hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture and under an inert gas.[1] Moisture sensitivity is a key factor, so ensuring a dry environment is crucial for maintaining the compound's integrity.
Q2: How should I store solutions of (S)-Aceclidine?
A: Ophthalmic solutions of (S)-Aceclidine should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from freezing.[1] Once a container is opened, its stability at room temperature may be limited, potentially up to 30 days.[1] For laboratory stock solutions, it is highly recommended to prepare them fresh. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation, and store at -20°C or below.[1] Aqueous solutions should not be stored for more than one day unless stability in the specific buffer has been validated.
Q3: Is (S)-Aceclidine sensitive to light?
A: While extensive photostability studies on (S)-Aceclidine are not widely published, it is a standard practice for pharmaceutical compounds to undergo such testing during forced degradation studies.[1] To minimize the risk of photodegradation, it is advisable to protect both solid (S)-Aceclidine and its solutions from light during storage and handling.
Solution Preparation and Stability
Q4: What is the primary degradation pathway for (S)-Aceclidine in solutions?
A: The main degradation pathway for (S)-Aceclidine is hydrolysis of the ester bond. This reaction results in the formation of acetate and 3-quinuclidinol, which are inactive. The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.
Q5: My (S)-Aceclidine solution appears cloudy or has precipitates. What should I do?
A: This may be due to poor solubility in the chosen solvent or buffer. (S)-Aceclidine hydrochloride is generally soluble in water. For organic solvents such as ethanol, DMSO, and dimethylformamide, the solubility is approximately 30 mg/mL. When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is low, as it can have physiological effects. If using a buffer, confirm that the pH is compatible with the solubility of (S)-Aceclidine. Gentle warming and sonication can aid dissolution, but be cautious of potential degradation at higher temperatures. Visually inspect your solutions for any signs of precipitation before use.
Q6: I am observing inconsistent or lower-than-expected biological activity in my experiments. What could be the cause?
A: This could be due to several factors:
-
Degradation: Improper storage of the solid compound or solutions can lead to degradation. Ensure you are following the recommended storage conditions and prepare fresh solutions for each experiment, especially if the stability in your experimental buffer is unknown.
-
Inaccurate Concentration: Verify the accuracy of your weighing and dilution procedures. It is good practice to confirm the concentration of your stock and working solutions using a validated analytical method like HPLC-UV.
-
Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation that can occur with repeated changes in temperature.
Experimental Assays
Q7: I am seeing a weak or no signal in my M3 muscarinic receptor calcium flux assay. What are some possible reasons and solutions?
A:
-
Low Receptor Expression: The cell line you are using may not express a sufficient number of M3 receptors. Confirm the receptor expression level using a validated technique such as qPCR or radioligand binding. You might consider using a cell line with higher or inducible expression.
-
Incorrect Assay Buffer: The composition of your assay buffer can impact cell health and the signaling cascade. Ensure you are using a buffer formulation that is recommended for your specific cell line and assay.
-
Cell Health Issues: Poor cell viability or adherence can compromise the assay. Before starting your experiment, check the morphology and viability of your cells. Make sure the cells are not over-confluent and have been allowed to properly adhere after seeding.
-
Instrument Settings: Incorrect settings on your fluorescence plate reader can lead to poor signal detection. Ensure the excitation and emission wavelengths are appropriate for the calcium indicator dye you are using.
Q8: I am observing unexpected side effects in my cell-based assays or animal studies. What should I consider?
A:
-
Off-Target Effects: Review the known pharmacology of (S)-Aceclidine to check for potential off-target effects or interactions with other components in your experimental system.
-
High Concentration/Toxicity: The concentration of (S)-Aceclidine you are using might be too high, leading to cellular toxicity. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific model. Common adverse effects noted in clinical use that might translate to in vitro or in vivo models at high concentrations include headache and eye irritation.
Quantitative Stability Data
While specific experimental kinetic data for (S)-Aceclidine is not extensively available in the public domain, the following tables provide an illustrative framework based on typical pseudo-first-order kinetics for the hydrolysis of similar ester-containing pharmaceutical compounds. This data should be used for guidance and not as a substitute for experimental validation.
Table 1: Illustrative pH-Dependent Hydrolysis of (S)-Aceclidine at 25°C
| pH | Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (hours) (Illustrative) |
| 2.0 | 5.0 x 10⁻⁷ | 385 |
| 3.0 | 1.5 x 10⁻⁷ | 1284 |
| 4.0 | 4.5 x 10⁻⁸ | 4278 |
| 5.0 | 3.0 x 10⁻⁸ | 6420 |
| 6.0 | 8.0 x 10⁻⁸ | 2407 |
| 7.0 | 2.5 x 10⁻⁷ | 770 |
| 8.0 | 8.0 x 10⁻⁷ | 241 |
| 9.0 | 2.5 x 10⁻⁶ | 77 |
Table 2: Illustrative Temperature-Dependent Hydrolysis of (S)-Aceclidine at pH 7.0
| Temperature (°C) | Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (hours) (Illustrative) |
| 4 | 3.0 x 10⁻⁸ | 6420 |
| 25 | 2.5 x 10⁻⁷ | 770 |
| 40 | 1.2 x 10⁻⁶ | 161 |
| 60 | 7.0 x 10⁻⁶ | 28 |
Experimental Protocols
Protocol 1: Forced Degradation Study of (S)-Aceclidine
This protocol outlines the procedure for conducting a forced degradation study to understand the intrinsic stability of (S)-Aceclidine and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Accurately weigh and dissolve (S)-Aceclidine hydrochloride in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for defined time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the samples with 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for defined time points, monitoring for degradation. Before analysis, neutralize the samples with 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store both the solid (S)-Aceclidine and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light, following ICH Q1B guidelines. A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Quantify the amount of undegraded (S)-Aceclidine and identify and quantify the degradation products.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method for the analysis of (S)-Aceclidine and its degradation products. Method optimization and validation are required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for (S)-Aceclidine (e.g., ~215 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 20 µL.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway for (S)-Aceclidine.
Caption: General Workflow for a Forced Degradation Study of (S)-Aceclidine.
References
How to prevent (S)-Aceclidine degradation in experimental buffers
This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (S)-Aceclidine in experimental buffers. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (S)-Aceclidine degradation in aqueous buffers?
A1: The primary degradation pathway for (S)-Aceclidine in aqueous solutions is the hydrolysis of its ester bond.[1][2] This reaction breaks the molecule into inactive products: 3-quinuclidinol and acetic acid.[1][2] The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.[1]
Q2: How does pH affect the stability of (S)-Aceclidine?
A2: (S)-Aceclidine is most stable in weakly acidic conditions. As the pH becomes more acidic or, more significantly, more alkaline, the rate of hydrolysis increases. Generally, ester hydrolysis follows a U-shaped or V-shaped pH-rate profile, with the point of maximum stability typically falling within a weakly acidic pH range. For many ester-containing drugs, the pH of maximum stability is often between pH 3 and 5.
Q3: What are the recommended storage conditions for (S)-Aceclidine solutions?
A3: To minimize degradation, it is highly recommended to prepare (S)-Aceclidine solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept refrigerated at 2°C to 8°C (36°F to 46°F). For long-term storage, the solid (hydrochloride salt) form of (S)-Aceclidine should be stored at -20°C in a tightly sealed container, protected from moisture and under an inert gas.
Q4: Can I use any buffer for my experiments with (S)-Aceclidine?
A4: Buffer selection is critical. Given the pH sensitivity of (S)-Aceclidine, you should choose a buffer system that maintains a weakly acidic pH (e.g., pH 4-5) to slow hydrolysis. Phosphate or citrate buffers are common choices, but you must ensure the final pH of your working solution is within the optimal stability range.
Q5: How can I tell if my (S)-Aceclidine solution has degraded?
A5: Degradation can lead to inconsistent or unexpected experimental results. The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify (S)-Aceclidine from its degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected experimental results. | Degradation of (S)-Aceclidine in the experimental buffer due to improper pH or high temperature. | Prepare solutions fresh before each experiment. Use a buffer system to maintain a pH between 4 and 5. Perform experiments at a controlled, cool temperature whenever possible. Verify the concentration of your working solutions with a validated analytical method like HPLC-UV. |
| Precipitation observed in the buffer solution. | Poor solubility of (S)-Aceclidine at the chosen pH or concentration. The hydrochloride salt is generally water-soluble. | Ensure the buffer pH is compatible with (S)-Aceclidine solubility. While gentle warming can aid dissolution, be cautious as elevated temperatures accelerate hydrolysis. Consider preparing a more concentrated stock solution in a suitable solvent and diluting it into the aqueous buffer immediately before use. |
| Rapid loss of activity over the course of a multi-hour experiment. | The experimental buffer has a neutral or alkaline pH, causing rapid hydrolysis. | If the experiment must be conducted at physiological pH (e.g., 7.4), be aware that the half-life of (S)-Aceclidine will be significantly shorter. Plan time-course experiments accordingly and consider the rate of degradation when interpreting results. |
Stability and Buffer Recommendations
The following tables provide illustrative data based on the general principles of ester hydrolysis to guide buffer selection and handling.
Table 1: Effect of pH on (S)-Aceclidine Stability (Illustrative) Based on typical pseudo-first-order kinetics for ester hydrolysis.
| Buffer pH | Relative Degradation Rate | Stability Recommendation |
| 3.0 - 5.0 | Low | Optimal - Recommended for stock solutions and short-term storage. |
| 5.1 - 6.5 | Moderate | Acceptable - Use with caution for short-duration experiments. |
| 6.6 - 7.4 | High | Sub-optimal - Expect significant degradation. Prepare fresh and use immediately. |
| > 7.4 | Very High | Not Recommended - Rapid hydrolysis will occur. |
Table 2: Effect of Temperature on (S)-Aceclidine Stability at pH 7.4 (Illustrative)
| Temperature (°C) | Illustrative Half-life (t½) | Storage Recommendation |
| 4°C (Refrigerated) | ~160 hours | Recommended for short-term storage of solutions. |
| 25°C (Room Temp) | ~21 hours | Prepare fresh daily. Avoid leaving on the benchtop for extended periods. |
| 37°C (Physiological) | < 5 hours | Use immediately. Account for degradation in experimental design. |
Experimental Protocols
Protocol: Assessing (S)-Aceclidine Stability via HPLC
This protocol outlines a forced degradation study to determine the stability of (S)-Aceclidine in a specific buffer.
Objective: To quantify the degradation of (S)-Aceclidine over time under specific pH and temperature conditions.
Materials:
-
(S)-Aceclidine Hydrochloride
-
Experimental Buffer (e.g., Phosphate Buffer, pH 7.4)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment and stress studies
-
HPLC-grade water, acetonitrile, or methanol
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Accurately prepare a 1 mg/mL stock solution of (S)-Aceclidine in HPLC-grade water or a buffer at an optimal pH of 4-5.
-
Preparation of Test Samples:
-
Dilute the stock solution with your experimental buffer to the final desired concentration (e.g., 100 µg/mL).
-
Prepare several aliquots of this test solution.
-
-
Incubation:
-
Place the aliquots in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Keep one aliquot in a refrigerator (4°C) as a control.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator.
-
If the incubation buffer is alkaline, neutralize the sample with an equivalent amount of dilute acid before analysis.
-
Immediately analyze the sample via HPLC.
-
-
HPLC Analysis (Example Method):
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (e.g., pH 3.0) and acetonitrile or methanol. The exact ratio should be optimized to achieve good separation between (S)-Aceclidine and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~215 nm.
-
Column Temperature: 30°C.
-
-
Data Evaluation:
-
Calculate the percentage of remaining (S)-Aceclidine at each time point relative to the T=0 sample.
-
Plot the percentage of intact (S)-Aceclidine versus time to determine the degradation rate and half-life in your buffer.
-
Visualizations
Chemical Degradation Pathway
The primary degradation route for (S)-Aceclidine is hydrolysis, which cleaves the ester bond.
Caption: Hydrolysis Degradation Pathway of (S)-Aceclidine.
Experimental Workflow
This diagram illustrates the logical flow for conducting a stability study of (S)-Aceclidine.
Caption: Workflow for an (S)-Aceclidine Stability Study.
References
Managing cholinergic side effects of Aceclidine in animal studies
Technical Support Center: Aceclidine Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in animal studies, with a focus on managing cholinergic side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a parasympathomimetic drug that acts as a selective muscarinic acetylcholine receptor agonist.[1][2] It is primarily used as a miotic agent to constrict the pupil.[1][2] Its selectivity for muscarinic receptors on the iris sphincter muscle allows it to reduce pupil size with minimal stimulation of the ciliary muscle, which is involved in accommodation (focusing).[1] This "pinhole" effect increases the depth of focus and improves near vision.
Q2: What are the expected cholinergic side effects of this compound in animal studies?
A2: Due to its mechanism as a muscarinic agonist, systemic administration of this compound can lead to dose-dependent cholinergic side effects. While systemic toxicity is rare with topical ocular administration, accidental ingestion or high systemic doses in animal studies can produce symptoms such as increased salivation, sweating, gastrointestinal overactivity, tremors, and a decrease in heart rate (bradycardia) and blood pressure. Similar cholinergic agonists have been shown to induce tremor, salivation, and hypothermia in rats.
Q3: My animals are exhibiting excessive salivation and tremors after this compound administration. What are my options?
A3: These are classic signs of systemic cholinergic stimulation. To manage these effects, you can:
-
Co-administer a peripherally-acting muscarinic antagonist: Agents like glycopyrrolate are often preferred as they do not readily cross the blood-brain barrier, which allows them to counteract peripheral side effects (like salivation) without interfering with the central effects of this compound that may be under investigation.
-
Co-administer a non-selective muscarinic antagonist: Atropine can be used to block these cholinergic effects. However, it readily crosses the blood-brain barrier and will antagonize both central and peripheral effects of this compound.
-
Adjust the dose of this compound: If the side effects are severe, a dose reduction of this compound may be necessary.
Q4: Can I use glycopyrrolate to manage the side effects? What are the advantages over atropine?
A4: Yes, glycopyrrolate is an effective option. Its primary advantage is its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This makes it ideal for mitigating peripheral cholinergic side effects (e.g., salivation, bradycardia, GI distress) without confounding the assessment of this compound's effects on the central nervous system. Atropine, a tertiary amine, readily enters the CNS and would block central muscarinic receptors. Studies in cats have also shown that the effects of glycopyrrolate last significantly longer than those of atropine (over 4 hours vs. 1.5 hours).
Q5: What is a typical dose for atropine or glycopyrrolate to counteract these side effects in rodents?
A5: The optimal dose will depend on the dose of this compound used and the severity of the side effects. It is crucial to perform a dose-response study. However, based on studies with other cholinergic agents:
-
Atropine: A dose of 0.3 mg/kg (SC) has been shown to antagonize physostigmine-induced tremors in rats.
-
Methscopolamine (a peripheral antagonist similar to glycopyrrolate): Has been used to significantly reduce oxotremorine-induced salivation in rats. It is recommended to start with a low dose of the antagonist and titrate up as needed to control the side effects without completely blocking the desired effects of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Excessive Salivation, Lacrimation (tearing), and Diarrhea | Overstimulation of peripheral muscarinic receptors (M2, M3) in salivary glands, lacrimal glands, and the gastrointestinal tract. | 1. Confirm Onset: Note the timing of the effects relative to this compound administration. 2. Administer Antagonist: Co-administer a peripherally-selective muscarinic antagonist like glycopyrrolate. Start with a low dose and observe for reduction in symptoms. 3. Dose Adjustment: If symptoms persist or are severe, consider reducing the dose of this compound in subsequent experiments. 4. Supportive Care: Ensure animals have free access to water to prevent dehydration, especially if diarrhea is present. |
| Muscle Tremors | Overstimulation of central muscarinic receptors. | 1. Quantify Tremor: Use a scoring system or an automated recording device to objectively measure the intensity and frequency of tremors. 2. Administer Antagonist: Co-administration of a centrally-acting muscarinic antagonist like scopolamine or atropine can suppress tremors. Be aware this will also block central therapeutic effects. 3. Dose-Response: Perform a dose-response study for this compound to find a dose that minimizes tremors while retaining the desired central activity. |
| Bradycardia (slow heart rate) and Hypotension (low blood pressure) | Stimulation of M2 muscarinic receptors in the heart. | 1. Monitor Vital Signs: Continuously monitor heart rate and blood pressure if possible. 2. Pharmacological Intervention: Administer an anticholinergic like atropine or glycopyrrolate. These are standard treatments for anesthetic-induced bradycardia and act by blocking acetylcholine's effect on the heart's M2 receptors. 3. Consult Veterinarian: Cardiovascular side effects can be serious. Always consult with the institutional veterinarian for appropriate monitoring and intervention strategies. |
| Variable or Unexpected Results | Differences in drug absorption, metabolism, or receptor sensitivity between animals. | 1. Standardize Procedures: Ensure consistent administration routes, volumes, and timing. 2. Check Animal Strain: Different rodent strains can exhibit varied responses to cholinergic agents. 3. Control for Environmental Factors: Stress and other environmental factors can influence autonomic nervous system tone and affect the outcome. |
Data Presentation: Anticholinergic Dosing
The following table provides starting points for doses of anticholinergic agents used to counteract cholinergic side effects in rodents, based on published literature for similar compounds. Note: These are illustrative doses; optimal doses must be determined empirically for your specific this compound dose and animal model.
| Antagonist | Animal Model | Dose Range | Route | Effect / Target Symptom | Reference |
| Atropine | Rat | 0.3 mg/kg | SC | Antagonized physostigmine-induced tremor | |
| Scopolamine | Rat | 0.0156 - 0.25 mg/kg | IP | Suppressed galantamine-induced tremor | |
| Methscopolamine | Rat | Not Specified | N/A | Reduced oxotremorine-induced salivation & chromodacryorrhea |
Experimental Protocols
Protocol 1: Co-Administration of this compound and a Peripheral Muscarinic Antagonist
Objective: To mitigate peripheral cholinergic side effects (e.g., salivation) while studying the central effects of this compound.
Methodology:
-
Animal Model: Specify species, strain, sex, and age (e.g., Male Sprague-Dawley rats, 250-300g).
-
Acclimation: Acclimate animals to the housing and handling conditions for at least 7 days prior to the experiment.
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile 0.9% saline) to the desired concentration.
-
Dissolve glycopyrrolate in sterile 0.9% saline to the desired concentration.
-
-
Administration:
-
Administer glycopyrrolate (e.g., via subcutaneous (SC) or intraperitoneal (IP) injection) 15-30 minutes before the administration of this compound. This allows the antagonist to reach its receptors before the agonist is introduced.
-
Administer this compound via the desired route for the primary study (e.g., SC, IP, or oral gavage).
-
-
Monitoring and Scoring of Side Effects:
-
Establish a clear scoring system for cholinergic signs (e.g., 0=absent, 1=mild, 2=moderate, 3=severe) for salivation, tremors, etc.
-
Observe each animal for a set period (e.g., 15 minutes) at consistent times post-Aceclidine dosing (e.g., 15, 30, 60, and 120 minutes).
-
Record the scores for each side effect at each time point.
-
-
Data Analysis: Compare the scores of animals receiving this compound + glycopyrrolate to those receiving this compound + vehicle to quantify the reduction in side effects.
Protocol 2: Quantification of Tremor
Objective: To objectively measure the intensity of this compound-induced tremors.
Methodology:
-
Apparatus: Utilize a tremor-sensitive platform or an accelerometer-based system that can record and quantify animal movement. A simple and accurate device can be constructed to record tremor intensity in unrestrained rats.
-
Procedure:
-
Administer this compound to the animal.
-
Place the animal in the recording chamber.
-
Record activity for a defined period (e.g., 30-60 minutes) post-injection.
-
-
Data Analysis:
-
Analyze the recordings to isolate the frequency band associated with parkinsonian-like tremor (typically 3-7 Hz in rats).
-
Calculate the total power or amplitude within this frequency band as an objective measure of tremor intensity.
-
Compare the tremor intensity across different doses of this compound to establish a dose-response relationship.
-
Visualizations
References
Technical Support Center: Accounting for Aceclidine Hydrolysis in Pharmacokinetic Modeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with aceclidine hydrolysis during pharmacokinetic (PK) modeling. The following question-and-answer formatted guides offer insights into experimental design, troubleshooting common issues, and accurately interpreting data.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound and why is it significant for pharmacokinetic studies?
A1: The primary degradation pathway for this compound is the hydrolysis of its acetate ester group. This reaction yields (S)-3-Quinuclidinol and acetic acid, rendering the drug inactive[1][2]. This rapid degradation is a critical consideration in pharmacokinetic studies for several reasons:
-
Underestimation of Parent Drug Exposure: Rapid hydrolysis can lead to difficulty in quantifying this compound in biological samples, potentially resulting in an underestimation of its true exposure and an inability to calculate its half-life[3].
-
Challenges in Bioanalysis: The instability of this compound in biological matrices (like plasma or tissue homogenates) necessitates special handling procedures to prevent ex vivo degradation during sample collection, processing, and storage.
-
Active Metabolite: The primary metabolite, (S)-3-Quinuclidinol, may have its own pharmacological activity that needs to be characterized and accounted for in the overall assessment of the drug's effects.
-
Impact on Formulation: The stability of this compound is highly dependent on pH and temperature, which is a key consideration for the development of stable formulations[1][2]. Ophthalmic solutions of this compound are typically formulated at an acidic pH (e.g., 4.5-5.5) to improve stability.
Q2: What factors influence the rate of this compound hydrolysis?
A2: The rate of this compound hydrolysis is significantly influenced by:
-
pH: this compound is most stable in weakly acidic conditions. As the pH becomes more acidic or alkaline, the rate of hydrolysis increases. This often results in a V-shaped or U-shaped pH-rate profile.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is crucial to maintain low temperatures during sample handling and storage.
-
Enzymes: In vivo, the hydrolysis of this compound is catalyzed by esterase enzymes present in plasma and various tissues.
Q3: How can I prevent the ex vivo hydrolysis of this compound in my biological samples?
A3: To minimize ex vivo hydrolysis of this compound in plasma or tissue samples, consider the following strategies:
-
Rapid Cooling: Immediately place collected samples on ice and process them at low temperatures.
-
Acidification: Lower the pH of the sample by adding a small amount of an acidic buffer to bring it to a more stable pH range (e.g., pH 4-5).
-
Esterase Inhibitors: Add esterase inhibitors, such as sodium fluoride or dichlorvos, to the collection tubes to block enzymatic degradation. The choice and concentration of the inhibitor should be carefully validated to ensure it does not interfere with the analytical method.
-
Immediate Analysis or Freezing: Analyze the samples as quickly as possible after collection. If immediate analysis is not feasible, freeze the samples at -80°C. It is also advisable to minimize freeze-thaw cycles by aliquoting samples into single-use tubes.
Q4: How is this compound's hydrolysis incorporated into a pharmacokinetic model?
A4: Accounting for this compound's hydrolysis in a PK model can be complex. Physiologically based pharmacokinetic (PBPK) models are often employed for this purpose. These models can incorporate:
-
First-pass metabolism: The hydrolysis in the gut and liver after oral administration can be modeled.
-
Systemic clearance: The enzymatic hydrolysis in the blood and other tissues can be included as a clearance pathway.
-
In vitro data: Experimentally determined hydrolysis rates at different pH values and in the presence of tissue homogenates can be used to inform the model parameters.
Challenges in PBPK modeling include obtaining accurate in vitro to in vivo extrapolation and dealing with the lack of plasma concentration data for the parent drug.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable this compound concentrations in in vitro experiments.
| Potential Cause | Recommended Solution |
| Improper storage of this compound stock solutions. | Store solid this compound at -20°C, protected from moisture and light. For solutions, store at 2-8°C and prepare fresh working solutions for each experiment. |
| Inaccurate solution preparation. | Verify weighing and dilution procedures. Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of stock and working solutions. |
| Precipitation of this compound in the experimental buffer. | This compound hydrochloride is generally water-soluble. If using other solvents or buffers, confirm solubility. Gentle warming or sonication can aid dissolution, but be cautious of temperature-induced degradation. |
| pH shifts in the buffer during the experiment. | Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment, especially if the reaction produces acidic or basic byproducts. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid degradation from repeated freezing and thawing. |
Issue 2: Rapid disappearance of this compound in plasma samples, preventing accurate quantification.
| Potential Cause | Recommended Solution |
| High esterase activity in the plasma. | Add an esterase inhibitor (e.g., sodium fluoride) to the blood collection tubes. The effectiveness of the inhibitor should be tested and validated. |
| Unfavorable pH of the plasma for this compound stability. | Acidify the plasma samples immediately after collection to a pH of 4-5 to slow down chemical hydrolysis. |
| Elevated temperature during sample handling and processing. | Keep samples on ice at all times and use refrigerated centrifuges and other equipment. |
| Delayed sample processing. | Process the blood samples to obtain plasma as quickly as possible after collection. |
| Inadequate storage conditions. | Store plasma samples at -80°C until analysis. |
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolysis of (S)-Aceclidine at 25°C
| pH | Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (hours) (Illustrative) |
| 2.0 | 5.0 x 10⁻⁵ | 3.85 |
| 4.0 | 1.0 x 10⁻⁶ | 192.5 |
| 5.0 | 5.0 x 10⁻⁷ | 385 |
| 7.0 | 2.0 x 10⁻⁶ | 96.25 |
| 9.0 | 2.5 x 10⁻⁵ | 7.7 |
Note: This table is based on typical pseudo-first-order kinetics for similar ester-containing compounds and is for illustrative purposes only. Actual rates for this compound should be determined experimentally.
Table 2: Pharmacokinetic Parameters of (S)-3-Quinuclidinol Following Ophthalmic Administration of this compound
| Analyte | Cmax (ng/mL) | AUC₀₋t (hr*ng/mL) |
| (S)-3-Quinuclidinol | 2,114 | 4,899 |
Data represents mean values observed in human subjects after once-daily administration for 8 days.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer at pH 4-5).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature and collect samples at shorter time intervals (e.g., 5, 15, 30, and 60 minutes) due to the faster reaction rate.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Incubate at room temperature and monitor the degradation over time.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 70°C) in a neutral pH buffer.
-
-
Photostability:
-
Expose the stock solution to light conditions as specified in ICH Q1B guidelines. Keep a control sample protected from light.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
This method provides a starting point for developing a validated HPLC method to quantify this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 215 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: this compound Hydrolysis Pathway
Caption: Workflow for this compound Stability Study
Caption: this compound M3 Receptor Signaling Pathway
References
Selecting the appropriate vehicle for Aceclidine administration
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle for Aceclidine administration. It includes frequently asked questions, detailed experimental protocols, and key data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to prepare a high-concentration stock solution of this compound?
A1: For creating a high-concentration primary stock, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO at concentrations up to 100 mg/mL.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1] When preparing for biological experiments, it is crucial to make further dilutions in aqueous buffers or isotonic saline to ensure that the final concentration of the organic solvent is insignificant, as solvents may have physiological effects.[2]
Q2: How do I prepare an aqueous solution of this compound for my experiments?
A2: For aqueous solutions, it is highly recommended to use the hydrochloride (HCl) salt of this compound. This compound hydrochloride has good solubility in aqueous buffers.[2][3] For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL. To prepare, directly dissolve the crystalline solid in the desired aqueous buffer. It is not recommended to store aqueous solutions for more than one day to avoid degradation.
Q3: What are the primary stability concerns when working with this compound in solution?
A3: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its acetate ester group, which yields inactive 3-quinuclidinol and acetic acid. This process is highly dependent on the pH and temperature of the solution. This compound exhibits its highest stability in the weakly acidic range (pH 4-5). As the pH becomes more acidic or alkaline, the rate of degradation increases. Therefore, it is critical to prepare aqueous solutions fresh for each experiment and consider the pH of your vehicle.
Q4: I am observing precipitation when diluting my DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue when the final concentration of the compound exceeds its aqueous solubility limit. To resolve this:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound.
-
Increase the Solvent Percentage: While not ideal for many biological assays, slightly increasing the final percentage of DMSO may help. However, always run a vehicle control to account for any solvent effects. The final DMSO concentration should typically be kept below 0.5% for most cell-based assays.
-
Use a Different Vehicle: For in vivo studies or challenging in vitro systems, consider using a vehicle containing solubility enhancers like cyclodextrins. A vehicle such as 10% DMSO in a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline solution can significantly improve solubility.
-
Use the Hydrochloride Salt: If you are not already, switch to this compound HCl, which has much higher intrinsic aqueous solubility.
Q5: What vehicle should I use for in vivo administration (e.g., subcutaneous or intraperitoneal injection)?
A5: For systemic in vivo administration, the vehicle must be sterile and biocompatible. Common choices include:
-
Sterile Saline (0.9% NaCl): The most common vehicle for water-soluble compounds. Best used with this compound HCl.
-
Phosphate-Buffered Saline (PBS): Ensure the pH is within a stable range for this compound (ideally slightly acidic if possible, though physiological pH of 7.4 is standard).
-
Formulations with Co-solvents/Excipients: If solubility is an issue, a formulation like 10% DMSO + 90% (20% SBE-β-CD in Saline) can be used. Always ensure the excipients are non-toxic and appropriate for the specific route of administration. For topical ophthalmic studies, a balanced salt solution is a suitable vehicle control.
Quantitative Data: Solubility Profile
The following table summarizes the solubility of this compound and its hydrochloride salt in various solvents.
| Compound Form | Solvent | Concentration | Temperature | Notes | Source(s) |
| This compound | DMSO | ~30 mg/mL | Ambient | - | |
| This compound | DMSO | 100 mg/mL | Ambient | Requires sonication | |
| This compound | Ethanol | ≤30 mg/mL | Ambient | - | |
| This compound | Dimethyl Formamide (DMF) | ~30 mg/mL | Ambient | - | |
| This compound HCl | Water (H₂O) | ≥15 mg/mL | ~60 °C | - | |
| This compound HCl | PBS (pH 7.2) | ~10 mg/mL | Ambient | - |
Experimental Protocols
Protocol 1: Preparation of a 100 mM High-Concentration Stock in DMSO
-
Materials: this compound (free base, MW: 169.22 g/mol ), high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of this compound powder. For 1 mL of a 100 mM stock, weigh 16.92 mg.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (e.g., 1 mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 mg/mL Aqueous Solution for In Vitro Use
-
Materials: this compound hydrochloride (HCl, MW: 205.68 g/mol ), sterile Phosphate-Buffered Saline (PBS, pH 7.2), sterile 15 mL conical tube, vortex mixer.
-
Procedure:
-
Weigh 10 mg of this compound HCl and add it to the sterile conical tube.
-
Add 1 mL of sterile PBS (pH 7.2).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution but be mindful of potential degradation.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Crucially, prepare this solution fresh on the day of the experiment and do not store it for more than one day.
-
Protocol 3: Preparation of a Vehicle for In Vivo Subcutaneous Injection
This protocol describes the preparation of a vehicle using a cyclodextrin for enhanced solubility, suitable for animal studies.
-
Materials: this compound (free base or HCl), DMSO, Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile saline (0.9% NaCl), sterile tubes, vortex mixer.
-
Procedure:
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2g of SBE-β-CD in 10 mL of sterile saline. Vortex until fully dissolved. Filter sterilize this solution through a 0.22 µm filter.
-
Prepare Primary Stock: Create a concentrated stock of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.
-
Prepare Final Formulation:
-
On the day of the experiment, calculate the required volume of the DMSO stock. The final formulation should contain no more than 10% DMSO.
-
In a sterile tube, add 9 parts of the sterile 20% SBE-β-CD in saline solution (e.g., 900 µL).
-
Slowly, while vortexing, add 1 part of the this compound DMSO stock (e.g., 100 µL) to the cyclodextrin solution. This sequential addition is critical to prevent precipitation.
-
The final vehicle will be 10% DMSO + 90% (20% SBE-β-CD in Saline).
-
-
Administer the freshly prepared solution to the animals. Always include a control group that receives the vehicle alone.
-
Visual Guides
References
Technical Support Center: Validating a Stability-Indicating HPLC Method for Aceclidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Aceclidine.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it crucial for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, impurities, and formulation excipients.[1] It is essential for determining the shelf-life and storage conditions of the drug product and is a regulatory requirement for new drug applications.[2] For this compound, which is an ester and susceptible to hydrolysis, a stability-indicating method is critical to ensure that the measurements of the intact drug are not skewed by its breakdown products.
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its acetate ester group. This reaction yields 3-quinuclidinol and acetic acid, which are inactive. This hydrolysis can be catalyzed by both acidic and basic conditions and is also facilitated by esterase enzymes in vivo. The rate of this degradation is significantly influenced by pH and temperature.
Q3: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are performed to intentionally degrade the drug substance to ensure the analytical method can separate the drug from its degradants.[2][3] Typical stress conditions for this compound include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.
Q4: What are the key validation parameters for a stability-indicating HPLC method for this compound?
According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature and monitor the degradation. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, then dilute for analysis.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours. Prepare solutions of the stressed solid and dilute the stressed solution for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. A control sample should be kept in the dark. Dilute the exposed and control samples for analysis.
-
Analysis: Analyze all samples by the developed HPLC method to assess the separation of the this compound peak from any degradation product peaks.
Example HPLC Method Parameters
Based on common practices for similar compounds, a starting point for an HPLC method for this compound could be:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a gradient or isocratic elution. A common starting point is a 70:30 (v/v) ratio of buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the UV spectrum of this compound, a wavelength around 210 nm is likely appropriate. |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Presentation: Illustrative Validation Data
The following tables represent typical data obtained during the validation of a stability-indicating HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150,234 |
| 25 | 375,678 |
| 50 | 751,345 |
| 75 | 1,126,012 |
| 100 | 1,502,567 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15012x + 1234 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Table 3: Precision Data
| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | % RSD |
| Repeatability | 50 | 50.1, 49.8, 50.3, 50.0, 49.9, 50.2 | 0.35 |
| Intermediate Precision | 50 | 50.5, 49.7, 50.6, 50.1, 49.9, 50.4 | 0.68 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Table 5: Robustness Study
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | 6.2 | 1.1 |
| 1.1 | 5.3 | 1.1 | |
| Mobile Phase pH | 3.4 | 5.8 | 1.2 |
| 3.6 | 5.7 | 1.1 | |
| Column Temperature (°C) | 28 | 5.9 | 1.1 |
| 32 | 5.6 | 1.1 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound | - Interaction with active silanol groups on the column packing. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column. - Reduce the sample concentration. - Adjust the mobile phase pH to ensure this compound is in a single ionic form (e.g., pH 3.5). |
| Poor Resolution Between this compound and Degradation Products | - Inadequate mobile phase strength. - Incorrect mobile phase composition. | - Optimize the mobile phase ratio (e.g., increase the aqueous component to increase retention). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Consider a gradient elution program. |
| Baseline Noise or Drift | - Contaminated mobile phase. - Air bubbles in the system. - Detector lamp aging. | - Filter all mobile phase components. - Degas the mobile phase thoroughly. - Purge the pump and detector. - Check the detector lamp's energy output. |
| Pressure Fluctuations | - Air bubbles in the pump. - Leaks in the system. - Salt precipitation from the buffer. | - Purge the pump. - Check all fittings for leaks. - Ensure the buffer is fully dissolved and consider flushing the system with water after use. |
| No Peaks Detected | - Incorrect injection. - Detector is off or malfunctioning. - No sample in the vial. | - Check the autosampler for proper operation. - Ensure the detector lamp is on and the correct wavelength is set. - Verify the sample vial contains the solution. |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Relationship of validation parameters to a stability-indicating method.
References
Validation & Comparative
Aceclidine and Pilocarpine: A Comparative Analysis of Muscarinic Receptor Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two well-known muscarinic acetylcholine receptor agonists, aceclidine and pilocarpine. The information presented herein is compiled from multiple in-vitro studies to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity Data
The binding affinities of this compound and pilocarpine for the five muscarinic acetylcholine receptor subtypes (M1-M5) are summarized below. The data is presented as the inhibitor constant (Kᵢ) and the half-maximal effective concentration (EC₅₀), providing insights into both the binding affinity and functional potency of these compounds.
| Compound | Receptor Subtype | Kᵢ (μM) | EC₅₀ (nM) | Reference |
| This compound (S-enantiomer) | M1 | - | 130 | [1][2] |
| M2 | - | 30 | [1][2] | |
| M3 | - | 100 | [1] | |
| M4 | - | 40 | ||
| M5 | - | 160 | ||
| Pilocarpine | M1 | 0.64 | - | |
| M2 | 0.56 | - | ||
| M3 | 1.61 | - |
Note: Kᵢ values represent the concentration of the drug that will bind to half of the receptors in the absence of the natural ligand. Lower Kᵢ values indicate higher binding affinity. EC₅₀ values represent the concentration of a drug that gives a half-maximal response. Lower EC₅₀ values indicate greater potency. Data for this compound is for its more potent (S)-enantiomer. A direct comparison study with Kᵢ values for both compounds across all subtypes was not available in the reviewed literature.
Experimental Protocols
The data presented in this guide were primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and pilocarpine for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype (e.g., from Chinese Hamster Ovary (CHO) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor gene) are prepared.
-
Incubation: These membranes are incubated with a constant concentration of a radiolabeled ligand known to bind to the muscarinic receptor (e.g., [³H]-N-methylscopolamine or [³H]-Quinuclidinyl benzilate).
-
Competition: Varying concentrations of the unlabeled test compound (this compound or pilocarpine) are added to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays
These assays measure the biological response elicited by the binding of a compound to its receptor, providing a measure of its potency (EC₅₀).
Objective: To determine the functional potency of this compound and pilocarpine at different muscarinic receptor subtypes.
Methodology for Gq/11-coupled Receptors (M1, M3, M5): Phosphoinositide Hydrolysis Assay
-
Cell Culture: CHO cells stably expressing the M1, M3, or M5 receptor subtype are cultured.
-
Labeling: The cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with various concentrations of the agonist (this compound or pilocarpine).
-
Extraction: The reaction is stopped, and the inositol phosphates (IPs) are extracted.
-
Quantification: The accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined.
Methodology for Gi/o-coupled Receptors (M2, M4): Inhibition of cAMP Accumulation Assay
-
Cell Culture: CHO cells stably expressing the M2 or M4 receptor subtype are cultured.
-
Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to stimulate the production of cyclic AMP (cAMP), in the presence of varying concentrations of the muscarinic agonist (this compound or pilocarpine).
-
Lysis and Quantification: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (EC₅₀) is determined.
Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades depending on the receptor subtype.
M1, M3, and M5 Receptor Signaling
These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist like this compound or pilocarpine, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Gq-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.
M2 and M4 Receptor Signaling
These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of other effector proteins, such as ion channels.
Caption: Gi-coupled signaling pathway for M2 and M4 muscarinic receptors.
Summary of Comparison
-
Pilocarpine demonstrates a relatively non-selective binding profile for M1, M2, and M3 receptors, with Kᵢ values in the sub-micromolar to low micromolar range. It is often described as a partial agonist. In some cellular contexts and depending on the signaling pathway being measured, pilocarpine can even act as an antagonist at the M3 receptor.
-
(S)-Aceclidine shows functional potency in the nanomolar range across all five muscarinic receptor subtypes. It acts as a full or partial agonist depending on the receptor subtype and the specific response being measured. Notably, this compound is reported to have a greater separation between its miotic effect and its effect on ciliary muscle contraction compared to pilocarpine, which may be attributed to its differential receptor interactions.
-
One study in isolated rabbit iris muscle suggested that this compound binds to high- and low-affinity states of the muscarinic receptor, while pilocarpine binds to a single affinity state, indicating different modes of interaction with the receptor.
This comparative guide highlights the distinct pharmacological profiles of this compound and pilocarpine. While both are muscarinic agonists, their differences in receptor binding affinity, functional potency, and interaction with receptor states can lead to varied physiological and therapeutic effects. Researchers are encouraged to consider these nuances when designing experiments and interpreting results.
References
A Comparative Analysis of Aceclidine and Cevimeline for the Treatment of Xerostomia
For Immediate Release
This guide provides a detailed comparative analysis of Aceclidine and Cevimeline, two muscarinic acetylcholine receptor agonists, for their potential application in the treatment of xerostomia (dry mouth). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor selectivity, and available clinical and preclinical data.
Introduction
Xerostomia, a common and debilitating condition characterized by a subjective sensation of dry mouth, often results from reduced saliva production. It is a hallmark symptom of Sjögren's syndrome and a frequent side effect of radiation therapy for head and neck cancers, as well as numerous medications. The primary therapeutic strategy for xerostomia involves the stimulation of residual salivary gland function, predominantly through the activation of muscarinic acetylcholine receptors.
Cevimeline is a well-established muscarinic agonist approved for the treatment of xerostomia in patients with Sjögren's syndrome.[1] this compound, another muscarinic agonist, is primarily recognized for its use in ophthalmology to induce miosis for the treatment of glaucoma and presbyopia.[2] However, its systemic effects, including the potential for increased salivation, warrant a comparative evaluation against the current standard of care.
Mechanism of Action and Signaling Pathway
Both this compound and Cevimeline exert their effects by acting as agonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors. The stimulation of M1 and M3 receptor subtypes, prevalent in salivary glands, is crucial for inducing saliva secretion.[1][3][4] Activation of these receptors triggers a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which is a key event in initiating the secretion of saliva from acinar cells.
Receptor Selectivity
While both drugs target M1 and M3 receptors, their selectivity profiles across all muscarinic receptor subtypes (M1-M5) may influence their overall efficacy and side-effect profiles. The table below summarizes the available data on the functional potency (EC50) of (S)-Aceclidine and Cevimeline at each receptor subtype.
| Receptor Subtype | (S)-Aceclidine EC50 (nM) | Cevimeline EC50 (µM) | Primary Location of Interest for Xerostomia |
| M1 | 130 | 0.023 | Salivary Glands |
| M2 | 30 | 1.04 | Heart |
| M3 | 100 | 0.048 | Salivary Glands, Smooth Muscle |
| M4 | 40 | 1.31 | Central Nervous System |
| M5 | 160 | 0.063 | Central Nervous System |
Data for (S)-Aceclidine is derived from functional assays in transfected CHO cells measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4).
Comparative Efficacy and Safety
A direct head-to-head clinical trial comparing this compound and Cevimeline for xerostomia has not been conducted. Therefore, this analysis is based on individual clinical trial data for Cevimeline and preclinical and side-effect data for this compound.
Cevimeline: Clinical Data in Xerostomia
Cevimeline has been extensively studied in patients with xerostomia, particularly those with Sjögren's syndrome and radiation-induced xerostomia. Clinical trials have consistently demonstrated its efficacy in increasing salivary flow and improving patient-reported symptoms of dry mouth.
| Study Identifier | Patient Population | Dosage | Primary Efficacy Endpoint(s) | Key Findings | Common Adverse Events |
| Fife et al., 2002 | Sjögren's Syndrome | 30 mg and 60 mg TID for 6 weeks | Global evaluation of dry mouth, salivary flow | Both doses showed significant improvement in dry mouth symptoms and salivary flow compared to placebo. | Nausea, gastrointestinal disorders (more frequent with 60 mg dose) |
| Petrone et al., 2002 | Sjögren's Syndrome | 15 mg and 30 mg TID for 12 weeks | Global assessment of dryness, salivary and tear flow | 30 mg dose showed statistically significant improvements in subjective symptoms of dry mouth and increased salivary flow. | Headache, increased sweating, abdominal pain, nausea |
| Chambers et al., 2007 | Radiation-induced Xerostomia | 30 mg TID (escalated to 45 mg TID if no improvement) for 12 weeks | Global evaluation of oral dryness, unstimulated salivary flow | One of two studies showed significant improvement in subjective dry mouth. Both studies showed significant increases in unstimulated salivary flow. | Increased sweating |
This compound: Evidence for Sialogogic Effects
Clinical data for this compound in the context of xerostomia is currently unavailable. Its primary development has been for ophthalmic indications. However, preclinical studies and the systemic side-effect profile from ophthalmic trials suggest a potential for stimulating salivation.
-
Preclinical Evidence: A study on the enantiomers of this compound demonstrated its activity at M3 muscarinic receptors in the rat parotid gland, which are the primary receptors mediating salivation. Another study noted sialogogic effects in mice.
-
Systemic Side Effects: In clinical trials for ophthalmic use and in cases of accidental ingestion, "increased salivation" has been reported as a systemic side effect of this compound. This indicates that systemically absorbed this compound can act on salivary gland receptors.
Experimental Protocols
Cevimeline Clinical Trial Methodology (Representative)
A common methodology in Cevimeline clinical trials for xerostomia involves a randomized, double-blind, placebo-controlled design.
Inclusion Criteria (General Example):
-
Diagnosis of Sjögren's syndrome or history of radiation therapy to the head and neck.
-
Subjective symptoms of dry mouth.
-
Demonstrable, albeit reduced, salivary gland function.
Efficacy Assessments:
-
Objective: Measurement of unstimulated and stimulated whole salivary flow rates.
-
Subjective: Patient-reported outcomes using visual analog scales (VAS) or global assessments of oral dryness.
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Vital signs and laboratory tests.
Discussion and Future Directions
Cevimeline is a proven and effective treatment for xerostomia, with a well-documented clinical profile. This compound, while not clinically evaluated for this indication, demonstrates a pharmacological rationale for potential efficacy due to its action on M3 muscarinic receptors and observed sialogogic side effects.
The receptor selectivity data suggests that both drugs are potent agonists at M1 and M3 receptors. A key area for future research would be to conduct preclinical studies directly comparing the sialogogic potency and duration of action of this compound and Cevimeline. Following promising preclinical results, clinical trials would be necessary to establish the efficacy, optimal dosage, and safety of this compound for the treatment of xerostomia. Such studies should ideally include a head-to-head comparison with Cevimeline to determine its relative therapeutic value.
Conclusion
Cevimeline remains the established muscarinic agonist for the treatment of xerostomia based on extensive clinical evidence. This compound presents a plausible, yet unevaluated, alternative. Further research is required to determine if its pharmacological profile translates into clinical benefit for patients suffering from dry mouth. The data presented in this guide is intended to inform such future research and development efforts.
References
A Comparative Guide to the Cross-Validation of Aceclidine Quantification by HPLC and LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pharmaceutical compounds is fundamental to pharmacokinetic, toxicokinetic, and clinical monitoring studies. This guide presents a comparative analysis of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Aceclidine.
This compound is a muscarinic acetylcholine receptor partial agonist, and its precise measurement in biological matrices is crucial for understanding its therapeutic effects and safety profile. This document provides a detailed comparison of HPLC and LC-MS/MS, supported by representative experimental protocols and performance data, to assist in the selection of the most appropriate analytical method for specific research needs. While specific cross-validation data for this compound is not widely published, this guide synthesizes established validation principles and data from analogous small molecules to provide a practical framework.
Methodologies at a Glance: HPLC vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique that separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For quantification, HPLC is often coupled with a UV-Vis detector, which measures the analyte's absorbance of light at a specific wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. After chromatographic separation, the analyte is ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratios. This technique offers superior specificity and lower detection limits compared to HPLC-UV.[1]
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and budget considerations. LC-MS/MS generally offers significantly lower limits of quantification, making it the preferred method for bioanalytical studies where trace levels of the analyte are expected.[2]
| Performance Parameter | HPLC-UV (Representative Data) | LC-MS/MS (Representative Data) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (Repeatability, %RSD) | < 2.0% | < 15% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.05-0.5 ng/mL |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | ~0.1-1.0 ng/mL |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds. | High; based on specific mass transitions, minimizing matrix interference. |
| Throughput | Moderate | High; faster run times are often achievable. |
| Cost (Instrument & Consumables) | Lower | Higher |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound using both HPLC and LC-MS/MS. These protocols are based on established methods for similar small molecules and should be optimized and validated for specific laboratory conditions and matrices.
HPLC-UV Method for this compound Quantification
This protocol is a starting point for developing a stability-indicating HPLC method for this compound.[3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., ~215 nm).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound hydrochloride in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution (from biological matrix): Perform a protein precipitation or liquid-liquid extraction. For protein precipitation, add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Method for this compound Quantification in Biological Matrices
This protocol outlines a sensitive method for quantifying this compound in plasma, adapted from methodologies for other small molecule drugs.[1]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 column with smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) to product ion (Q3) transition to be determined (e.g., based on the molecular weight of this compound).
-
Internal Standard (e.g., a stable isotope-labeled this compound): A corresponding specific MRM transition.
-
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the cross-validation of the HPLC and LC-MS/MS methods for this compound quantification.
Caption: Cross-validation workflow for this compound quantification.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs of the research. HPLC-UV is a cost-effective and reliable method suitable for routine analysis of bulk drug or pharmaceutical formulations where high concentrations of the analyte are expected. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies in complex matrices, such as plasma or urine, where low concentrations of this compound need to be accurately measured. The cross-validation of these two methods is essential to ensure data consistency and reliability when transitioning between different analytical platforms during drug development.
References
A Comparative Analysis of In Vivo Efficacy: Aceclidine vs. Pilocarpine Eye Drops
For Immediate Release to the Scientific Community
In the landscape of ophthalmic therapeutics, particularly for the management of glaucoma and presbyopia, muscarinic receptor agonists have long been a cornerstone of treatment. Among these, pilocarpine has historically been the most widely utilized agent. However, the emergence of aceclidine, a more selective muscarinic agonist, presents a paradigm shift, offering potentially improved efficacy and a more favorable side-effect profile. This guide provides a comprehensive in vivo comparison of this compound and pilocarpine eye drops, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Muscarinic Agonists
Both this compound and pilocarpine exert their effects by stimulating muscarinic acetylcholine receptors in the eye. These receptors are G-protein coupled and are abundant in the iris sphincter and ciliary muscles. Contraction of the iris sphincter muscle leads to miosis (pupil constriction), which increases the depth of focus and is beneficial in presbyopia. Contraction of the ciliary muscle enhances the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP) in glaucoma.
The key distinction between the two lies in their receptor selectivity. This compound exhibits a significantly higher selectivity for the muscarinic receptors on the iris sphincter muscle over the ciliary muscle.[1][2] In contrast, pilocarpine is a non-selective muscarinic agonist, stimulating both muscle groups more indiscriminately.[3][4] This difference in selectivity is the primary determinant of their varying clinical profiles.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key performance indicators of this compound and pilocarpine eye drops based on available clinical trial data.
Table 1: Efficacy in Presbyopia Treatment
| Parameter | This compound | Pilocarpine | Source(s) |
| Concentration(s) Studied | 1.44%, 1.75% | 0.4%, 1.25% | [3] |
| Onset of Action | ~30 minutes | ~15-30 minutes | |
| Duration of Action | Up to 10 hours | Up to 6-8 hours | |
| Near Vision Improvement | 71% of participants gained ≥3 lines of near visual acuity at 3 hours. | >30% of participants gained ≥3 lines of near visual acuity. | |
| Pupil Constriction | Achieves pupil diameter <2.0 mm. | Generally achieves pupil diameter of 2.0-2.5 mm. |
Table 2: Efficacy in Glaucoma Treatment (IOP Reduction)
| Parameter | This compound | Pilocarpine | Source(s) |
| Concentration(s) Studied | 2% | 2% | |
| IOP Reduction | Similar IOP-lowering effect to pilocarpine. | Significant IOP reduction (e.g., 3.9 mmHg in one study). | |
| Effect on Aqueous Outflow | Increases outflow facility. | Increases outflow facility. |
Table 3: Comparative Side Effect Profile
| Side Effect | This compound | Pilocarpine | Source(s) |
| Myopic Shift | Minimal (~ -0.13 D) | Significant (~ -1.25 D) | |
| Accommodative Spasm/Brow Ache | Less frequent and milder | More frequent and pronounced | |
| Headache | Reported, generally mild | More common | |
| Instillation Site Irritation | Mild and transient | Common | |
| Dim Vision | Reported (due to miosis) | Reported (due to miosis) |
Experimental Protocols
While a single, unified protocol for a head-to-head comparison is not publicly available, a representative experimental design for a clinical trial comparing the in vivo efficacy of this compound and pilocarpine eye drops would typically involve the following:
Study Design: A randomized, double-masked, crossover, or parallel-group clinical trial.
Participant Population:
-
For Presbyopia Studies: Adults aged 40-65 with a diagnosis of presbyopia, demonstrating difficulty with near vision tasks.
-
For Glaucoma Studies: Adults with a diagnosis of open-angle glaucoma or ocular hypertension, with a baseline intraocular pressure within a specified range.
Inclusion Criteria:
-
Best-corrected distance visual acuity of 20/25 or better in each eye.
-
Ability to read and understand the study procedures and provide informed consent.
-
Willingness to discontinue any current eye drops for a specified washout period.
Exclusion Criteria:
-
History of ocular surgery or trauma.
-
Presence of other ocular diseases that could interfere with the study outcomes (e.g., cataracts, macular degeneration).
-
Known hypersensitivity to any of the study medications.
-
Use of any systemic medications that could affect intraocular pressure or pupil size.
Interventions:
-
This compound ophthalmic solution (e.g., 1.75%)
-
Pilocarpine ophthalmic solution (e.g., 1.25%)
-
Placebo (vehicle) eye drops
Dosing Regimen: One drop instilled in each eye, once or twice daily, as specified by the protocol.
Outcome Measures:
-
Primary Efficacy Endpoint (Presbyopia): Change from baseline in mesopic, high-contrast, binocular distance-corrected near visual acuity (DCNVA).
-
Primary Efficacy Endpoint (Glaucoma): Mean change from baseline in intraocular pressure (IOP) at specified time points.
-
Secondary Efficacy Endpoints:
-
Change in pupil diameter under photopic and mesopic conditions, measured by pupillometry.
-
Duration of effect on near vision and/or IOP.
-
Change in accommodative amplitude.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (e.g., headache, eye pain, blurred vision, conjunctival hyperemia).
-
Changes in best-corrected distance visual acuity.
-
Slit-lamp biomicroscopy findings.
-
Vital signs.
-
Study Procedures:
-
Screening Visit: Assess eligibility and obtain informed consent.
-
Baseline Visit: Perform baseline measurements of all outcome parameters.
-
Randomization and Treatment: Randomly assign participants to treatment groups and dispense study medication.
-
Follow-up Visits: Conduct follow-up visits at specified intervals (e.g., 1 hour, 3 hours, 6 hours, 10 hours, and on subsequent days/weeks) to repeat outcome measurements.
-
Data Analysis: Analyze the data to compare the efficacy and safety of the different treatment arms.
Visualizing the Mechanisms and Workflow
To better understand the underlying pharmacology and the experimental process, the following diagrams are provided.
References
- 1. ESCRS - All-day Near Vision in View [escrs.org]
- 2. benchchem.com [benchchem.com]
- 3. Differentiating Miotics for Pharmacological Management of Presbyopia | Presbyopia Physician [presbyopiaphysician.com]
- 4. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aceclidine and Other M1 Muscarinic Agonists in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Activation of the M1 receptor is believed to enhance cognitive processes such as learning and memory. This guide provides a comparative overview of aceclidine, a muscarinic agonist, against other notable M1 agonists, with a focus on their performance in preclinical cognitive models. The data presented is compiled from various in vitro and in vivo studies to facilitate an objective comparison for research and drug development purposes.
In Vitro Pharmacological Profiles of M1 Muscarinic Agonists
The binding affinity (Ki) and functional potency (EC50) of a ligand at the M1 receptor, along with its selectivity over other muscarinic subtypes (M2-M5), are critical determinants of its therapeutic potential and side-effect profile. The following table summarizes the in vitro pharmacological data for this compound and other key M1 muscarinic agonists.
Disclaimer: The data presented in the following table are compiled from multiple sources. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, radioligands, and assay methodologies can vary between studies.
| Compound | M1 Ki (nM) | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) |
| (S)-Aceclidine | - | 130[1] | 30[1] | 100[1] | 40[1] | 160[1] |
| Xanomeline | 10 | 91 | - | - | - | - |
| Cevimeline | - | 23 | 1040 | 48 | 1310 | 63 |
| Pilocarpine | 7943 | 832 | - | - | - | - |
In Vivo Efficacy in Cognitive Models
Preclinical cognitive models, such as the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tests, are crucial for evaluating the potential of M1 agonists to improve learning and memory. While in vivo comparative data for this compound against other M1 agonists is limited, the following table summarizes available efficacy data for some of these compounds in scopolamine-induced cognitive deficit models.
| Compound | Cognitive Model | Animal Model | Key Findings |
| Xanomeline | Novel Object Recognition | Rat | Improved scopolamine-induced cognitive impairments |
| Cevimeline | - | Rat | Reverses AF64A-induced cognitive impairments |
Key Experimental Methodologies
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation: The animal is placed in an empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done for 1-2 days.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific period, which can range from a few minutes to 24 hours, depending on the memory phase being tested.
-
Test/Choice Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory in rodents. It requires the animal to use distal cues to locate a hidden platform in a circular pool of opaque water.
Protocol:
-
Apparatus: A large circular pool is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in one of the quadrants.
-
Acquisition Training: The animal undergoes several trials per day for multiple days (e.g., 4-5 days). In each trial, the animal is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the animal is allowed to swim freely for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis: Key metrics include the escape latency during acquisition trials and the percentage of time spent in the target quadrant during the probe trial. A shorter escape latency across training days indicates learning, and a greater preference for the target quadrant in the probe trial indicates spatial memory retention.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq-coupled protein receptor, initiates a signaling cascade that is crucial for synaptic plasticity and cognitive function.
References
A Comparative Safety Profile of Aceclidine and Other Miotics for Ophthalmic Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the safety and pharmacological profile of Aceclidine, a novel miotic agent, against established miotics such as Pilocarpine and Carbachol. The information presented is collated from publicly available clinical trial data and preclinical research to facilitate an objective comparison for drug development and research purposes.
Executive Summary
This compound, a selective muscarinic receptor agonist, has recently gained attention for its role in the management of presbyopia. Its mechanism of action, which is reported to be more selective for the pupillary sphincter over the ciliary muscle, suggests a potentially favorable safety profile compared to non-selective miotics like pilocarpine and carbachol. This guide delves into the specifics of their safety, receptor binding profiles, and the experimental methodologies used to ascertain these characteristics.
Clinical Safety and Tolerability
The safety of ophthalmic miotics is a critical consideration in their clinical use. The following table summarizes the incidence of common adverse events reported in clinical trials for this compound, Pilocarpine, and Carbachol for the treatment of presbyopia.
| Adverse Event | This compound (1.75%)[1] | Pilocarpine (1.25%) | Carbachol (various concentrations) |
| Ocular Events | |||
| Instillation Site Irritation | 20% | 1-5% (Eye Pain/Irritation) | Stinging/Burning (Common)[2] |
| Dim Vision/Visual Impairment | 16% | 1-5% (Blurred Vision)[3] | Blurred Vision (Common)[2] |
| Conjunctival Hyperemia | 8% | 5% (Conjunctival Irritation) | Redness (Frequent)[4] |
| Ocular Hyperemia | 7% | - | - |
| Systemic Events | |||
| Headache | 13% | 5% | Headache (Common) |
Data for Carbachol in presbyopia trials is less consistently reported as monotherapy; reported side effects are often from glaucoma studies or in combination with other agents.
This compound's most frequently reported side effects are generally mild and transient. Pilocarpine also demonstrates a generally mild side effect profile, though headache and blurred vision are notable. For Carbachol, while quantitative data from recent presbyopia-specific trials is sparse, historical use and studies in other indications report similar, and sometimes more pronounced, cholinergic side effects.
Pharmacological Profile: Receptor Selectivity
The differential safety profiles of these miotics can be largely attributed to their varying affinities for muscarinic acetylcholine receptor subtypes. Miotics primarily exert their effect through M3 receptors on the iris sphincter muscle (causing miosis) and the ciliary muscle (causing accommodation). Non-selective agents that strongly activate ciliary muscle M3 receptors are more likely to induce accommodative spasm, leading to side effects like brow ache and myopic shift.
This compound is characterized as a "pupil-selective" miotic, demonstrating a significantly higher affinity for the iris sphincter muscle compared to the ciliary muscle. This selectivity is a key differentiator from pilocarpine and carbachol.
| Mistic | Iris Sphincter vs. Ciliary Muscle Selectivity Ratio |
| This compound | 28:1 |
| Carbachol | ~5:1 |
| Pilocarpine | ~1.5:1 |
The higher selectivity ratio of this compound suggests a reduced potential for ciliary muscle-related side effects, such as induced myopia.
While comprehensive, directly comparable Ki or EC50 values for all three agonists across all five muscarinic receptor subtypes (M1-M5) are not available from a single source, the existing literature indicates the following trends:
-
This compound: Shows functional selectivity for M3 and M1 receptors.
-
Pilocarpine: Generally considered a non-selective muscarinic agonist.
-
Carbachol: A potent, non-selective cholinergic agonist with activity at both muscarinic and nicotinic receptors.
Preclinical Toxicology Profile
Preclinical safety evaluation is a cornerstone of drug development. Below is a summary of the typical non-clinical toxicology studies conducted for ophthalmic drugs like miotics.
| Study Type | This compound | Pilocarpine | Carbachol |
| Acute Toxicity | LD50 established in rodents via multiple routes. | Well-documented toxicity profile, can induce seizures at high systemic doses. | Systemic toxicity includes cholinergic effects like sweating, cramps, and hypotension. |
| Repeat-Dose Ocular Toxicity | No adverse ocular or systemic effects noted in rabbit studies. | Topical administration up to 6% in rabbits showed no significant ocular or systemic toxicities. | Generally well-tolerated locally, systemic absorption can lead to side effects. |
| Genotoxicity | No evidence of mutagenic or clastogenic potential. | Oral formulation studies showed no mutagenic toxicity. | Data not readily available in recent compilations. |
| Reproductive and Developmental Toxicology | No teratogenic effects or maternal toxicity at exposures significantly exceeding clinical levels. | Oral formulation studies showed no reproductive and developmental toxicity. | To be used during pregnancy only if the potential benefit justifies the risk. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of safety data. Below are representative methodologies for key preclinical safety assessments.
Ocular Irritation Study (Modified Draize Test)
A standard method to assess the potential for a substance to cause eye irritation is the rabbit eye test.
Objective: To determine the ocular irritation potential of a test substance following a single instillation.
Methodology:
-
Animal Model: Healthy, adult albino rabbits are used.
-
Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.
-
Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: Ocular reactions are scored using a standardized system (e.g., the Draize scale), which evaluates the cornea, iris, and conjunctiva.
-
Classification: Based on the severity and reversibility of the observed effects, the substance is classified as non-irritating, mildly irritating, moderately irritating, or severely irritating.
In Vitro Receptor Binding Assay
These assays are fundamental in determining the affinity of a drug for its target receptors.
Objective: To quantify the binding affinity (e.g., Ki) of miotics for different muscarinic receptor subtypes.
Methodology:
-
Receptor Source: Membranes from cells engineered to express a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are used.
-
Radioligand: A radiolabeled antagonist with known high affinity for the receptor (e.g., [3H]-N-methylscopolamine) is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, Pilocarpine, or Carbachol).
-
Detection: The amount of radioligand bound to the receptor is measured using scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Visualized Pathways and Workflows
Muscarinic Receptor Signaling in the Eye
References
- 1. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Seizures produced by pilocarpine in mice: a behavioral, electroencephalographic and morphological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical outcomes of combined versus separate carbachol and brimonidine drops in correcting presbyopia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action: Aceclidine vs. Pilocarpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of two prominent muscarinic acetylcholine receptor agonists, Aceclidine and pilocarpine. Both compounds are utilized in ophthalmology for their miotic (pupil-constricting) and intraocular pressure (IOP) lowering effects. This analysis, supported by experimental data, aims to elucidate the differences in their pharmacological profiles, particularly the longevity of their therapeutic effects.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters related to the duration of action of this compound and pilocarpine, based on available clinical and preclinical data.
| Parameter | This compound | Pilocarpine | References |
| Miosis (Pupil Constriction) Duration | Up to 10 hours | 4 to 8 hours | [1][2][3][4] |
| Intraocular Pressure (IOP) Reduction Duration | Sustained effect, at least 7 hours | 4 to 14 hours (formulation dependent) | [5] |
| Receptor Selectivity | Higher selectivity for M3 receptors on the iris sphincter | Less selective, acts on multiple muscarinic receptor subtypes | |
| Onset of Miosis | Approximately 30 minutes | 15 to 30 minutes | |
| Onset of IOP Reduction | Within hours | Approximately 1 hour |
Experimental Protocols
The data presented above is derived from rigorous experimental protocols designed to assess the efficacy and duration of action of these ophthalmic agents. Below are detailed methodologies for key experiments.
Assessment of Miotic Effect in Humans (Clinical Trial Protocol)
This protocol outlines a typical randomized, double-masked, placebo-controlled clinical trial to evaluate the miotic effect of this compound and pilocarpine.
-
Study Design: A crossover or parallel-group study design is employed. In a crossover design, participants receive both treatments (e.g., this compound and pilocarpine) and a placebo in a randomized sequence, with a washout period between each treatment.
-
Participant Population: Healthy volunteers or individuals with presbyopia within a specified age and refractive error range are recruited.
-
Intervention: A single drop of the study drug (e.g., this compound 1.75% ophthalmic solution, pilocarpine 1.25% ophthalmic solution) or placebo is administered to one or both eyes.
-
Measurements:
-
Pupil Diameter: Pupil size is measured at baseline and at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, 8, 10 hours) post-instillation using a pupillometer under mesopic (low light) conditions.
-
Visual Acuity: Near and distance visual acuity are assessed at corresponding time points.
-
Adverse Effects: Subjective questionnaires are used to record any adverse effects such as brow ache, eye pain, or changes in distance vision.
-
-
Data Analysis: The change in pupil diameter from baseline is calculated for each treatment group and compared. The duration of action is defined as the time taken for the pupil to return to a predefined baseline range.
Measurement of Intraocular Pressure (IOP) in Rabbits (Preclinical Protocol)
This protocol describes a common preclinical model using rabbits to evaluate the IOP-lowering effects of this compound and pilocarpine.
-
Animal Model: Normotensive New Zealand White rabbits are commonly used.
-
Acclimatization and Baseline Measurement: Animals are acclimatized to the laboratory conditions. Baseline IOP is measured multiple times using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) to establish a diurnal curve.
-
Drug Administration: A single topical dose of the test compound (e.g., this compound or pilocarpine ophthalmic solution at varying concentrations) is administered to one eye, while the contralateral eye receives a vehicle control.
-
Post-Dose IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Data Analysis: The change in IOP from baseline in the treated eye is compared to the control eye. The duration of action is determined by the time it takes for the IOP to return to baseline levels.
Visualization of Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Discussion
The extended duration of action of this compound, particularly in inducing miosis, can be attributed to its higher selectivity for the M3 muscarinic receptors located on the iris sphincter muscle. This targeted mechanism of action is in contrast to pilocarpine, which exhibits less receptor selectivity and also stimulates the ciliary muscle more significantly. The prolonged effect of this compound makes it a promising candidate for applications requiring sustained pupil constriction, such as the treatment of presbyopia, potentially offering a more convenient once-daily dosing regimen.
Pilocarpine, while having a shorter duration of miotic effect, has a long history of use in treating glaucoma and can effectively reduce IOP for a significant period, with some formulations providing 24-hour control. The choice between this compound and pilocarpine will ultimately depend on the specific therapeutic goal, the desired duration of action, and the patient's individual response and tolerance to the medication.
References
A Comparative Guide to Miotic Agents for Presbyopia: Validating Aceclidine's Ciliary-Sparing Mechanism
For Researchers, Scientists, and Drug Development Professionals
The pharmacological treatment of presbyopia has seen a resurgence with the advent of miotic agents that enhance near vision by inducing a pinhole effect. However, the ideal agent must balance efficacy with tolerability, a key aspect of which is minimizing the impact on the ciliary muscle to avoid undesirable side effects such as myopic shift and brow ache. This guide provides a detailed comparison of Aceclidine, a novel miotic, with the established alternatives, Pilocarpine and Carbachol, focusing on the validation of this compound's ciliary-sparing mechanism.
Mechanism of Action: A Tale of Two Muscles
Miotics used for presbyopia primarily act on two muscles in the eye: the iris sphincter and the ciliary muscle. Both are stimulated by muscarinic acetylcholine receptor agonists.
-
Iris Sphincter Contraction: Leads to miosis (pupil constriction), creating a pinhole effect that increases the depth of focus and improves near visual acuity.
-
Ciliary Muscle Contraction: Causes the lens to become more convex, leading to a myopic shift in refraction. While this can aid near vision, it often comes at the cost of blurred distance vision and can cause side effects like headache and brow ache.
The ideal miotic for presbyopia would selectively target the iris sphincter while having minimal effect on the ciliary muscle.
Comparative Analysis of Miotic Agents
This compound has emerged as a promising agent due to its pupil-selective, ciliary-sparing action.[1] Unlike less selective miotics like pilocarpine and carbachol, this compound is designed to primarily target the pupil sphincter muscle.[2][3] This selectivity is attributed to its differential activity at muscarinic receptor subtypes.
Quantitative Comparison of Efficacy and Ciliary Muscle Stimulation
The following table summarizes the key performance indicators of this compound, Pilocarpine, and Carbachol based on available preclinical and clinical data.
| Parameter | This compound | Pilocarpine | Carbachol |
| Primary Mechanism | Selective Muscarinic Agonist | Non-selective Muscarinic Agonist | Non-selective Muscarinic Agonist |
| Iris Sphincter Stimulation (EC50) | Lower concentration required for miosis | Higher concentration required for miosis | Higher concentration required for miosis |
| Ciliary Muscle Stimulation (EC50) | Significantly higher concentration required | Similar concentration to iris sphincter | Similar concentration to iris sphincter |
| Selectivity Ratio (Ciliary/Iris EC50) | ~28:1[4] | ~1.5:1[4] | ~5:1 |
| Clinical Efficacy (% achieving ≥3-line gain in near vision) | ~71% at 30 mins and 3 hours | ~40.1% at 1 hour (0.4% solution) | Statistically significant improvement in NVA |
| Pupil Size Reduction | Achieves <2 mm pupil for up to 10 hours | Post-treatment pupil size of 2.12-2.3 mm (0.4% solution) | Post-treatment pupil size of 1.2-2.1 mm (3% solution with brimonidine) |
| Induced Myopic Shift | ~ -0.13 D | Can induce up to -1.25 D | Significant myopic shift expected |
| Common Adverse Events | Mild, transient instillation site irritation, dim vision, headache | Headache, blurred vision, eye pain | Accommodative spasm, brow ache |
Experimental Protocols
This section details the methodologies for key experiments cited in the validation of this compound's ciliary-sparing mechanism.
In Vitro Ciliary Muscle Contractility Assay
Objective: To determine the concentration-response relationship of miotic agents on ciliary muscle contraction.
Methodology:
-
Tissue Preparation: Human or primate ciliary muscle tissue is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Force Measurement: The tissue is connected to an isometric force transducer to record contractile responses.
-
Drug Administration: Increasing concentrations of the miotic agent (this compound, Pilocarpine, or Carbachol) are cumulatively added to the organ bath.
-
Data Analysis: The contractile force generated at each concentration is recorded. A concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximum response) is calculated. This is performed for both the iris sphincter and the ciliary muscle to determine the selectivity ratio.
Clinical Pupillometry
Objective: To measure the change in pupil diameter in response to the administration of a miotic agent.
Methodology:
-
Participant Preparation: Participants are adapted to a standardized low-light environment for a defined period (e.g., 3-5 minutes) to ensure a stable baseline pupil size.
-
Baseline Measurement: The baseline pupil diameter of each eye is measured using a pupillometer (e.g., infrared pupillometer).
-
Drug Instillation: A single drop of the miotic agent (or vehicle control) is instilled into the study eye(s).
-
Post-Dose Measurements: Pupil diameter is measured at predefined time points after instillation (e.g., 15, 30, 60 minutes, and then hourly) under consistent lighting conditions.
-
Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The maximum constriction and the duration of the miotic effect are determined.
Assessment of Myopic Shift in Clinical Trials
Objective: To quantify the change in refractive error induced by a miotic agent.
Methodology:
-
Baseline Refraction: The manifest refraction of each participant is measured using standard autorefractors and subjective refraction techniques to determine the best-corrected distance visual acuity (BCDVA).
-
Drug Administration: The miotic agent is administered as per the study protocol.
-
Post-Dose Refraction: Manifest refraction is measured at various time points following drug administration.
-
Data Analysis: The change in the spherical equivalent from baseline is calculated to determine the extent of the myopic shift in diopters (D).
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways of this compound vs. Pilocarpine/Carbachol.
Caption: Experimental workflow for comparing miotic agents.
Conclusion
The available evidence strongly supports the validation of this compound's ciliary-sparing mechanism. Its high selectivity for the iris sphincter over the ciliary muscle, as demonstrated by a significantly higher selectivity ratio compared to Pilocarpine and Carbachol, translates into a favorable clinical profile. This compound achieves effective miosis for improved near vision with a minimal induction of myopic shift, thereby enhancing its tolerability and preserving distance vision. This pupil-selective approach represents a significant advancement in the pharmacological management of presbyopia, offering a promising alternative to less selective miotic agents. Further head-to-head clinical trials will be invaluable in solidifying these findings and fully elucidating the comparative benefits of this compound in a real-world setting.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Clinical outcomes of combined versus separate carbachol and brimonidine drops in correcting presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid pupillometry protocol for clinical use: effect of age and test-retest repeatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ESCRS - All-day Near Vision in View [escrs.org]
A Comparative Analysis of Myopic Shift Induced by Aceclidine and Pilocarpine in the Treatment of Presbyopia
For Researchers, Scientists, and Drug Development Professionals
The pharmacological treatment of presbyopia has seen significant advancements with the advent of miotic agents that enhance near vision by increasing the depth of focus. Among these, aceclidine and pilocarpine have emerged as key molecules. However, their distinct mechanisms of action result in a critical difference in the induced myopic shift, a crucial factor for patient satisfaction and visual quality. This guide provides an objective comparison of the myopic shift induced by these two compounds, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a selective muscarinic agonist, demonstrates a significantly lower myopic shift compared to the non-selective muscarinic agonist, pilocarpine. This difference is primarily attributed to this compound's "ciliary-sparing" mechanism, which preferentially constricts the pupil with minimal engagement of the ciliary muscle. In contrast, pilocarpine's stimulation of the ciliary muscle leads to a more pronounced myopic shift. Clinical data indicates that the myopic shift with this compound is approximately -0.13 D, whereas pilocarpine can induce a shift of about -1.25 D[1]. This substantial difference has important implications for the development of presbyopia treatments, favoring agents with higher selectivity for the iris sphincter to minimize unwanted changes in distance vision.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences between this compound and pilocarpine concerning myopic shift and receptor selectivity.
| Parameter | This compound | Pilocarpine | Source(s) |
| Induced Myopic Shift | ~ -0.13 D | ~ -1.25 D | [1] |
| Primary Mechanism | Selective Muscarinic Agonist | Non-selective Muscarinic Agonist | [2][3] |
| Primary Target Muscle | Iris Sphincter | Iris Sphincter and Ciliary Muscle | [2] |
| Selectivity Ratio (Iris Sphincter vs. Ciliary Muscle) | 28:1 | 1.5:1 | |
| Muscarinic Receptor Subtype Selectivity | Some selectivity for M2 and M4 subtypes | Generally non-selective, with some studies suggesting M1 and M3 selectivity |
Signaling Pathways
The differential effects of this compound and pilocarpine on the ciliary muscle and subsequent myopic shift are rooted in their interaction with muscarinic acetylcholine receptors (mAChRs) in the eye.
Experimental Protocols
The following outlines a representative methodology for a clinical trial designed to compare the myopic shift induced by this compound and pilocarpine, based on protocols from various Phase 2 and Phase 3 studies.
1. Study Design:
-
A randomized, double-masked, vehicle-controlled, crossover study.
-
Participants: A cohort of presbyopic individuals (e.g., aged 45-64) with a baseline-corrected near visual acuity of 20/40 or worse.
-
Interventions:
-
This compound ophthalmic solution (e.g., 1.75%)
-
Pilocarpine ophthalmic solution (e.g., 1.25%)
-
Vehicle (placebo)
-
2. Key Assessments:
-
Refraction: Autorefraction and subjective manifest refraction are performed at baseline and at specified time points post-instillation (e.g., 30 minutes, 1, 2, 4, 6, 8, and 10 hours). The change in spherical equivalent from baseline is calculated to determine the myopic shift.
-
Visual Acuity:
-
Distance-Corrected Near Visual Acuity (DCNVA) is measured at a standardized distance (e.g., 40 cm) under mesopic (low light) and photopic (normal light) conditions.
-
Best-Corrected Distance Visual Acuity (BCDVA) is measured to assess any impact on distance vision.
-
-
Pupillometry: Pupil diameter is measured under scotopic, mesopic, and photopic conditions using a pupillometer at the same time points as refraction.
3. Procedural Workflow:
Conclusion
The available evidence strongly indicates that this compound's pupil-selective mechanism of action translates to a clinically significant advantage over non-selective miotics like pilocarpine by inducing a substantially smaller myopic shift. This ciliary-sparing approach allows for an effective increase in depth of focus to improve near vision without compromising distance acuity, a critical factor in the development of next-generation pharmacological treatments for presbyopia. Future research should continue to focus on optimizing drug delivery and formulations to further enhance the duration of action and patient tolerability of selective miotic agents.
References
- 1. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
- 3. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aceclidine and Brimonidine Combination Therapy for Presbyopia
This guide provides a detailed comparison of the aceclidine and brimonidine combination ophthalmic solution against other pharmacological alternatives for the treatment of presbyopia. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available clinical data and detailed experimental methodologies.
Introduction to Pharmacological Treatment of Presbyopia
Presbyopia, the age-related decline in near vision, results from the progressive stiffening of the crystalline lens and diminished accommodative capacity.[1][2] While traditionally managed with corrective lenses or surgical interventions, pharmacological treatments have emerged as a non-invasive alternative.[3][4][5] These therapies primarily rely on miotic agents to constrict the pupil, creating a "pinhole effect" that increases the depth of focus and enhances near visual acuity. Key agents in this class include non-selective muscarinic agonists like pilocarpine and pupil-selective agents like this compound.
Mechanism of Action: this compound and Brimonidine
The combination therapy leverages the synergistic actions of two distinct molecules to achieve significant and sustained miosis.
-
This compound : A selective muscarinic acetylcholine receptor agonist. It preferentially binds to M3 receptors on the iris sphincter muscle, causing it to contract and constrict the pupil (miosis). Unlike non-selective miotics such as pilocarpine, this compound has minimal effect on the ciliary muscle. This "ciliary-sparing" action is crucial as it avoids inducing a myopic shift, thereby preserving distance vision.
-
Brimonidine : A selective alpha-2 adrenergic agonist. It acts on the iris dilator muscle by inhibiting the release of norepinephrine from presynaptic nerve endings. This action prevents the dilator muscle from contracting, thus complementing the constrictive effect of this compound on the sphincter muscle. The result is a more pronounced and sustained reduction in pupil diameter.
The dual-mechanism approach aims to create an optimal pupil size of less than 2.0 mm, which is essential for maximizing the pinhole effect and increasing the depth of focus.
Comparative Efficacy Analysis
The combination of this compound and brimonidine (LNZ101) has been evaluated against this compound monotherapy (LNZ100) and vehicle. Its performance can be compared to other leading pharmacological treatments, such as pilocarpine in its various formulations.
| Treatment | Clinical Trial(s) | Primary Efficacy Endpoint | Key Efficacy Results | Duration of Action | Adverse Events (Most Common) |
| This compound 1.75% + Brimonidine (LNZ101) | INSIGHT (Phase 2) | Proportion of subjects with ≥3-line gain in DCNVA | At 3 hours: 64% achieved ≥3-line gain.At 10 hours: 48% achieved ≥3-line gain. | Up to 10 hours. | Not detailed in available results. |
| This compound 1.75% (LNZ100) | INSIGHT (Phase 2) | Proportion of subjects with ≥3-line gain in DCNVA | At 3 hours: 73% achieved ≥3-line gain.At 10 hours: 37% achieved ≥3-line gain. | Up to 10 hours, though brimonidine appears to extend duration. | Not detailed in available results. |
| Pilocarpine HCl 1.25% (VUITY™) | GEMINI 1 & 2 (Phase 3) | Proportion of subjects with ≥3-line gain in mesopic DCNVA* without loss of >1 line in CDVA** at Day 30, Hour 3. | GEMINI 1: 31% vs 8% (placebo).GEMINI 2: 26% vs 11% (placebo). | Onset as early as 15 minutes; lasts up to 6 hours. | Headache (>5%), conjunctival hyperemia (>5%). |
| Pilocarpine HCl 0.4% (CSF-1) | NEAR-1 & NEAR-2 (Phase 3) | Proportion of subjects with ≥3-line gain in mesopic DCNVA* without loss of >1 line in CDVA** at Day 8, Hour 1. | Pooled data: 40.1% vs 19.1% (vehicle) met the primary endpoint. | Up to 8 hours post-dose. | Headache (6.8%), instillation site pain (5.8%). |
*DCNVA: Distance-Corrected Near Visual Acuity **CDVA: Corrected Distance Visual Acuity
This compound-based therapies, particularly the combination with brimonidine, demonstrate a potentially longer duration of action compared to currently available pilocarpine formulations. While this compound monotherapy showed a higher percentage of responders at 3 hours, the combination therapy (LNZ101) showed greater sustained efficacy at 10 hours, suggesting brimonidine's role in prolonging the therapeutic effect.
Safety and Tolerability Profile
A key differentiator for this compound is its "ciliary-sparing" mechanism, which is expected to result in a more favorable side-effect profile compared to non-selective miotics.
-
This compound/Brimonidine : By minimizing ciliary muscle stimulation, this compound is associated with a significantly lower risk of myopic shift, accommodative spasm, and brow ache that can occur with agents like pilocarpine. Brimonidine may also help reduce the hyperemia (eye redness) sometimes associated with cholinergic agonists.
-
Pilocarpine (VUITY™ and CSF-1) : The most frequently reported adverse events are headache and eye redness/irritation. Because pilocarpine stimulates the ciliary muscle, it can induce a myopic shift and, in rare cases, has been associated with a risk of vitreoretinal complications, such as retinal detachment, particularly in patients with pre-existing retinal disease.
Experimental Protocols
The methodologies for evaluating presbyopia treatments are standardized across major clinical trials to ensure data comparability. The following outlines a typical protocol based on the Phase 2 INSIGHT trial for this compound/brimonidine and the Phase 3 trials for pilocarpine formulations.
a) Study Design:
-
Type: Multicenter, randomized, double-masked, vehicle-controlled, parallel-group clinical trial.
-
Population: Subjects aged 40-75 years with a diagnosis of presbyopia.
-
Intervention: Bilateral or monocular instillation of the investigational drug (e.g., LNZ101, LNZ100) or vehicle, typically once daily.
b) Key Inclusion/Exclusion Criteria:
-
Inclusion: Age 45-64 years; Distance-Corrected Near Visual Acuity (DCNVA) between 20/50 and 20/160 Snellen equivalent; stable refraction.
-
Exclusion: Prior refractive or intraocular surgery; intraocular pressure outside the normal range; significant ocular pathology.
c) Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The proportion of participants achieving a statistically significant gain (typically ≥3 lines) in DCNVA under mesopic (low light) conditions at a specified time point (e.g., 1 or 3 hours post-instillation) without a significant loss (e.g., ≥1 line) of Corrected Distance Visual Acuity (CDVA).
-
Secondary Endpoints:
-
Gain in DCNVA at various time points to assess onset and duration of action (e.g., 15 minutes to 10 hours).
-
Change in pupil size (pupillometry).
-
Patient-reported outcomes and satisfaction.
-
-
Safety Assessments: Monitoring of treatment-emergent adverse events (e.g., headache, eye pain, hyperemia), vital signs, and ophthalmic examinations.
Conclusion
The combination of this compound and brimonidine represents a promising evolution in the pharmacological management of presbyopia. By leveraging a dual mechanism that is highly selective for the pupil without engaging the ciliary muscle, this therapy may offer a superior efficacy and safety profile compared to existing non-selective miotics. Key advantages include a potentially longer duration of action and the avoidance of myopic shift and associated side effects. Data from ongoing Phase 3 trials will be critical to fully substantiate the clinical benefits of this combination therapy and establish its position relative to other alternatives in the market.
References
Assessing the Synergistic Effects of Aceclidine with Other Glaucoma Medications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The primary goal of glaucoma management is to lower IOP to a target level to prevent further optic nerve damage. While monotherapy is the initial approach, many patients require combination therapy to achieve adequate IOP control. This guide provides a comparative analysis of the synergistic effects of Aceclidine, a cholinergic agonist, with other classes of glaucoma medications, namely alpha-2 adrenergic agonists (Brimonidine) and beta-blockers (Timolol).
This compound lowers IOP by increasing aqueous humor outflow through the trabecular meshwork.[1] Its potential for synergistic effects when combined with agents that reduce aqueous humor production, such as Brimonidine and Timolol, is of significant interest in the development of more effective glaucoma therapies. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action and Synergistic Rationale
A multi-faceted approach to lowering IOP by targeting different pathways is a well-established strategy in glaucoma treatment.[1] The combination of this compound with other glaucoma medications is based on the principle of targeting both aqueous humor outflow and production.
-
This compound: As a cholinergic agonist, this compound binds to muscarinic receptors (primarily M3) in the ciliary muscle and trabecular meshwork. This leads to ciliary muscle contraction, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP.[1]
-
Brimonidine: An alpha-2 adrenergic agonist, Brimonidine has a dual mechanism of action. It decreases aqueous humor production by the ciliary body and increases uveoscleral outflow, an alternative drainage pathway.[1]
-
Timolol: A non-selective beta-adrenergic blocker, Timolol reduces IOP by decreasing the production of aqueous humor by the ciliary body.
The synergistic potential of combining this compound with Brimonidine or Timolol lies in simultaneously enhancing aqueous outflow and suppressing its production, leading to a more significant IOP reduction than either agent alone.[1]
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the mechanism of action of this compound and the synergistic rationale with Brimonidine.
References
Independent Verification of Aceclidine's "Pinhole Effect": A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aceclidine's "pinhole effect" with alternative miotic agents used in the treatment of presbyopia. The information is supported by experimental data from clinical trials and pharmacological studies.
This compound, a selective muscarinic acetylcholine receptor agonist, has gained attention for its ability to induce a "pinhole effect" to improve near vision in individuals with presbyopia. This effect is achieved by constricting the pupil, which increases the depth of focus. This guide offers a detailed comparison of this compound with other common miotics, pilocarpine and carbachol, focusing on their efficacy, mechanism of action, and safety profiles as evidenced by available data.
Comparative Efficacy: The "Pinhole Effect" Quantified
The primary measure of the "pinhole effect" is the extent and duration of pupil constriction (miosis). The following table summarizes the available quantitative data on pupil diameter changes induced by this compound and its alternatives.
| Drug (Concentration) | Baseline Pupil Diameter (mm) | Post-instillation Pupil Diameter (mm) | Time to Onset | Duration of Effect | Key Clinical Findings |
| This compound (1.75%) | Not explicitly stated in reviewed sources | < 2.0[1][2] | ~30 minutes[3][4][5] | Up to 10 hours | In the CLARITY 2 trial, 71% of participants achieved a ≥3-line improvement in near vision at 30 minutes and 3 hours, with 40% maintaining this at 10 hours. |
| Pilocarpine (1.25%) | ~3.2 - 3.4 | ~1.8 - 2.0 (at 1 hour) | Not explicitly stated in reviewed sources | Shorter than this compound | Studies show a pupil size reduction of 1.10 mm to 1.54 mm about 1 hour post-treatment. |
| Pilocarpine (0.4%) | ~3.0 - 3.4 | ~2.1 - 2.3 | Not explicitly stated in reviewed sources | Shorter than this compound | Achieves a clinically meaningful improvement in near visual acuity. |
| Carbachol (2.75%) with Brimonidine (0.1%) | Not explicitly stated in reviewed sources | Approaches 2.0 (at 1 hour) | Not explicitly stated in reviewed sources | Longer than pilocarpine alone | The combination shows a statistically significant reduction in pupil size compared to carbachol alone. |
Mechanism of Action: A Tale of Receptor Selectivity
The distinct clinical profiles of this compound, pilocarpine, and carbachol stem from their differing affinities for muscarinic acetylcholine receptors (mAChRs) in the eye. Miotics primarily act on the iris sphincter muscle to constrict the pupil and the ciliary muscle, which is involved in accommodation (focusing).
This compound is characterized as a pupil-selective miotic. It preferentially targets the muscarinic receptors on the iris sphincter muscle with minimal effect on the ciliary muscle. This selectivity is crucial as it allows for a significant reduction in pupil size without inducing a substantial myopic shift (nearsightedness) or accommodative spasm, which are common side effects of less selective miotics.
In contrast, pilocarpine and carbachol are non-selective muscarinic agonists. They stimulate both the iris sphincter and the ciliary muscle more indiscriminately. This lack of selectivity can lead to undesirable side effects such as brow ache and a myopic shift, which can temporarily blur distance vision.
Signaling Pathways
The binding of these agonists to muscarinic receptors, primarily the M3 subtype on the iris sphincter and ciliary muscles, initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of Phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+), ultimately causing muscle contraction.
Side Effect Profile Comparison
The selectivity of this compound for the iris sphincter muscle is also reflected in its side effect profile compared to non-selective miotics.
| Side Effect | This compound (1.75%) | Pilocarpine (1.25%) | Carbachol |
| Headache/Brow Ache | Reported, but often mild. | More common due to ciliary muscle stimulation. | Can cause accommodative spasm and brow ache. |
| Myopic Shift | Minimal, preserving distance vision. | Can induce a myopic shift, blurring distance vision. | Can induce a myopic shift. |
| Visual Impairment (Dimming) | Reported, generally mild. | Can occur. | Can occur. |
| Instillation Site Irritation | Reported as mild. | Can occur. | Can occur. |
| Hyperemia (Redness) | Reported as mild. | Can occur. | Can occur. |
Experimental Protocols: Pupillometry in Ophthalmic Drug Trials
The independent verification of a miotic agent's "pinhole effect" relies on standardized and rigorous experimental protocols, with pupillometry being the primary method of assessment.
Pupillometry Protocol Outline
A typical pupillometry protocol in a clinical trial for a presbyopia-correcting eye drop would involve the following steps:
-
Participant Selection: Inclusion and exclusion criteria are strictly defined. Participants are typically within a specific age range (e.g., 40-65 years) with a confirmed diagnosis of presbyopia and good general ocular health.
-
Baseline Measurements: Before instillation of the study drug, baseline pupil diameter is measured under standardized lighting conditions (e.g., photopic, mesopic, and scotopic) using a calibrated pupillometer. This establishes a baseline for each participant.
-
Randomization and Blinding: Participants are randomly assigned to receive either the active drug (e.g., this compound) or a placebo (vehicle) in a double-blind manner, where neither the participant nor the investigator knows which treatment is being administered.
-
Drug Instillation: A standardized dose of the eye drop is administered to one or both eyes.
-
Time-Course Measurements: Pupil diameter is measured at multiple time points post-instillation (e.g., 15, 30, 60 minutes, and then hourly for up to 10-12 hours) under the same standardized lighting conditions used for baseline measurements.
-
Data Analysis: The change in pupil diameter from baseline is calculated for each time point. Statistical analysis is performed to compare the miotic effect of the active drug to the placebo and to assess the onset and duration of action.
-
Safety and Tolerability Assessment: Adverse events, such as headache, eye irritation, and changes in distance vision, are systematically recorded and evaluated.
Conclusion
The available evidence strongly supports the "pinhole effect" of this compound as a viable mechanism for the treatment of presbyopia. Its key advantage over older, non-selective miotics like pilocarpine and carbachol lies in its pupil-selective mechanism of action. This selectivity allows for a significant and sustained reduction in pupil size to create a pinhole effect, while minimizing the undesirable side effects associated with ciliary muscle stimulation. For researchers and drug development professionals, the focus on developing even more selective and well-tolerated miotic agents represents a promising avenue for future innovations in the management of presbyopia. Further head-to-head clinical trials with standardized pupillometry protocols will be invaluable in providing a more definitive comparison of these agents.
References
- 1. This compound: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]
- 2. A Review of Pharmacologic Treatments for Presbyopia [modernod.com]
- 3. corxelbio.com [corxelbio.com]
- 4. LENZ Therapeutics Announces Positive Topline Data from Phase 3 CLARITY Presbyopia Trials :: LENZ Therapeutics, Inc. (LENZ) [ir.lenz-tx.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
Safety Operating Guide
Proper Disposal Procedures for Aceclidine: A Guide for Laboratory Professionals
Introduction
Aceclidine is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist.[1] It is primarily used in ophthalmology as a miotic agent to constrict the pupil.[1] Due to its pharmacological activity and potential hazards, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting.
Safety data for this compound hydrochloride indicates that it is toxic if swallowed or in contact with skin, and it can cause serious skin and eye irritation, as well as potential respiratory irritation.[2] Therefore, adherence to strict disposal protocols is mandatory.
Quantitative Safety and Chemical Data
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₂ | [3] |
| Molecular Weight | 169.22 g/mol | |
| Acute Toxicity (Oral LD50, Mouse) | 165 mg/kg | |
| Acute Toxicity (IV LD50, Mouse) | 36 mg/kg | |
| Acute Toxicity (SC LD50, Mouse) | 102 mg/kg | |
| Acute Toxicity (IP LD50, Mouse) | 78 mg/kg | |
| Acute Toxicity (IV LD50, Rat) | 45 mg/kg | |
| Acute Toxicity (SC LD50, Rat) | 225 mg/kg | |
| Appearance | White to tan powder | |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to recognize its hazard classification. This compound hydrochloride is classified as a toxic solid (UN2811).
-
Required PPE : Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (inspected prior to use).
-
Safety goggles with side-shields or a face shield.
-
A lab coat or other protective clothing.
-
If there is a risk of aerosol formation, use a full-face respirator.
-
Step 2: Waste Segregation
Proper segregation is the foundation of compliant pharmaceutical waste disposal.
-
Identify this compound Waste Streams :
-
Pure this compound : Unused or expired pure this compound.
-
Grossly Contaminated Items : Materials heavily contaminated with this compound, such as a beaker from a spill cleanup.
-
Trace Contaminated Items : Items with minimal residual contamination, like gloves, weigh boats, or pipette tips.
-
Empty Containers : Original containers that held this compound.
-
Sharps : Contaminated needles or other sharp objects.
-
-
Use Designated Waste Containers :
-
Hazardous Pharmaceutical Waste : Use a designated, properly labeled, leak-proof black waste container for pure this compound and grossly contaminated items. The container must be clearly labeled "Hazardous Waste - Toxic" and include the chemical name "this compound".
-
Non-Hazardous Pharmaceutical Waste : For trace-contaminated items, a blue pharmaceutical waste container may be appropriate, depending on institutional and local guidelines. When in doubt, it is best practice to treat waste as hazardous.
-
Empty Containers : Do not reuse containers. They should be disposed of as unused product in the appropriate hazardous waste stream.
-
Sharps : All contaminated sharps must be placed in a designated sharps container.
-
Step 3: Spill and Emergency Procedures
In the event of an accidental release, follow these procedures:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources : Remove all sources of ignition.
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.
-
Cleanup :
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust.
-
Wear full PPE, including respiratory protection if necessary.
-
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and approved waste management contractor.
-
Storage : Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Documentation : All hazardous waste must be documented on a uniform hazardous waste manifest for transport to a permitted disposal facility.
-
Professional Disposal : Arrange for pickup by your institution's contracted hazardous waste disposal service. The most common and recommended method for treating hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.
-
Regulatory Compliance : Always consult and adhere to all federal (EPA, DEA), state, and local regulations concerning pharmaceutical and hazardous waste disposal. Chemical waste generators are responsible for correctly classifying their waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Aceclidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Aceclidine, a cholinergic agonist. Adherence to these procedures is critical for personal safety and environmental protection.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
| Situation | Required PPE | Specification |
| Handling Solid Compound | Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1][2] | |
| Body Protection | Laboratory coat or impervious, fire/flame resistant clothing.[2] | |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | |
| Preparing Solutions | Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. |
| Hand Protection | Chemical-resistant gloves. | |
| Body Protection | Laboratory coat. | |
| Cleaning Spills | Eye Protection | Safety goggles and a face shield. |
| Hand Protection | Double-layered chemical-resistant gloves. | |
| Body Protection | Impervious gown or coveralls. | |
| Respiratory Protection | A NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus may be necessary in the event of a fire or large spill. |
Standard Operating Procedure for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the standard procedure for working with this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. All operations should be performed within a certified chemical fume hood or other well-ventilated area. Prepare all necessary equipment, such as an analytical balance, volumetric flasks, solvents, and vials.
-
Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance within a ventilated enclosure to avoid dust formation.
-
Dissolution : If preparing a solution, add the weighed this compound to the appropriate solvent in a designated flask. Ensure the container is tightly closed when not in use.
-
Use in Experiment : Conduct the experiment following the established protocol, maintaining all safety precautions. Avoid contact with skin and eyes.
-
Decontamination : After use, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Disposal : Dispose of all waste, including contaminated PPE and unused product, according to institutional and local hazardous waste regulations.
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate : Immediately evacuate personnel from the affected area.
-
Ventilate : Ensure the area is well-ventilated.
-
Personal Protection : Don the appropriate PPE for cleaning spills, including respiratory protection if necessary.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Cleanup : Use an inert material to absorb or sweep up the spilled substance. Collect the material and place it into a suitable, closed container for disposal.
-
Disposal : Dispose of the collected waste through your institution's environmental health and safety office. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
First Aid Measures
In case of exposure to this compound, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Product : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems. Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.
-
Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
